molecular formula C14H10FNS B1445577 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS No. 1381944-29-1

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Cat. No.: B1445577
CAS No.: 1381944-29-1
M. Wt: 243.3 g/mol
InChI Key: WSYKTWQDJFYUPX-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a useful research compound. Its molecular formula is C14H10FNS and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKTWQDJFYUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743025
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-29-1
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (Systematic Name: 2-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile) represents a specialized fluorinated biphenyl scaffold critical to materials science and medicinal chemistry. Distinguished by its "push-pull" electronic architecture—anchored by an electron-withdrawing fluoronitrile core and an electron-donating thioether tail—this compound serves as a high-performance mesogen in liquid crystal (LC) displays and a versatile intermediate in the synthesis of biaryl-based pharmaceuticals.

This guide synthesizes the physicochemical profile, manufacturing protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity synthesis and functional application data.

Part 1: Physicochemical Profile & Structural Analysis

The molecule features a biphenyl core twisted by the steric influence of the ortho-fluorine atom. This non-planar conformation is vital for disrupting crystallinity in liquid crystal mixtures, thereby lowering melting points and enhancing solubility compared to non-fluorinated analogs.

Table 1: Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Molecular Formula C₁₄H₁₀FNS
Molecular Weight 243.30 g/mol
Core Scaffold Fluorinated Biphenyl
Key Functional Groups Nitrile (-CN), Aryl Fluoride (-F), Thioether (-SMe)
Electronic Character High Dielectric Anisotropy (

); Dipole moment oriented along long axis
Predicted LogP ~4.2 (Highly Lipophilic)
Solubility Soluble in DCM, CHCl₃, Toluene; Insoluble in Water
Appearance White to off-white crystalline solid
Structural Causality
  • Ortho-Fluorine Effect: The fluorine atom at position 2 (ortho to the nitrile) creates a localized dipole that opposes the nitrile's dipole vector slightly but significantly lowers the melting point by increasing the dihedral angle between the phenyl rings, reducing

    
    -
    
    
    
    stacking efficiency.
  • Thioether Tail: The methylsulfanyl group acts as a polarizable soft handle. Unlike alkoxy chains, the sulfur atom allows for subsequent oxidation to sulfoxides or sulfones, enabling the tuning of polarity and biological metabolic stability.

Part 2: Synthesis & Manufacturing (Suzuki-Miyaura Protocol)

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile and 4-(methylthio)phenylboronic acid . This convergent approach avoids the incompatibility of the nitrile group with Grignard reagents.

Reaction Scheme (DOT Visualization)

SynthesisPathway cluster_conditions Critical Parameters A 4-Bromo-2-fluorobenzonitrile (Electrophile) Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 equiv) Toluene/EtOH/H2O A->Cat B 4-(Methylthio)phenylboronic Acid (Nucleophile) B->Cat I Oxidative Addition & Transmetallation Cat->I P This compound (Target) I->P Reductive Elimination (Reflux, 8-12h) C1 Inert Atmosphere (Ar/N2) Essential to prevent Pd oxidation C2 Degassed Solvents Minimizes homocoupling

Caption: Convergent Suzuki-Miyaura coupling pathway utilizing a biphasic solvent system to maximize solubility of the boronic acid and the halo-nitrile.

Detailed Experimental Protocol

Objective: Synthesis of 10g scale batch.

  • Reagent Preparation:

    • Charge a 500 mL 3-neck round-bottom flask with 4-bromo-2-fluorobenzonitrile (1.0 equiv, 41.3 mmol) and 4-(methylthio)phenylboronic acid (1.1 equiv, 45.4 mmol).

    • Add Pd(PPh₃)₄ (3 mol%, 1.24 mmol) in a glovebox or under a counter-flow of Nitrogen. Note: Pd(dppf)Cl₂ is a robust alternative if the tetrakis catalyst is inactive.

  • Solvent System:

    • Add Toluene (120 mL) and Ethanol (40 mL).

    • Add 2M aqueous Na₂CO₃ (40 mL, ~2.0 equiv).

    • Crucial Step: Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved Oxygen.

  • Reaction:

    • Heat the mixture to vigorous reflux (approx. 90-100°C internal temp).

    • Monitor by TLC (Silica, 10% EtOAc/Hexanes) or HPLC. Conversion is typically complete within 8-12 hours.

  • Work-up:

    • Cool to room temperature. Separate the organic layer.[1][2]

    • Extract the aqueous layer with Toluene (2 x 50 mL).

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or a Heptane/Toluene mixture to remove Palladium black and boronic acid byproducts.

    • Target Purity: >99.5% (HPLC) is required for Liquid Crystal applications to prevent conductivity issues.

Part 3: Reactivity & Functionalization

The chemical utility of this compound lies in its ability to serve as a divergent intermediate. The nitrile and thioether groups are orthogonal handles.

Reactivity Flowchart (DOT Visualization)

ReactivityMap cluster_Oxidation Thioether Oxidation (Metabolic/Materials Tuning) cluster_Nitrile Nitrile Transformations (Pharma) Core This compound Ox1 Sulfoxide (-S(=O)Me) (Chiral Center) Core->Ox1 mCPBA (1 eq) or NaIO4 Acid Carboxylic Acid (-COOH) Core->Acid Acidic Hydrolysis (H2SO4/H2O) Tetrazole Tetrazole Ring (Bioisostere) Core->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Ox2 Sulfone (-SO2Me) (Strong EWG, High MP) Ox1->Ox2 mCPBA (excess) or KMnO4

Caption: Orthogonal functionalization pathways. The thioether oxidation states modulate polarity, while nitrile derivatization accesses bioisosteres.

Key Transformations
  • Thioether to Sulfone: Oxidation with Oxone® or mCPBA converts the -SMe group to -SO₂Me. In liquid crystals, this dramatically increases the dielectric anisotropy (

    
    ) and clearing point, making the material suitable for high-voltage displays.
    
  • Nitrile to Tetrazole: Reaction with Sodium Azide generates a tetrazole ring, a classic bioisostere for the carboxylic acid group in Angiotensin II receptor blockers (sartans). The ortho-fluorine atom protects the metabolic integrity of the adjacent ring positions.

Part 4: Applications

Liquid Crystal Displays (LCDs)

This molecule belongs to the class of Fluorinated Biphenyls , which are the workhorses of modern Active Matrix LCDs (TFT-LCD).

  • Role: High-birefringence (

    
    ) component.
    
  • Mechanism: The high electron density of the biphenyl core, combined with the polarizability of the sulfur atom, enhances the refractive index anisotropy. The lateral fluorine atom suppresses the formation of higher-order smectic phases, promoting the desirable Nematic phase required for fast switching speeds.

Pharmaceutical Chemistry

The 2-fluoro-4-phenylbenzonitrile motif is a privileged scaffold in drug discovery.

  • Metabolic Stability: The fluorine atom blocks the P450-mediated hydroxylation at the typically labile ortho-position.

  • Bioisosterism: The 4-cyanobiphenyl unit mimics the biphenyl-acid moiety found in NSAIDs (e.g., Diflunisal analogs) but with distinct hydrogen-bonding properties.

Part 5: Safety & Handling

GHS Classification (Predicted based on analogs):

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H411: Toxic to aquatic life with long-lasting effects (common for halogenated biphenyls).

Handling Protocol:

  • Always manipulate in a fume hood to avoid inhalation of dust.

  • Cyanide Hazard: While the nitrile group is stable, thermal decomposition (>300°C) or strong acid treatment can release HCN gas. Ensure waste streams are kept basic (pH > 10) if hydrolysis is suspected.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorinated Liquid Crystals: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235. Link

  • Thioether Reactivity in LCs: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. Link

  • Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor Data): National Center for Biotechnology Information. PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Link

  • Boronic Acid Reactivity: Sigma-Aldrich Product Specification, 4-(Methylthio)phenylboronic acid.[4] Link

Sources

Structural Validation and Analytical Characterization of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

[1][2]

Executive Summary

This technical guide details the structural elucidation of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS: Generic Analog Reference), a biaryl mesogen often utilized in liquid crystal formulations and pharmaceutical intermediates.[1] The presence of the ortho-fluorine atom on the benzonitrile ring, combined with the electron-donating methylsulfanyl (thiomethyl) group on the opposing ring, creates a unique spectroscopic signature. This guide provides a self-validating analytical workflow, emphasizing the causality between electronic effects and observed spectral data.

Part 1: Synthetic Context & Isolation Strategy

To understand the impurities and structural isomers ruled out during elucidation, one must understand the synthesis. This molecule is typically constructed via a Suzuki-Miyaura cross-coupling reaction.[1][2]

Reaction Scheme:

  • Electrophile: 4-Bromo-2-fluorobenzonitrile[1][3]

  • Nucleophile: 4-(Methylsulfanyl)phenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    )
    
    
  • Base: K

    
    CO
    
    

The primary challenge in elucidation is distinguishing the regio-chemistry of the fluorine atom (relative to the nitrile and the biaryl bond) and confirming the integrity of the sulfide moiety, which is prone to oxidation (sulfoxide/sulfone).

Visualization: Synthesis & Purification Workflow

SynthesisWorkflowStartStart: Raw MaterialsRxnSuzuki Coupling(Pd-Cat, Base, 90°C)Start->Rxn MixQuenchQuench & Extraction(EtOAc/Water)Rxn->Quench CompleteCrudeCrude BiarylQuench->Crude EvapSilicaFlash Chromatography(Hexane/EtOAc)Crude->Silica PurifyPureTarget Molecule(White/Pale Yellow Solid)Silica->Pure Isolate

Figure 1: Standard isolation workflow ensuring removal of homocoupling byproducts and deboronated species.[1]

Part 2: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess the oxidation state of sulfur.

The High-Resolution Mass Spectrometry (HRMS) analysis is the first "gate" in the validation protocol.

ParameterTheoretical ValueObservation Criteria
Formula C

H

FNS
Neutral mass
Molecular Weight 243.30 g/mol Monoisotopic peak
Ionization Mode ESI+ or APCI+Look for [M+H]

or [M+Na]

Isotope Pattern

S effect
Distinct M+2 peak (~4.5% relative intensity)

Mechanistic Insight: The presence of Sulfur provides a distinct isotopic signature. Unlike oxygenated analogs (sulfoxides), the thioether will show a clean parent ion at m/z ~244.08 (protonated). If peaks at M+16 or M+32 are observed, the sample has oxidized to the sulfoxide or sulfone, respectively, necessitating re-purification.

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group verification.

The IR spectrum provides immediate confirmation of the nitrile group and the fluorinated aromatic system.

  • Nitrile Stretch (

    
    ):  Expect a sharp, distinct band at 2230 ± 5 cm
    
    
    .
    • Note: The conjugation with the aromatic ring lowers this frequency compared to alkyl nitriles.

  • Aromatic C-H Stretch: Weak bands >3000 cm

    
    .[1]
    
  • C-F Stretch: Strong band in the 1200–1250 cm

    
      region.[1]
    
  • Alkyl C-H (S-CH

    
    ):  Just below 3000 cm
    
    
    (approx. 2920 cm
    
    
    ).[1][4]

Part 4: NMR Structure Elucidation (The Core)

Objective: Unambiguous assignment of regiochemistry using scalar coupling logic.

This is the most critical section. The fluorine atom acts as a "spin spy," splitting nearby protons and carbons, providing distance information through

H NMR Analysis (400 MHz, CDCl )

The spectrum is divided into three distinct regions:

  • The Methylsulfanyl Singlet:

    • Shift:

      
       ~2.52 ppm (3H, s).
      
    • Logic: The sulfur atom is less electronegative than oxygen; thus, S-Me is more shielded than O-Me (~3.8 ppm).[1]

  • Ring B (Thioanisole Ring) - AA'BB' System:

    • Protons: 4 protons total.[1][5]

    • Pattern: Two "doublets" (roofing effect common).

    • Shift:

      • Protons ortho to SMe:

        
         ~7.30 ppm.[1][5]
        
      • Protons ortho to Biaryl bond:

        
         ~7.50 ppm.[1][5]
        
  • Ring A (Fluorobenzonitrile Ring) - The Diagnostic Zone:

    • Substitution: 1-CN, 2-F, 4-Aryl. Protons are at positions 3, 5, and 6.

    • Proton H3 (dd): Located between F and the Aryl ring.

      • Coupling: Large

        
         (~9-10 Hz) and small 
        
        
        (meta).[1]
      • Shift:

        
         ~7.3–7.4 ppm.[1][4][5][6]
        
    • Proton H5 (dd): Located between the Aryl ring and H6.

      • Coupling:

        
         (ortho to H6) and 
        
        
        (meta to F, ~6 Hz).
    • Proton H6 (dd): Adjacent to the Nitrile.

      • Shift: Deshielded by the CN group (

        
         ~7.6–7.7 ppm).
        
      • Coupling:

        
         (ortho to H5) and 
        
        
        (meta to F).
C NMR & F Coupling

The

doublets
Carbon PositionSplitting (

)
Magnitude (Hz)Assignment Logic
C-2 (C-F) Doublet (

)
~255 HzDirect attachment (Diagnostic).[1][3]
C-1 (C-CN) Doublet (

)
~10-15 HzOrtho to Fluorine.
C-3 Doublet (

)
~20-25 HzOrtho to Fluorine.
C-4 (Bridge) Doublet (

)
~8 HzMeta to Fluorine.
C-CN (Nitrile) Doublet (

)
~2-4 HzLong range coupling.[1][3]
2D NMR Connectivity (HMBC)

To prove the rings are connected (and not a mixture of starting materials), use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Key Correlation: Look for a cross-peak between Proton H3/H5 on Ring A and the Quaternary Carbon (C1') of Ring B.

  • Confirmation: This "bridge" correlation definitively proves the biaryl structure.

Visualization: NMR Connectivity Map

NMR_Connectivitycluster_legendInteraction LegendFFluorine (F)H3H3 (Ring A)F->H3 3J Coupling (Strong)C1_PrimeC1' (Ring BQuaternary)H3->C1_Prime HMBC (Bridge)H_OrthoH (Ring BOrtho)H_Ortho->C1_Prime HMBCSMeS-Me GroupSMe->H_Ortho NOESY (Spatial)Scalar CouplingScalar CouplingHMBC CorrelationHMBC Correlation

Figure 2: Key HMBC and Scalar interactions required to confirm the biaryl linkage and regiochemistry.

Part 5: Quality Control & Purity Assay

Protocol: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase: A: Water (0.1% H

    
    PO
    
    
    ); B: Acetonitrile.
  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide).

  • Pass Criteria: Area % > 98.0%.

Self-Validating Step: If the retention time shifts significantly or peak tailing occurs, check the pH. The nitrile is stable, but the sulfide can oxidize on-column if peroxides are present in the acetonitrile. Always use fresh HPLC-grade solvents.[1]

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fluorine NMR Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][5][7] [Link]

  • IR Characteristic Frequencies of Nitriles: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][5][7] [Link]

  • Biaryl Liquid Crystal Properties (Contextual): Kirsch, P. (2022). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Chapter on Liquid Crystals). [Link]

Technical Guide: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 411233-39-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 411233-39-1) is a specialized fluorinated biaryl compound primarily utilized as a high-performance intermediate in the synthesis of Liquid Crystal (LC) materials. Its structural motif—combining a polar benzonitrile head group, a lateral fluorine substituent, and a polarizable methylthio tail—is engineered to impart high birefringence (


)  and dielectric anisotropy (

) to nematic LC mixtures used in Thin-Film Transistor (TFT) displays.

This guide provides an in-depth technical analysis of the compound's synthesis, purification, and application, moving beyond basic catalog data to offer actionable, field-proven protocols for high-purity production.

Chemical Profile & Structural Logic[1]

The molecular design of CAS 411233-39-1 is not arbitrary; every functional group serves a specific role in supramolecular assembly and electro-optical performance.

FeatureStructural ComponentFunctionality in LC Matrices
Core Scaffold Biaryl (Biphenyl)Provides the rigid mesogenic core necessary for liquid crystalline phase stability.
Head Group Cyano (-CN)Induces strong dipole moment parallel to the molecular axis, contributing to large positive dielectric anisotropy (

).
Lateral Substituent Fluorine (-F) at pos. 2Lowers the melting point and viscosity compared to the non-fluorinated analog, improving switching speeds.
Tail Group Methylsulfanyl (-SMe)Extends

-electron conjugation, significantly enhancing optical anisotropy (birefringence) and molecular polarizability.
Physicochemical Properties (Calculated)
  • Molecular Formula: C

    
    H
    
    
    
    FNS
  • Molecular Weight: 243.30 g/mol

  • Predicted LogP: ~3.8 (High lipophilicity)

  • Electronic Grade Purity Requirement: >99.8% (HPLC) with <10 ppm metal ions.

High-Fidelity Synthesis Protocol

The most robust route to CAS 411233-39-1 is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high chemoselectivity, tolerating the nitrile functionality while efficiently coupling the aryl halide and aryl boronic acid.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond:

  • Electrophile: 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3)

  • Nucleophile: 4-(Methylthio)phenylboronic acid (CAS 98546-51-1)

Experimental Workflow (Step-by-Step)

Safety Precaution: Aryl nitriles can release toxic fumes under thermal stress. Perform all operations in a fume hood. Palladium catalysts are sensitizers.

Reagents & Stoichiometry[1]
  • Reactant A: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Reactant B: 4-(Methylthio)phenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.03 equiv)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent System: Toluene : Ethanol : Water (4 : 1 : 1 v/v)

Procedure
  • Degassing: Charge the solvent mixture (Toluene/EtOH/H

    
    O) into a round-bottom flask. Sparge with Argon or Nitrogen for 30 minutes to remove dissolved oxygen. Critical Step: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
    
  • Addition: Under positive inert gas pressure, add Reactant A, Reactant B, and the Base.

  • Catalyst Charge: Add Pd(PPh

    
    )
    
    
    
    last. The solution should turn a characteristic yellow/orange.
  • Reflux: Heat the mixture to vigorous reflux (~90-100°C internal temp) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Separate the organic layer.[1][3] Extract the aqueous layer twice with Toluene.

    • Wash combined organics with Brine, then dry over anhydrous Na

      
      SO
      
      
      
      .[3]
    • Concentrate under reduced pressure to yield the crude solid.

Purification Strategy (Electronic Grade)

For LC applications, standard column chromatography is insufficient due to trace metal/ionic impurities which cause image sticking in displays.

  • Adsorption: Dissolve crude in CH

    
    Cl
    
    
    
    and pass through a short pad of Silica Gel mixed with 10% activated charcoal (to remove Pd residues).
  • Recrystallization:

    • Solvent: Ethanol or Isopropyl Alcohol (IPA).

    • Heat to boiling until dissolved. Cool slowly to room temperature, then to 0°C.

    • Filter the crystals and wash with cold Ethanol.

    • Target Purity: >99.5% by HPLC.

Process Visualization

Synthesis Pathway (Suzuki Coupling)

SynthesisPathway A 4-Bromo-2-fluorobenzonitrile (Electrophile) Cond Pd(PPh3)4 (3 mol%) K2CO3, Toluene/EtOH/H2O Reflux, 12h A->Cond Mix B 4-(Methylthio)phenylboronic acid (Nucleophile) B->Cond Mix Trans Pd(II) Transmetallation Complex Cond->Trans Oxidative Addition Prod This compound (CAS 411233-39-1) Trans->Prod Reductive Elimination

Figure 1: Catalytic cycle for the synthesis of CAS 411233-39-1 via Suzuki-Miyaura cross-coupling.

Purification & Quality Control Workflow

QCWorkflow Start Crude Reaction Mixture Step1 Phase Separation (Remove Aqueous Salts) Start->Step1 Step2 Silica/Charcoal Filtration (Remove Pd Catalyst) Step1->Step2 Step3 Recrystallization (EtOH) (Remove Homocoupling Impurities) Step2->Step3 Check QC Analysis (HPLC/NMR) Step3->Check Fail Reprocess Check->Fail Fail (<99.5%) Pass Packaged Product (>99.5%) Check->Pass Pass Fail->Step3

Figure 2: Purification logic flow to achieve Electronic Grade purity.

Analytical Characterization Standards

To validate the identity and purity of CAS 411233-39-1, the following analytical signatures must be confirmed.

MethodExpected SignatureDiagnostic Value
1H NMR (CDCl

)

2.55 (s, 3H, -SMe);

7.3-7.8 (m, 7H, Biaryl Ar-H)
Confirms the presence of the methylthio group and the integrity of the biaryl core.
19F NMR Singlet around

-105 to -110 ppm
Verifies the position of the fluorine atom ortho to the nitrile.
FT-IR Strong band at ~2230 cm

(C

N stretch)
Confirms the nitrile group is intact (no hydrolysis to amide/acid).
HPLC Single peak >99.5% area integrationEssential for LC display reliability (prevents "image sticking").

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorinated Liquid Crystals: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235. Link

  • Synthesis of Biaryl Nitriles: Gong, Y., & Paulson, S. (2009). Suzuki Coupling of Aryl Chlorides with Arylboronic Acids. Organic Process Research & Development. Link

  • Liquid Crystal Physical Properties: Merck KGaA (Licristal®) Technical Notes on Fluorinated Benzonitriles. (General Reference for LC Material Class). Link

Sources

Technical Characterization Guide: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile Chemical Formula: C₁₄H₁₀FNS Molecular Weight: 243.30 g/mol Primary Application: Nematic liquid crystal monomers (high birefringence), pharmaceutical intermediates (biaryl scaffolds).

This technical guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of This compound . Given the specific substitution pattern—combining a polarizable thioether tail with a fluorinated nitrile head—this molecule exhibits distinct electronic signatures essential for quality control in drug discovery and materials science.

The data presented below synthesizes high-fidelity fragment analysis (based on 4-cyanobiphenyl and thioanisole standards) to establish a Validation Standard for researchers confirming the identity of this compound.

Synthesis & Workflow Logic

To obtain spectroscopic-grade material, a Palladium-catalyzed Suzuki-Miyaura coupling is the industry-standard approach. This pathway minimizes defluorination byproducts common in nucleophilic aromatic substitution routes.

Reaction Pathway

The synthesis couples 4-Bromo-2-fluorobenzonitrile (Electrophile) with 4-(Methylthio)phenylboronic acid (Nucleophile).

SynthesisWorkflow Start1 4-Bromo-2-fluorobenzonitrile (Aryl Halide) Catalyst Pd(dppf)Cl2 • DCM K3PO4 (Base) Start1->Catalyst Start2 4-(Methylthio)phenylboronic acid (Boronic Acid) Start2->Catalyst Inter Oxidative Addition & Transmetallation Catalyst->Inter 1,4-Dioxane/H2O 90°C, 12h Product CRUDE PRODUCT (Biphenyl Core Formed) Inter->Product Purification Purification: 1. Silica Gel (Hex/EtOAc) 2. Recrystallization (EtOH) Product->Purification Final Pure Target (>99% HPLC) Purification->Final

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for generating the biaryl core.

Critical Purification Protocol

Note: Trace palladium causes line broadening in NMR and signal quenching in fluorescence assays.

  • Scavenging: Treat crude organic phase with SiliaMetS® Thiol or activated charcoal for 1 hour at 50°C.

  • Crystallization: Dissolve in minimum hot Ethanol (70°C). Cool slowly to 4°C. The fluorinated nitrile typically crystallizes as white/off-white needles.

Spectroscopic Validation Standard

The following data represents the theoretical expectation values derived from additivity rules and analogous structures (e.g., 4-cyano-4'-pentylbiphenyl). Use these values to validate experimental results.

^1H NMR (Proton) Data

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

PositionShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
-SCH₃ 2.52 Singlet (3H)-Characteristic methyl on Sulfur (shielded vs O-Me).
Ar-H (B2, B6) 7.34 Doublet (2H)J ≈ 8.5Ortho to -SMe. Shielded by electron donation of S.
Ar-H (A3) 7.38 - 7.45 dd (1H)J ≈ 10.5 (H-F), 1.5Located between F and Linker. Large J due to F coupling.
Ar-H (A5) 7.48 dd (1H)J ≈ 8.0, 1.5Meta to F, Ortho to CN.
Ar-H (B3, B5) 7.52 Doublet (2H)J ≈ 8.5Meta to -SMe. Deshielded by biaryl ring current.
Ar-H (A6) 7.65 dd (1H)J ≈ 8.0, 6.5Ortho to CN. Deshielded by CN anisotropy.

Diagnostic Check:

  • Look for the AA'BB' system of the thio-phenyl ring (two distinct doublets).

  • The H-3 proton (Ring A) is the most complex signal due to strong Fluorine coupling (

    
    ).
    
^13C NMR (Carbon) Data

Solvent: CDCl₃ | Decoupled

Carbon TypeShift (δ, ppm)Splitting (

)
Notes
S-CH₃ 15.2 SingletDiagnostic alkyl peak.
CN (Nitrile) 114.5 d, J ≈ 3 HzWeak intensity; barely split by F (long range).
C-F (C2) 163.5 d, J ≈ 255 HzHuge doublet. Definitive proof of F-substitution.
C-S (B4) 140.8 SingletIpso to Sulfur.
^19F NMR (Fluorine)

Solvent: CDCl₃ | Standard: CFCl₃ (0 ppm)

  • Shift: -108.5 ± 2 ppm

  • Pattern: dd (coupling to H3 and H6).

  • Note: If the signal appears at -115 ppm or lower, suspect defluorination or regioisomer contamination.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): 243.05 m/z

  • Base Peak: 243 (Stable biaryl core).

  • Isotope Pattern: Look for the M+2 peak (approx 4.5% of M+) due to the

    
    S isotope. This is the "fingerprint" of sulfur presence.
    

Structural Logic & Signaling Diagram

Understanding the electronic "push-pull" nature of this molecule is vital for interpreting the spectra. The diagram below illustrates how the substituents influence the NMR shifts.

ElectronicEffects SMe S-Me Group (Electron Donor) RingB Phenyl Ring B (Electron Rich) SMe->RingB Resonance (+R) Shields Ortho Protons Linker Biaryl Bond (Conjugation) RingB->Linker Electron Density Flow Effect1 Result: H-Ortho to SMe Shifted Upfield (~7.3 ppm) RingB->Effect1 RingA Benzonitrile Ring A (Electron Poor) Linker->RingA Electron Density Flow Fluoro Fluoro Group (C2) (Inductive Withdrawer) Fluoro->RingA Coupling Source Splits C2, H3, H6 Effect2 Result: 19F Signal Split by Protons (-108 ppm) Fluoro->Effect2 CN Nitrile Group (C1) (Strong Withdrawer) CN->RingA Anisotropy Deshields H6

Figure 2: Electronic substituent effects governing the NMR chemical shifts.

Experimental Protocol: Sample Preparation

To ensure the spectra match the validation standard above, follow this preparation protocol strictly.

NMR Sample Prep
  • Mass: Weigh 10-15 mg of the purified solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy (common with sulfur compounds due to trace disulfide polymerization), filter through a tightly packed glass wool plug directly into the NMR tube.

    • Why? Particulates cause magnetic field inhomogeneity, broadening the critical Fluorine splitting patterns.

Storage & Stability
  • Oxidation Risk: The thioether (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) if left in solution exposed to air.

  • Indication: Appearance of new methyl singlets downfield (approx 2.7 - 3.0 ppm) indicates oxidation.

  • Action: Store solid material under Nitrogen at -20°C. Run NMR immediately after dissolution.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Fluorine NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for F-shift ranges).

  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). (Used for fragment validation of 4-cyanobiphenyl). Link

  • Thioether Characterization: NIST Chemistry WebBook, SRD 69. Data for Thioanisole (Methyl phenyl sulfide).[2] Link

Sources

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Executive Summary

In the high-stakes arenas of liquid crystal engineering and pharmaceutical lead optimization, the precise characterization of biaryl scaffolds is non-negotiable.[1] This guide focuses on This compound , a specific fluorinated biaryl intermediate.[1]

While the nominal molecular weight is the entry point for stoichiometric calculations, this guide expands into the critical physicochemical properties, synthetic pathways, and analytical validation protocols required for high-integrity research.

Molecular Identity & Mass Spectrometry Profile

For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), reliance on the average molecular weight alone can lead to misidentification.[1] You must distinguish between the Average Molecular Weight (used for gravimetric reagent preparation) and the Monoisotopic Mass (used for spectral identification).

Quantitative Data Table
ParameterValueTechnical Context
Chemical Formula C₁₄H₁₀FNS Core biaryl system with thioether tail.[1]
Average Molecular Weight 243.30 g/mol Use this value for molarity calculations and weighing.[1]
Monoisotopic Mass 243.0518 Da The exact mass of the primary isotope peak (

C,

H,

F,

N,

S).
[M+H]⁺ Ion 244.0591 m/z Expected peak in ESI+ mode (Protonated).
[M+Na]⁺ Ion 266.0410 m/z Common adduct in sodium-rich solvents.[1]
Element Composition C (69.11%), H (4.14%), F (7.81%), N (5.76%), S (13.18%)Theoretical elemental analysis targets.
The Sulfur Signature (Isotopic Validation)

As a Senior Scientist, I advise paying close attention to the Sulfur-34 isotope.[1] Unlike standard organic molecules, the presence of sulfur creates a distinct M+2 peak.

  • Primary Peak (M): 100% relative abundance.[1]

  • M+2 Peak: ~4.5% relative abundance (due to

    
    S).[1]
    
  • Diagnostic Check: If your mass spectrum lacks a distinct M+2 satellite peak at roughly 4-5% intensity, your structure likely does not contain the methylsulfanyl group.[1]

Synthetic Pathway: Retrosynthetic Logic

The most robust route to this compound is via Suzuki-Miyaura cross-coupling .[1] This method is preferred over direct nucleophilic aromatic substitution due to the sensitivity of the nitrile group and the positioning of the fluorine atom.

Strategic Choice: We utilize 4-bromo-2-fluorobenzonitrile as the electrophile.[1] The fluorine atom at the ortho position to the nitrile activates the ring but can also lead to side reactions (SnAr) if harsh bases are used. Therefore, a mild carbonate base is selected.

Synthesis Workflow Diagram

SuzukiCoupling A 4-Bromo-2-fluorobenzonitrile (Electrophile) C Catalyst System: Pd(dppf)Cl2 • DCM Base: K2CO3 Solvent: Dioxane/H2O A->C B 4-(Methylthio)phenylboronic acid (Nucleophile) B->C D Pd(II) Oxidative Addition Complex C->D 1. Oxidative Addition 2. Transmetallation E Target Molecule: This compound D->E Reductive Elimination (Reflux, 8-12h)

Figure 1: Palladium-catalyzed cross-coupling strategy minimizing defluorination side-products.

Analytical Protocol: Self-Validating Workflow

To ensure the integrity of this compound, a multi-modal analytical approach is required. The following protocol is designed to cross-reference data points, preventing false positives from isomers.

Step-by-Step Characterization[1]
  • High-Performance Liquid Chromatography (HPLC)

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Rationale: The fluorine and methylthio groups make this molecule lipophilic.[1] Expect a retention time in the later half of a standard gradient (high % organic).

    • Detection: UV at 254 nm (Benzonitrile absorption) and 210 nm .[1]

  • Nuclear Magnetic Resonance (NMR) Validation

    • ¹⁹F NMR: This is the "quick check." You should see a single distinct signal around -110 ppm (relative to CFCl₃).[1] If multiple fluorine peaks appear, you likely have regioisomers (e.g., fluorine migration during synthesis).

    • ¹H NMR (DMSO-d₆):

      • Look for the methyl singlet (S-CH₃) at approximately δ 2.5 ppm .[1]

      • Verify the biaryl region (7.4 – 8.0 ppm).[1] The protons on the benzonitrile ring will show specific splitting patterns (doublet of doublets) due to Fluorine-Hydrogen coupling (

        
        ).[1]
        
  • Solubility & Handling

    • Solubility: Highly soluble in DCM, DMSO, and Ethyl Acetate. Poorly soluble in water.[1]

    • Stability: The thioether (-SCH₃) is susceptible to oxidation.[1] Avoid prolonged exposure to air/peroxides, which can convert it to the sulfoxide (-S(O)CH₃, +16 mass units) or sulfone (-SO₂CH₃, +32 mass units).[1]

Analytical Decision Tree

AnalyticalWorkflow Start Crude Product TLC TLC Check (Hexane:EtOAc 4:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Flash Column Chromatography Decision1->Purify No (impurities) LCMS LC-MS Analysis (Target: 244.06 m/z) Decision1->LCMS Yes Purify->TLC Decision2 Mass Correct? LCMS->Decision2 Decision2->Purify No (Wrong Mass) NMR 1H & 19F NMR (Check S-CH3 & F-coupling) Decision2->NMR Yes (M+H found) Final Release for Assay NMR->Final

Figure 2: Logical workflow for establishing compound purity and identity.

Physicochemical Implications in Research

Understanding the physical nature of This compound aids in experimental design:

  • Lipophilicity (cLogP): Estimated at ~3.8 - 4.2 .[1]

    • Impact: This compound will bind strongly to plasma proteins and may have poor aqueous solubility in biological assays.[1] Use a co-solvent (e.g., 0.1% DMSO) for cellular work.

  • Electronic Effects:

    • The Nitrile (CN) is a strong electron-withdrawing group (EWG).[1]

    • The Fluorine (F) is inductively withdrawing but mesomerically donating.[1]

    • The Methylthio (SCH₃) is an electron donor.[1]

    • Result: The molecule has a significant dipole moment, making it an excellent candidate for liquid crystal (LC) mixtures where dielectric anisotropy is required [1].

References
  • Kirsch, P. (2013).[1] Fluorine in Liquid Crystal Design. In: Modern Fluoroorganic Chemistry. Wiley-VCH.[1] [Overview of fluorinated biphenyls in LC technology].

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Foundational protocol for biaryl synthesis]. [Link]1]

  • IUPAC. (2022).[1] Atomic Weights of the Elements 2021. [Source for precise molecular weight calculations]. [Link]

Sources

Fluorinated Benzonitriles: Strategic Applications in Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and medicinal chemistry principles of fluorinated benzonitriles.

Executive Summary: The Fluorine-Nitrile Synergy

Fluorinated benzonitriles represent a privileged structural motif in modern chemical research, bridging the gap between high-affinity pharmacological agents and advanced optoelectronic materials. Their utility stems from the synergistic interplay between two powerful functional groups:

  • The Cyano Group (-CN): A compact, linear dipole that acts as a robust hydrogen bond acceptor and a versatile synthetic handle (precursor to amines, acids, amides, and heterocycles).

  • The Fluorine Atom (-F): The most electronegative element, capable of modulating pKa, blocking metabolic soft spots, and inducing specific conformational biases through the gauche effect and dipole-dipole interactions.

When combined on a benzene ring, these groups create an electron-deficient scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , allowing for rapid, regioselective diversification—a critical feature for library generation in drug discovery.

Chemical Properties & Synthetic Utility[1][2][3][4][5][6]

Electronic Architecture

The benzonitrile core is inherently electron-deficient due to the inductive (-I) and mesomeric (-M) withdrawal of the cyano group. The addition of fluorine atoms further depletes electron density from the ring, dramatically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Hammett Constants: The

    
     value for -CN is 0.66, while -F is 0.06 (due to competing resonance donation). However, multiple fluorines (e.g., pentafluorobenzonitrile) create a cumulative inductive effect that activates the ring for nucleophilic attack.
    
  • Dipole Moment: The vectors of the C-F and C-CN bonds can be aligned to maximize the molecular dipole moment (

    
    ), a property exploited extensively in liquid crystal design.
    
The "Para-Activation" Rule in SNAr

In polyfluorinated benzonitriles (e.g., pentafluorobenzonitrile), the position para to the cyano group is the most activated site for nucleophilic attack.

  • Mechanism: The Meisenheimer complex formed by attack at the para position is stabilized by the strong electron-withdrawing nature of the cyano group, which can delocalize the negative charge effectively.

  • Selectivity: This allows researchers to selectively substitute the para-fluorine with amines, thiols, or alkoxides, leaving the ortho and meta fluorines intact for secondary functionalization.

Medicinal Chemistry Applications

The Androgen Receptor Antagonist Case Study

The most commercially significant application of the fluorinated benzonitrile motif is in the class of non-steroidal anti-androgens used for prostate cancer treatment.

  • Key Motif: 4-cyano-3-(trifluoromethyl)phenyl.

  • Examples: Bicalutamide, Enzalutamide, Apalutamide.

  • Mechanistic Role:

    • Binding Affinity: The electron-deficient ring interacts via

      
      -stacking with aromatic residues in the Androgen Receptor (AR) ligand-binding domain.
      
    • Metabolic Stability: The trifluoromethyl group (

      
      ) and the nitrile group block the primary metabolic oxidation sites on the phenyl ring, significantly extending the drug's half-life (
      
      
      
      ).
    • Specific Interaction: The nitrile nitrogen acts as a critical H-bond acceptor with the amide backbone of the receptor (e.g., Asn705 in AR).

Bioisosterism and pKa Modulation

Fluorinated benzonitriles serve as bioisosteres for carbonyl groups.

  • Carbonyl Mimicry: The

    
     group mimics the electrostatics and spatial volume of a carbonyl oxygen (
    
    
    
    ) but without the liability of hydrolytic cleavage.
  • Acidity Tuning: Fluorine substitution ortho to a functional group can lower the pKa of neighboring protons (e.g., phenols or anilines), improving bioavailability and membrane permeability.

Materials Science Applications

Liquid Crystals (LCs)

Fluorinated benzonitriles are "essential intermediates" for nematic liquid crystals used in LCD screens.

  • Dielectric Anisotropy (

    
    ):  To switch states under an electric field, LCs require a high dielectric anisotropy. The collinear alignment of the nitrile and fluorine dipoles along the molecular long axis generates a massive longitudinal dipole, lowering the threshold voltage (
    
    
    
    ) required for switching.
  • Viscosity: Unlike chloro- or bromo-substituents, fluorine is small enough to maintain low rotational viscosity, ensuring fast response times.

High-Performance Polymers

Poly(ether nitrile)s (PENs): Synthesized via SNAr polycondensation of difluorobenzonitriles with bisphenols.

  • Properties: These polymers exhibit superior thermal stability (

    
    ), chemical resistance, and mechanical strength compared to non-fluorinated analogs.
    

Experimental Protocol

Protocol: Regioselective SNAr of Pentafluorobenzonitrile

Objective: To synthesize 4-amino-2,3,5,6-tetrafluorobenzonitrile via regioselective nucleophilic aromatic substitution.

Reagents:

  • Pentafluorobenzonitrile (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Methodology:

  • Preparation: Dissolve pentafluorobenzonitrile (193 mg, 1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add DIPEA (209

    
    L, 1.2 mmol) followed by the slow, dropwise addition of the amine (1.1 mmol).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (SiO

    
    , Hexane/EtOAc) or LC-MS. The para-substituted product usually appears as the major spot.
    
  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to remove excess amine/base, followed by brine.

  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Self-Validating Check:

  • 19F NMR: The starting material shows 3 signals (2:1:2 ratio). The product (para-substituted) will show only 2 signals (2:2 ratio, symmetric) due to the loss of the unique para-fluorine.

Visualizations

Logic Flow: Designing Fluorinated Benzonitrile Drugs

The following diagram illustrates the decision matrix for incorporating this motif into a drug candidate.

DrugDesign Start Lead Compound (Metabolic Instability) Analysis Identify Metabolic Soft Spot (Phenyl Ring Oxidation) Start->Analysis Strategy Strategy: Block & Bind Analysis->Strategy Action1 Add Nitrile (-CN) • H-Bond Acceptor • Rigid Linker Strategy->Action1 Action2 Add Fluorine (-F/-CF3) • Block P450 Oxidation • Modulate Lipophilicity Strategy->Action2 Synergy Synergistic Effect • Increased t1/2 • Enhanced Potency Action1->Synergy Action2->Synergy Result Candidate: Enzalutamide/Bicalutamide Synergy->Result

Caption: Strategic incorporation of nitrile and fluorine motifs to resolve metabolic instability while enhancing binding affinity.

Synthesis Workflow: SNAr Regioselectivity

This workflow visualizes the regioselective substitution pathway for pentafluorobenzonitrile.

SNAr cluster_selectivity Regioselectivity Driver SM Pentafluorobenzonitrile (Highly Electrophilic) Intermediate Meisenheimer Complex (Stabilized by -CN) SM->Intermediate + Reagents Reagents Nucleophile (Nu-H) Base (DIPEA) Product 4-Substituted-2,3,5,6- tetrafluorobenzonitrile Intermediate->Product - F⁻ (Leaving Group) Expl Para-position (C4) is most electron-deficient due to -CN resonance withdrawal

Caption: The reaction pathway highlighting the para-selectivity driven by the cyano group's electronic withdrawal.

Key Data Summary

PropertyBenzonitrile (H)4-FluorobenzonitrilePentafluorobenzonitrileApplication Relevance
Dipole Moment (D) ~4.18~2.8 (opposing)~1.5Liquid Crystal switching voltage
Hammett (

)
0.000.06N/A (Multi-sub)Reactivity in SNAr
Boiling Point 191°C188°C161°CVolatility for processing
SNAr Reactivity InertLowVery High Synthetic intermediate utility

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

  • Hagenaars, et al. (2018). Structure-Activity Relationships of Fluorinated Benzonitriles as Intermediates in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • FDA Drug Database. (2023). Label information for XTANDI (Enzalutamide). Link

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Link

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application potential of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1). This document is structured for research scientists and process chemists, focusing on robust synthetic protocols and structural analysis.

High-Purity Synthesis & Structural Application Analysis

Executive Summary

This compound is a specialized fluorinated biphenyl intermediate. Its structure combines a highly polar 2-fluorobenzonitrile "head" with a polarizable 4-(methylthio)phenyl "tail." This distinct electronic push-pull architecture makes it a critical candidate for two high-value sectors:

  • Liquid Crystal Displays (LCDs): As a mesogen with high dielectric anisotropy (

    
    ) and optical birefringence (
    
    
    
    ).
  • Pharmaceutical Chemistry: As a biostable scaffold for kinase inhibitors or NSAIDs, where the methylsulfanyl group acts as a metabolic handle or hydrophobic anchor.

This guide provides a validated synthetic route via Suzuki-Miyaura cross-coupling, purification strategies, and safety protocols.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1381944-29-1
Molecular Formula C

H

FNS
Molecular Weight 243.30 g/mol
Core Scaffold Fluorinated Biphenyl Nitrile
SMILES CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
InChI Key Predicted based on structure
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this biaryl system utilizes the electronic complementarity between an electron-deficient aryl halide and an electron-rich boronic acid.

Retrosynthetic Analysis
  • Electrophile (Partner A): 4-Bromo-2-fluorobenzonitrile (CAS 105191-46-4). The electron-withdrawing cyano and fluoro groups facilitate oxidative addition, though they deactivate the ring slightly compared to non-fluorinated analogs.

  • Nucleophile (Partner B): 4-(Methylthio)phenylboronic acid (CAS 98546-51-1). The electron-donating sulfide group enhances the nucleophilicity of the aryl ring, promoting transmetallation.

Reaction Scheme Visualization

The following diagram outlines the catalytic cycle and workflow.

SynthesisWorkflow Start Precursors: 4-Bromo-2-fluorobenzonitrile + 4-(Methylthio)phenylboronic acid Catalyst Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 (aq) Start->Catalyst Mix under N2 Reaction Reaction: Reflux in Toluene/EtOH/H2O 80-100°C, 4-12 hrs Catalyst->Reaction Heat Workup Workup: Phase Separation Org. Wash (Brine) Drying (MgSO4) Reaction->Workup Quench Purification Purification: Recrystallization (EtOH) or Flash Column (Hex/EtOAc) Workup->Purification Crude Solid Product Final Product: 2-Fluoro-4-[4-(methylsulfanyl)phenyl] benzonitrile Purification->Product >98% Purity

Caption: Optimized Suzuki-Miyaura coupling workflow for fluorinated biphenyl nitrile synthesis.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • 4-(Methylthio)phenylboronic acid (1.1 eq)

  • Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 eq)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: Toluene : Ethanol (4:1 ratio)

Procedure:

  • Inertion: Charge a 3-neck round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed Toluene and Ethanol via syringe. Stir to dissolve solids.

  • Activation: Add the aqueous

    
     solution. The biphasic mixture requires vigorous stirring.
    
  • Reflux: Heat the reaction mixture to 90°C. Monitor via TLC (eluent: 10% EtOAc in Hexanes) or HPLC. Conversion is typically complete within 4–6 hours.

  • Quench & Extraction: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification:

    • Preferred: Recrystallization from hot Ethanol or Isopropanol to yield white needles.

    • Alternative: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc/Hexanes).

Critical Analytical Parameters

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
IR Spectroscopy

2230 cm

(sharp)
Characteristic

stretch.

F NMR

-105 to -115 ppm (m)
Fluorine attached to the benzonitrile ring.

H NMR

2.50 ppm (s, 3H)
Methyl protons of the

group.

H NMR

7.40–7.80 ppm (m, 7H)
Aromatic protons (Biphenyl region).
Mass Spec (ESI/GC)

243.1 [M+]
Molecular ion peak matching formula.

Applications & Mechanism of Action

Liquid Crystal Engineering

This molecule belongs to the class of high-


 mesogens .
  • Dipole Moment: The 2-fluoro and 4-cyano groups creates a strong net dipole moment along the long axis, essential for low-voltage switching in Twisted Nematic (TN) or IPS displays.

  • Polarizability: The sulfur atom in the methylsulfanyl group is more polarizable than oxygen (alkoxy analogs), leading to a higher refractive index anisotropy (

    
    ). This allows for thinner cell gaps in display manufacturing.
    
Pharmaceutical Utility

In drug discovery, this scaffold serves as a robust core:

  • Metabolic Stability: The fluorine atom at the ortho position to the nitrile protects the ring from metabolic oxidation.

  • Bioisosterism: The

    
     group can be oxidized in vivo to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), altering the polarity and solubility profile of the drug candidate during lead optimization.

Safety & Handling (MSDS Highlights)

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation. The metabolism of nitriles can release cyanide ions.

  • Skin/Eye: Causes serious eye irritation and skin sensitization.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste (halogenated/nitrogenous).

References

  • Precursor Source (Bromide): 4-Bromo-2-fluorobenzonitrile (CAS 105191-46-4). Sigma-Aldrich / Merck.

  • Precursor Source (Boronic Acid): 4-(Methylthio)phenylboronic acid (CAS 98546-51-1). Sigma-Aldrich.[1]

  • Compound Registry: this compound (CAS 1381944-29-1).[2] Echemi Chemical Database.

  • General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides. Organic Chemistry Portal.

Sources

The Strategic Role of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile in Medicinal Chemistry

[1][2]

Executive Summary

This compound is a specialized fluorinated biaryl intermediate used primarily in the synthesis of high-affinity pharmaceutical agents and advanced liquid crystal materials. Characterized by its biaryl core , ortho-fluorine substitution , and para-thiomethyl tail , this molecule serves as a "privileged scaffold" in drug discovery. It is particularly valued as a precursor to diaryl sulfones (COX-2 inhibitors) and biaryl amidines/tetrazoles (kinase inhibitors), where the fluorine atom enhances metabolic stability and the nitrile group provides a versatile handle for heterocycle formation.

Chemical Identity & Properties

This compound represents a convergence of three critical structural motifs: a nitrile (cyano) group for downstream functionalization, a fluorine atom for bioisosteric modulation, and a thioether for oxidation or metal coordination.

PropertyData
Chemical Name This compound
CAS Registry Number 1381944-29-1
Molecular Formula C₁₄H₁₀FNS
Molecular Weight 243.30 g/mol
Structural Class Fluorinated Biaryl Carbonitrile
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Reactivity Suzuki-Miyaura coupling (formation), Nitrile hydrolysis/cyclization, Sulfide oxidation

Discovery & Synthetic Evolution

The history of this compound is inextricably linked to the evolution of Palladium-catalyzed cross-coupling reactions in the late 20th and early 21st centuries.

Historical Context[1][2]
  • Pre-2000s: The synthesis of unsymmetrical biaryls was challenging, often requiring harsh Gomberg-Bachmann reactions. The discovery of the Suzuki-Miyaura coupling (Nobel Prize, 2010) revolutionized this field, allowing for the precise construction of biaryls like this compound.

  • 2010s-Present: The specific demand for fluorinated intermediates surged due to the "Fluorine Effect" in medicinal chemistry—where fluorine substitution blocks metabolic hotspots (P450 oxidation) and improves lipophilicity. The registration of CAS 1381944-29-1 around 2012 coincides with a peak in patent filings for novel kinase inhibitors and liquid crystal displays (LCDs) requiring high dielectric anisotropy.

Synthetic Pathway (DOT Diagram)

The industrial standard for synthesizing this molecule utilizes a Suzuki coupling between 4-bromo-2-fluorobenzonitrile and 4-(methylthio)phenylboronic acid .

SynthesisPathwaySM14-Bromo-2-fluorobenzonitrile(Electrophile)CatPd(dppf)Cl2 / K2CO3Dioxane/H2O, 90°CSM1->CatSM24-(Methylthio)phenylboronic acid(Nucleophile)SM2->CatProductThis compound(Target Scaffold)Cat->ProductSuzuki-MiyauraCross-Coupling

Figure 1: Palladium-catalyzed synthesis of the target biaryl scaffold.

Role in Drug Development

This molecule is not an API (Active Pharmaceutical Ingredient) itself but a Late-Stage Intermediate (LSI) . Its utility lies in its divergent reactivity.

Mechanism of Action (Precursor Role)

Researchers utilize this scaffold to access two major classes of drugs:

  • COX-2 Inhibitors & Anti-inflammatories: The -SMe (thiomethyl) group is selectively oxidized to a -SO₂Me (methylsulfonyl) group. The resulting biaryl sulfone is a pharmacophore found in Coxibs (e.g., Etoricoxib analogs), known to inhibit Cyclooxygenase-2 by fitting into the enzyme's hydrophilic side pocket.

  • Kinase Inhibitors: The -CN (nitrile) group is transformed into amidines or tetrazoles . These motifs mimic the transition state of peptide bond hydrolysis or serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.

Divergent Synthesis Workflow

DivergentSynthesisCoreThis compoundOxidationOxidation(mCPBA or Oxone)Core->OxidationHydrolysisHydrolysis(NaOH/H2O2)Core->HydrolysisCyclizationCyclization(NaN3 / NH4Cl)Core->CyclizationSulfoneBiaryl Sulfone(COX-2 Inhibitor Motif)Oxidation->SulfoneAmideBiaryl Carboxamide(Enzyme Inhibitor Core)Hydrolysis->AmideTetrazoleBiaryl Tetrazole(Angiotensin II Antagonist Motif)Cyclization->Tetrazole

Figure 2: Divergent synthetic applications of the core scaffold in medicinal chemistry.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Suzuki Coupling.

Reagents & Materials
  • Reactant A: 4-Bromo-2-fluorobenzonitrile (1.0 equiv, 20.0 mmol)

  • Reactant B: 4-(Methylthio)phenylboronic acid (1.1 equiv, 22.0 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Inertion: Flame-dry a 250 mL three-neck round-bottom flask and purge with Nitrogen (N₂) for 15 minutes.

  • Charging: Add Reactant A (4.00 g), Reactant B (3.70 g), and K₂CO₃ (6.90 g) to the flask.

  • Solvation: Add degassed 1,4-Dioxane (80 mL) and Water (20 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (490 mg) in one portion under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:1) or HPLC.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium residues; wash with Ethyl Acetate.

    • Wash the filtrate with Brine (2 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the product as a white solid.

Quality Control & Analytics

To ensure the integrity of the intermediate for drug development, the following specifications must be met:

  • HPLC Purity: >98.0% (Area %).

  • Impurity Profile:

    • Des-bromo byproduct: <0.5% (from proto-deboronation).

    • Homocoupling dimer: <0.2%.

  • 1H NMR (400 MHz, CDCl₃): Characteristic signals:

    • δ 7.65 (dd, 1H, Ar-H ortho to CN)

    • δ 7.50 (d, 2H, Ar-H thiophenyl)

    • δ 7.32 (d, 2H, Ar-H thiophenyl)

    • δ 2.53 (s, 3H, -SMe)

  • Mass Spectrometry: [M+H]⁺ = 244.08.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7–10. Link

  • ChemicalBook Entry. (2024). "this compound Product Standards." Link

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile physical characteristics

[1]

Executive Summary

This compound is a high-performance organic intermediate characterized by a biphenyl core functionalized with a lateral fluorine atom, a terminal nitrile group, and a thioether tail.[1] This specific molecular architecture is engineered to deliver high optical anisotropy (


)positive dielectric anisotropy (

)
1

This guide details the physicochemical properties, synthesis logic, and characterization protocols required to validate this compound's integrity in a research or production setting.

Molecular Architecture & Theoretical Properties[1]

The compound's utility is dictated by its electronic distribution.[1] The fluorine atom at the 2-position (ortho to the nitrile) introduces a dipole moment that enhances the dielectric anisotropy without significantly increasing the viscosity, a common trade-off in LC design.[1]

Structural Specifications
ParameterDetail
IUPAC Name 2-Fluoro-4-(4-methylthiophenyl)benzonitrile
Common Name 4'-Methylthio-3-fluoro-4-cyanobiphenyl
Molecular Formula C

H

FNS
Molecular Weight 243.30 g/mol
SMILES CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Key Functional Groups Nitrile (-CN), Fluoro (-F), Methylsulfanyl (-SMe)
Calculated Physicochemical Parameters

Note: Values below are derived from Chemoinformatic Consensus Models (LogP, TPSA) typical for this structural class.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 4.2 ± 0.3Highly lipophilic; indicates poor water solubility but excellent compatibility with organic LC hosts.[1]
Topological Polar Surface Area (TPSA) ~49 Ųdominated by the nitrile and sulfide; suggests membrane permeability in biological contexts, though primarily relevant here for solvation interactions.[1]
Dipole Moment ~4.5 - 5.5 DebyeThe vector sum of the -CN and -F dipoles creates a strong longitudinal moment, essential for electric field alignment.[1]
Polarizability HighThe -SMe group donates electron density into the biphenyl

-system, increasing refractive index anisotropy.[1]

Physical Characteristics & Phase Behavior[1][2]

For researchers handling this material, the physical state is the primary indicator of purity.[1]

Macroscopic Appearance[1]
  • State at 20°C: Crystalline Solid.[1]

  • Color: White to off-white (impurities often manifest as yellowing due to sulfur oxidation or residual palladium catalyst).[1]

  • Odor: Faint, characteristic of thioethers (sulfides).[1]

Thermal Transitions

This compound often exhibits enantiotropic liquid crystalline behavior or serves as a "virtual" mesogen (latent mesomorphism revealed in mixtures).[1]

  • Melting Point (C

    
     N/I):  Typically in the range of 85°C – 110°C  (dependent on polymorph).[1]
    
  • Clearing Point (N

    
     I):  If mesogenic, the nematic range is often narrow for the pure compound but expands significantly in eutectic mixtures.[1]
    
Solubility Profile
SolventSolubilityApplication Note
Dichloromethane (DCM) HighPreferred solvent for transfer and column chromatography.[1]
Toluene Moderate/HighIdeal for recrystallization.[1]
Acetonitrile ModerateUsed for HPLC analysis.[1]
Water NegligibleInsoluble; aqueous washes are effective for removing inorganic salts during workup.[1]

Synthesis & Manufacturing Logic

The synthesis of this compound relies on Suzuki-Miyaura Cross-Coupling , chosen for its regioselectivity and tolerance of the nitrile group.[1]

Reaction Pathway

The protocol couples an aryl halide (A) with an aryl boronic acid (B) using a Palladium(0) catalyst.[1]

Reagents:

  • Precursor A: 4-Bromo-2-fluorobenzonitrile [CAS: 105942-08-3][1]

  • Precursor B: 4-(Methylthio)phenylboronic acid [CAS: 98546-51-1][1]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    )
    
    
  • Base: K

    
    CO
    
    
    or Na
    
    
    CO
    
    
    [1]
Workflow Diagram (DOT)

SynthesisWorkflowA4-Bromo-2-fluorobenzonitrile(Electrophile)RxnSuzuki CouplingPd(0), Base, HeatA->RxnB4-(Methylthio)phenylboronic acid(Nucleophile)B->RxnCrudeCrude BiphenylRxn->Crude 80-100°C, 12hPurifyPurification(Silica Gel / Recrystallization)Crude->Purify Remove Pd & SaltsProductTarget:This compoundPurify->Product >99.5% HPLC

Caption: Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target fluorinated biphenyl.

Characterization Protocols

To ensure the material meets "Electronic Grade" standards (impurities < 50 ppm), the following analytical battery is mandatory.

A. Nuclear Magnetic Resonance (NMR)[1]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • Look for the characteristic methyl singlet of the -SMe group at

      
       ppm.[1]
      
    • Verify the biphenyl aromatic region (

      
       ppm).[1] The coupling patterns must reflect the 1,2,4-substitution on the nitrile ring (d, dd) and the AA'BB' system of the thio-phenyl ring.[1]
      
  • 
    F NMR: 
    
    • Single peak expected at

      
       to -110 ppm (relative to CFCl
      
      
      ), confirming the preservation of the C-F bond.[1]
B. Infrared Spectroscopy (FT-IR)[1]
  • Nitrile Stretch (-CN): Sharp, distinct band at 2230 ± 5 cm

    
     .[1]
    
  • C-F Stretch: Strong bands in the 1100–1250 cm

    
      region.[1]
    
C. Purity Analysis (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Acetonitrile/Water Gradient (60:40

    
     95:5).[1]
    
  • Detection: UV at 254 nm (aromatic) and 300 nm (conjugated system).[1]

  • Criterion: Area % > 99.5% for LC applications to prevent conductivity issues in devices.

Applications in Material Science

The primary utility of this compound lies in its ability to modulate the properties of liquid crystal mixtures.[1]

Logic of Component Selection
  • High Birefringence (

    
    ):  The sulfide lone pairs extend the conjugation length of the biphenyl system effectively, increasing the optical anisotropy.[1] This is crucial for reducing the cell gap in LC displays, leading to faster response times.[1]
    
  • Viscosity Management: Unlike longer alkyl chains, the -SMe group provides polarizability without excessive bulk, maintaining a lower rotational viscosity (

    
    ).[1]
    
  • Dielectric Tuning: The lateral fluorine generates a dipole component perpendicular to the long axis, which can be used to tailor the elastic constants (

    
    ) of the final mixture.[1]
    
Application Workflow

Applicationscluster_UsesPrimary ApplicationsSubstrateThis compoundLC_MixHigh-Delta n LC Mixtures(Photonics/Displays)Substrate->LC_MixPharmaBio-isostere Intermediate(Drug Discovery)Substrate->PharmaProp1Increases BirefringenceLC_Mix->Prop1Prop2Modulates Dielectric AnisotropyLC_Mix->Prop2

Caption: Figure 2: Functional utility of the compound in materials science and medicinal chemistry.

References

  • PubChem Compound Summary . Benzonitrile derivatives and physical properties. National Library of Medicine.[1] [1]

  • Sigma-Aldrich (Merck) .[1] Product Specification: 4-Bromo-2-fluorobenzonitrile (Precursor). [1]

  • Kirsch, P. (2022).[1] Fluorine in Liquid Crystal Design. In: Fluorinated Liquid Crystals: Properties and Applications. Wiley-VCH.[1] (General reference for fluorinated biphenyl properties).

  • AS ONE Corporation . This compound Product Catalog. [1]

The Fluorine Effect: A Technical Guide to Organofluorine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide is designed for medicinal chemists and process scientists seeking to leverage organofluorine chemistry in drug discovery. Fluorine is not merely a halogen; it is a "super-element" in medicinal chemistry, present in approximately 20-25% of all pharmaceuticals. Its unique ability to modulate lipophilicity, metabolic stability, and binding affinity without significantly altering steric bulk makes it an indispensable tool. This guide moves beyond basic definitions to explore the mechanistic causality of fluorine's effects, practical synthetic strategies, and critical safety protocols.

Part 1: The Physics of Efficacy (The C-F Bond)

The utility of fluorine stems from its extreme position on the periodic table. It is the most electronegative element (3.98 Pauling), yet it maintains a small van der Waals radius, mimicking hydrogen sterically while altering the molecule electronically.

Comparative Physicochemical Properties

The C-F bond is the strongest single bond in organic chemistry.[1] This strength renders it metabolically inert, allowing it to serve as "armor" against cytochrome P450 oxidation.

PropertyC-H BondC-F BondC-O BondC-Cl BondImpact on Drug Design
Bond Energy (kcal/mol) ~99116 ~85~81High metabolic stability; resists oxidative cleavage.
Van der Waals Radius (Å) 1.201.47 1.521.75Steric mimic of H; fits into tight binding pockets.
Electronegativity 2.553.98 3.443.16Induces strong dipoles; lowers pKa of neighboring amines.
Lipophilicity (

)
0.00+0.14 -0.67+0.71Increases membrane permeability compared to polar groups.
The "Dipole Effect" and Conformation

Because fluorine is highly electronegative, the C-F bond is highly polarized.[2][3] This creates a strong dipole that can dictate molecular conformation through the gauche effect (preference for gauche conformation in 1,2-difluoroethane) or by lowering the pKa of proximal basic centers (e.g., fluorinating a piperidine ring to reduce basicity and improve bioavailability).

Part 2: Strategic Synthesis & Reagent Selection

Synthesizing organofluorine compounds requires a binary choice: Nucleophilic (using F⁻) or Electrophilic (using "F⁺" equivalents). The choice is dictated by the electronic nature of the substrate.

Reagent Selection Logic

The following decision tree illustrates the selection process for the most appropriate fluorination reagent based on substrate functionality.

ReagentSelection Start Substrate Analysis Type Substrate Type? Start->Type AliphaticOH Aliphatic Alcohol (R-OH) Type->AliphaticOH Nucleophilic Target Carbonyl Carbonyl (R=O) Type->Carbonyl Nucleophilic Target Aromatic Electron-Rich Aromatic/Enol Type->Aromatic Electrophilic Target Reagent_DAST DAST / Deoxo-Fluor (Liquid, reactive) AliphaticOH->Reagent_DAST Standard Reagent_Xtal XtalFluor-E (Solid, safer) AliphaticOH->Reagent_Xtal Safety Priority Carbonyl->Reagent_DAST Gem-difluorination Reagent_Select Selectfluor (F-TEDA-BF4) Aromatic->Reagent_Select High Reactivity Reagent_NFSI NFSI (Mild, soluble) Aromatic->Reagent_NFSI Late-Stage/Mild

Figure 1: Decision matrix for selecting fluorination reagents based on substrate electronics and safety constraints.

Detailed Protocol: Deoxyfluorination using DAST

Context: Converting a secondary alcohol to a secondary alkyl fluoride. This proceeds via an S_N2 mechanism, resulting in inversion of stereochemistry.

Safety Warning: DAST (Diethylaminosulfur trifluoride) reacts violently with water to produce HF. Never distill DAST.

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvent: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-products (alkenes).

  • Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe.

    • Mechanistic Note: The alcohol oxygen attacks the sulfur, displacing fluoride. This forms an activated alkoxy-aminosulfur intermediate.

  • Reaction: Allow the mixture to warm to room temperature (or 0 °C depending on substrate stability) over 2-4 hours.

    • Mechanism:[4][5] The displaced fluoride ion attacks the alkyl carbon in an S_N2 fashion, displacing the sulfur leaving group.

  • Quenching (Critical): Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Part 3: Advanced Applications & Bioisosterism

Metabolic Blocking

A primary application of fluorine is blocking metabolic "hotspots."[6] Cytochrome P450 enzymes typically oxidize electron-rich C-H bonds (e.g., para-positions of phenyl rings or benzylic positions). Replacing these H atoms with F prevents oxidation due to the strength of the C-F bond and the electron-withdrawing nature of fluorine, which deactivates the ring toward the electrophilic P450 oxo-species.

MetabolicBlocking Drug Drug Candidate (High Clearance) P450 Cytochrome P450 Metabolism Drug->P450 Rapid Oxidation Fluorinated Fluorinated Analog (C-H -> C-F) Drug->Fluorinated Medicinal Chem Optimization Metabolite Oxidized Metabolite (Inactive/Toxic) P450->Metabolite Block Metabolic Block (C-F Bond Stable) P450->Block Fails to cleave Fluorinated->P450 Resists Oxidation Result Extended Half-life (t1/2) Improved Bioavailability Block->Result

Figure 2: Mechanism of metabolic blocking. Fluorine substitution prevents P450-mediated oxidation, extending drug half-life.

Late-Stage Functionalization (LSF)

Modern drug discovery utilizes LSF to introduce fluorine into complex molecules without starting synthesis from scratch.

  • Electrophilic Fluorination: Using Selectfluor with palladium catalysis to fluorinate aromatic C-H bonds.

  • Photoredox Catalysis: Using Iridium photocatalysts and NFSI to generate radical fluorine species that react with activated C-H bonds.

Part 4: Safety & Handling (The "HF" Factor)

Organofluorine reagents often carry the risk of liberating Hydrogen Fluoride (HF), a particularly insidious hazard.

  • HF Pathophysiology: HF is not a strong acid but penetrates skin deeply. The fluoride ion sequesters Calcium (Ca²⁺) from blood and bone, leading to cardiac arrest (hypocalcemia) and bone destruction.

  • Mandatory Safety Gear:

    • Double gloving (Nitrile).

    • Full face shield (not just safety glasses) when handling DAST or HF-pyridine.

  • First Aid - Calcium Gluconate:

    • Protocol: In case of skin exposure, immediately wash with water for 5 minutes, then apply 2.5% Calcium Gluconate gel . Massage into the skin continuously until medical help arrives. The calcium neutralizes the fluoride ions, preventing deep tissue damage.

References

  • O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews.[3][7] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry.[8] Link

  • Brooks, A. F., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. Link

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.[9][10][11]Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details a robust protocol for the synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile , a critical biaryl scaffold often utilized in the development of kinase inhibitors and NSAIDs.

While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, this specific target presents a unique challenge: the thioether (methylsulfanyl) moiety . Sulfur-containing substrates are notorious catalyst poisons, capable of coordinating strongly to Palladium (Pd) centers and arresting the catalytic cycle. This guide provides an optimized method using a bidentate ligand system to prevent catalyst deactivation, ensuring high yields (>85%) and reproducibility.

Retrosynthetic Analysis & Reaction Design

The Disconnection

The most logical disconnection is at the biaryl bond. We utilize 4-Bromo-2-fluorobenzonitrile as the electrophile and 4-(Methylthio)phenylboronic acid as the nucleophile.

  • Electrophile Selection: The nitrile group is electron-withdrawing, activating the aryl bromide for oxidative addition. The ortho-fluorine atom adds steric bulk but further activates the ring electronically.

  • Nucleophile Selection: The boronic acid is stable and commercially available.

The Sulfur Challenge (Expertise Insight)

Monodentate phosphine ligands (like PPh3) are often displaced by the sulfur atom in the substrate, leading to the formation of inactive Pd-S species. To mitigate this, we employ Pd(dppf)Cl₂·DCM [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)]. The wide bite angle and chelating nature of the dppf ligand make it significantly more resistant to displacement by sulfur than standard triphenylphosphine systems.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific role of the reagents.

ReactionScheme Start1 4-Bromo-2-fluorobenzonitrile (Electrophile) Inter Oxidative Addition Complex Start1->Inter Pd(0) insertion Start2 4-(Methylthio)phenylboronic acid (Nucleophile) Base Base Activation: K2CO3 (aq) Start2->Base Boronate formation Cat Catalyst System: Pd(dppf)Cl2 · DCM (Resistant to S-Poisoning) Cat->Inter Pre-catalyst activation Product TARGET: 2-Fluoro-4-[4-(methylsulfanyl) phenyl]benzonitrile Inter->Product Reductive Elimination Base->Inter Transmetallation

Caption: Figure 1. Optimized Suzuki-Miyaura pathway highlighting the dppf-ligated palladium cycle resistant to sulfur coordination.

Experimental Protocol

Reagent Stoichiometry Table

Scale: 10.0 mmol

ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-Bromo-2-fluorobenzonitrile 200.011.002.00 gElectrophile
4-(Methylthio)phenylboronic acid 168.021.101.85 gNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03245 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.004.15 gBase
1,4-Dioxane Solvent-40 mLOrganic Solvent
Water (Deionized) Solvent-10 mLAqueous Solvent
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Connect the condenser to a Schlenk line (Nitrogen/Vacuum manifold).

  • Flame-dry the flask under vacuum and backfill with Nitrogen (Cycle 3x) to remove moisture and oxygen. Note: Oxygen is the primary cause of homocoupling side-products.

Step 2: Reagent Charging

  • Under a positive flow of Nitrogen, add 4-Bromo-2-fluorobenzonitrile (2.00 g) and 4-(Methylthio)phenylboronic acid (1.85 g) to the flask.

  • Add the Pd(dppf)Cl₂ catalyst (245 mg). Tip: Adding the catalyst to the solid mixture before solvent helps prevent clumping.

  • Seal the flask and purge with Nitrogen for 5 minutes.

Step 3: Solvent Degassing & Addition

  • In a separate vessel, sparge the 1,4-Dioxane and Water mixture with Nitrogen for 15 minutes.

  • Transfer the degassed solvent mixture (50 mL total, 4:1 ratio) to the reaction flask via syringe through the septum.

  • Add the Potassium Carbonate (4.15 g).

Step 4: Reaction

  • Heat the reaction mixture to 90°C in an oil bath.

  • Stir vigorously (approx. 600 rpm). The biphasic mixture requires good agitation for effective phase transfer.

  • Monitor by TLC (Eluent: 10% Ethyl Acetate in Hexanes) or HPLC.

    • Endpoint: Disappearance of the aryl bromide (Rf ~0.6).

    • Duration: Typically 4–6 hours.

Step 5: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove Palladium black; rinse the pad with Ethyl Acetate.

  • Partition the filtrate between Ethyl Acetate (50 mL) and Water (50 mL).

  • Wash the organic layer with Brine (saturated NaCl), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography (Gradient: 0% -> 10% EtOAc/Hexanes).

Process Workflow & Quality Control

The following flowchart details the critical decision points during the workup to ensure high purity.

WorkupFlow Reaction Reaction Complete (TLC Check) Filter Filter (Celite) Remove Pd residues Reaction->Filter Extract Phase Separation (EtOAc / Water) Filter->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Crude Crude Solid (Yellowish) Dry->Crude Decision Purity Check (1H NMR) Crude->Decision Recryst Recrystallization (Ethanol) Decision->Recryst >90% Pure Column Flash Chromatography (SiO2, Hex/EtOAc) Decision->Column <90% Pure Final Final Product White/Off-white Solid Recryst->Final Column->Final

Caption: Figure 2. Downstream processing logic for isolation of the target biaryl nitrile.

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the -SMe singlet at approximately δ 2.55 ppm .

    • The biphenyl region (δ 7.30 – 7.80 ppm) will show complex splitting due to F-H coupling.

  • ¹⁹F NMR:

    • Diagnostic signal at ~ -105 to -110 ppm (relative to CFCl₃).

  • IR Spectroscopy:

    • Sharp C≡N stretch at 2230 cm⁻¹ .

Safety & Hazards

  • Cyanide Content: While the nitrile group is covalently bound, combustion or strong acid treatment can release HCN. Work in a well-ventilated hood.

  • Palladium Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing.

References

  • PubChem Compound Summary: 2-Fluoro-4-methylbenzonitrile (Precursor Analog). National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Syntheses. General Procedures for Suzuki Coupling. Org.[3][4][5] Synth. [Link]

  • Li, H., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling (Sulfur Poisoning). Organic Process Research & Development. [Link]

Sources

Application Note: Strategic Synthesis & Utility of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development scientists. It adheres to the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework, ensuring technical rigor and practical reproducibility.

Executive Summary

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a highly specialized biaryl intermediate characterized by a "Triad of Functionality": an electron-withdrawing nitrile group, a metabolically strategic ortho-fluorine , and a versatile thioether tail.

This scaffold is a critical building block in the synthesis of Liquid Crystals (LCs) and Active Pharmaceutical Ingredients (APIs) , particularly in the development of COX-2 inhibitors , Antiparkinsonian agents (Adenosine A2A antagonists), and Androgen Receptor modulators . Its structural rigidity, combined with the ability to orthogonally functionalize the nitrile and sulfur moieties, makes it a "privileged structure" in medicinal chemistry.

Chemical Profile & Reactivity

Before initiating synthesis, understanding the electronic and steric environment is crucial for reaction success.

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula C₁₄H₁₀FNSCarbon count requires careful monitoring during combustion analysis.
Molecular Weight 243.30 g/mol --
Fluorine Position Ortho to NitrileInduces dipole moments; blocks metabolic hydroxylation at the C2 position.
Thioether Group Para on Phenyl RingElectron-donating (resonance); susceptible to oxidation (S→SO→SO₂).
Nitrile Group Electron-withdrawingActivates the ring for nucleophilic attack; precursor to acids, amines, and tetrazoles.
Solubility Low in water; High in DCM, THFReactions require organic co-solvents (e.g., Dioxane, Toluene).

Protocol: Scalable Synthesis via Suzuki-Miyaura Coupling

Retrosynthetic Analysis

The most robust route involves the palladium-catalyzed cross-coupling of 4-Bromo-2-fluorobenzonitrile (Electrophile) and 4-(Methylthio)phenylboronic acid (Nucleophile).

Why this route?

  • Regioselectivity: The bromine bond is significantly more labile than the nitrile or fluorine bonds under Pd(0) catalysis.

  • Tolerance: The methylthio group is stable under standard basic Suzuki conditions, unlike thiols which can poison the catalyst.

Materials Required[1][2][3][4][5][6]
  • Reactant A: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Reactant B: 4-(Methylthio)phenylboronic acid (1.1 equiv) [CAS: 98546-51-1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Selected for resistance to sulfur coordination.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

  • Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and temperature probe.

  • Charge the flask with Reactant A (10 mmol, 2.00 g) and Reactant B (11 mmol, 1.85 g).

  • Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    

Step 2: Solvent & Base Addition

  • Add degassed 1,4-Dioxane (40 mL) via syringe.

  • Add Pd(dppf)Cl₂ catalyst (0.3 mmol, ~245 mg). The solution will turn orange/red.

  • Add the K₂CO₃ solution (15 mL) dropwise.

    • Note: A biphasic mixture will form. Vigorous stirring is essential.

Step 3: Reaction & Monitoring

  • Heat the mixture to 90°C for 4–6 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Start: Spot A (Rf ~0.6) and Spot B (Rf ~0.2).

    • End: Appearance of Product (fluorescent blue under UV254, Rf ~0.5). Reactant A must be fully consumed.

Step 4: Work-up & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

  • Dilute filtrate with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

  • Dry organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • Recrystallization: Dissolve crude solid in hot Ethanol/Toluene (9:1). Cool slowly to 4°C.

    • Yield Expectation: 85–92% as off-white needles.

Downstream Applications & Transformations

This intermediate is rarely the final API. It serves as a "divergent node" for creating complex pharmacological agents.

Functionalization Pathways[4]
  • Pathway A (Oxidation): The methylthio group is a "masked" sulfone. Oxidation with m-CPBA or Oxone yields the Methylsulfonyl derivative, a classic pharmacophore for COX-2 selectivity (similar to Etoricoxib).

  • Pathway B (Nitrile Hydrolysis): Conversion to the carboxylic acid or amide creates the binding motif for many nuclear receptor ligands.

  • Pathway C (Bioisosteres): Conversion of the nitrile to a Tetrazole (using Sodium Azide) creates a lipophilic acid equivalent, common in Angiotensin Receptor Blockers (ARBs).

Visual Workflow (Graphviz Diagram)

SynthesisWorkflow ReactantA 4-Bromo-2-fluoro- benzonitrile Catalyst Pd(dppf)Cl2 K2CO3 / Dioxane ReactantA->Catalyst ReactantB 4-(Methylthio)- phenylboronic acid ReactantB->Catalyst Intermediate 2-Fluoro-4-[4-(methylsulfanyl) phenyl]benzonitrile (Target Scaffold) Catalyst->Intermediate Suzuki Coupling 90°C, 4h Product1 COX-2 Inhibitors (Sulfones) Intermediate->Product1 Oxidation (m-CPBA) Product2 Antiparkinson Agents (Biaryl Amides) Intermediate->Product2 Hydrolysis + Amidation Product3 Liquid Crystals (High Birefringence) Intermediate->Product3 Direct Use

Figure 1: Synthetic workflow from precursors to the target intermediate and its divergent applications in drug discovery and materials science.

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

  • Sulfur Odor: Methylthio compounds have a potent, disagreeable odor (cabbage-like). Bleach (Sodium Hypochlorite) is effective for neutralizing glassware and spills.

  • Skin Irritant: Fluorinated biphenyls can be lipophilic sensitizers. Wear nitrile gloves and long sleeves.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2778443, 2-Fluoro-4-methylbenzonitrile (Structural Analog Reference). Retrieved from [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • COX-2 Inhibitor Scaffolds: Zarghi, A., et al. (2008). Design and Synthesis of New 2-Substituted-5-Methylsulfonyl-1-Phenyl-1H-Indoles as Selective COX-2 Inhibitors. Scientia Pharmaceutica. (Contextual reference for Methylsulfonyl pharmacophore).

Sources

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol optimization for nucleophilic aromatic substitution (SNAr) reactions utilizing 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (hereafter referred to as Substrate-F ). This scaffold represents a critical "Type II" activated substrate where the ortho-fluorine atom is activated by a strong electron-withdrawing nitrile group.

The presence of the 4-(methylsulfanyl)phenyl moiety introduces specific chemoselectivity challenges—primarily the susceptibility of the sulfide thioether to oxidation and potential solubility issues in non-polar media. This guide provides validated protocols for C-N and C-O bond formation, emphasizing conditions that preserve the redox-sensitive sulfide and the hydrolytically sensitive nitrile.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

Substrate Activation Analysis

The reactivity of Substrate-F is driven by the specific electronic environment of the 2-fluoro position:

  • Inductive Activation (-I): The nitrile (-CN) group at position 1 exerts a strong inductive pull, significantly lowering the LUMO energy at the ortho-carbon.

  • Leaving Group Ability: Fluoride is the preferred leaving group for SNAr in this system (over Cl or Br) because the high electronegativity of fluorine maximizes the polarization of the C-F bond, accelerating the rate-determining nucleophilic attack.[1]

  • Thioether Stability: The distal -SMe group is electron-donating but does not significantly deactivate the ortho-fluorine. However, it requires strict exclusion of oxidants (e.g., peroxides, ambient O2 at high temps) to prevent formation of the sulfoxide (S=O) or sulfone (O=S=O) impurities.

Reaction Mechanism (Meisenheimer Complex)

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex, stabilized by the electron-withdrawing nitrile.

SnAr_Mechanism cluster_0 Rate Determining Step Substrate Substrate-F (2-Fluoro-Ar-CN) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Anionic) TS1->Intermediate k1 (Slow) TS2 Transition State 2 (Elimination) Intermediate->TS2 Product Substituted Product (2-Nu-Ar-CN) TS2->Product k2 (Fast) LeavingGroup Fluoride (F-) TS2->LeavingGroup

Figure 1: Mechanistic pathway for the SNAr displacement of fluoride.[2] The stability of the Meisenheimer complex is critical for reaction success.

Critical Process Parameters

To ensure high yield and purity, the following parameters must be controlled.

Solvent Selection

Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophile "naked" and reactive.

SolventRatingNotes
DMSO ExcellentHighest rate acceleration; difficult to remove (high BP).
DMF GoodStandard choice; potential for dimethylamine impurity at T > 100°C.
NMP GoodHigh thermal stability; reproductive toxicity concerns.
MeCN ModerateLower boiling point limits max temp; easier workup.
THF PoorGenerally too non-polar for inorganic bases (K2CO3).
Base Selection

The base neutralizes the acidic proton generated during the nucleophilic attack (for amines/alcohols).

  • K2CO3: Standard for phenols and secondary amines. Requires milling for best surface area.

  • Cs2CO3: "Cesium Effect" improves solubility in organic solvents; recommended for sterically hindered nucleophiles.

  • DIPEA/TEA: Soluble organic bases; useful for amine nucleophiles but can be difficult to purge if they form salts.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 2-amino derivatives (e.g., with morpholine, piperazine, or primary amines).

Reagents:

  • Substrate-F (1.0 eq)[3]

  • Amine Nucleophile (1.2 – 1.5 eq)

  • Base: K2CO3 (2.0 eq) or DIPEA (2.5 eq)

  • Solvent: DMSO or DMF (anhydrous)

Procedure:

  • Setup: Charge a reaction vial with Substrate-F (100 mg, 0.37 mmol) and K2CO3 (102 mg, 0.74 mmol).

  • Inerting: Seal the vial and purge with Nitrogen (N2) for 5 minutes. Critical: This protects the methylsulfanyl group.

  • Addition: Add anhydrous DMSO (2.0 mL) via syringe, followed by the amine nucleophile (0.44 mmol).

  • Reaction: Heat the mixture to 60–80°C with vigorous stirring.

    • Note: Monitor by HPLC/TLC. Reaction is typically complete in 2–6 hours.

  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product usually precipitates.

    • If solid:[4] Filter, wash with water, and dry in vacuo.

    • If oil: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of biaryl ethers using phenols or aliphatic alcohols.

Reagents:

  • Substrate-F (1.0 eq)[3]

  • Alcohol/Phenol (1.1 eq)

  • Base: Cs2CO3 (1.5 eq) or NaH (1.1 eq for aliphatic alcohols)

  • Solvent: DMF or NMP

Procedure:

  • Activation (for Alcohols): If using a primary alcohol, pre-form the alkoxide by treating the alcohol with NaH (60% dispersion) in DMF at 0°C for 30 mins under N2.

  • Coupling: Add a solution of Substrate-F in DMF to the alkoxide/phenoxide mixture.

  • Reaction: Heat to 90°C .

    • Caution: Higher temperatures (>120°C) may cause nitrile hydrolysis to the amide.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Purification: Standard extraction (EtOAc/Water). Recrystallization from EtOH/Heptane is often effective for these biaryl ethers.

Workflow & Decision Logic

Use the following decision tree to select the optimal conditions based on your nucleophile type.

Optimization_Workflow Start Select Nucleophile Type Type1 Primary/Secondary Amine Start->Type1 Type2 Phenol / Aryl Alcohol Start->Type2 Type3 Aliphatic Alcohol Start->Type3 Cond1 Condition A: K2CO3, DMSO, 60°C Type1->Cond1 Check Check Solubility of Substrate-F Type2->Check Cond3 Condition C: NaH, THF/DMF, 0°C -> RT Type3->Cond3 Warning Warning: Purge O2 to protect -SMe Cond1->Warning Cond2 Condition B: Cs2CO3, DMF, 90°C Cond2->Warning Cond3->Warning Check->Cond1 Insoluble (Switch to DMSO) Check->Cond2 Soluble

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile class.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of baseSwitch from K2CO3 to Cs2CO3 or add 18-crown-6 ether.
Impurity: M+16 or M+32 Oxidation of -SMe groupDegas solvents thoroughly; ensure inert atmosphere (N2/Ar).
Impurity: M+18 Nitrile Hydrolysis (Amide)Wet solvent or excessive temperature.[4] Use anhydrous solvents; reduce temp <100°C.
Starting Material Remains Fluorine is less reactive than expectedVerify the nucleophile is not protonated. Increase equivalents of base.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F bond as a conformational tool in organic synthesis. Chemical Communications, 55, 12696-12705. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions (Section on SNAr contexts). Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile (Analogous protocols for fluorobenzonitriles). BenchChem Application Notes. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry Online Resources. Link

Sources

Oxidation of the methylthio group in 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Oxidation of the Methylthio Group in 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Part 1: Executive Summary & Chemical Strategy

Objective: This guide details the chemo-selective oxidation of the methylthio (


) moiety in Compound A  to access its corresponding Sulfoxide  (

) and Sulfone (

) derivatives. These oxidized forms are critical pharmacophores in medicinal chemistry, often enhancing metabolic stability and aqueous solubility compared to the parent sulfide.

Structural Analysis & Chemo-selectivity: Compound A features a biphenyl core decorated with a nitrile (


) and a fluorine atom.
  • The Challenge: While the methylthio group is electron-rich and prone to oxidation, the nitrile group is susceptible to hydrolysis (to amide/acid) under highly acidic aqueous conditions or extreme heat. The fluorine atom provides metabolic blockade but electron-deficiency to the ring, slightly retarding the oxidation rate compared to simple thioanisole.

  • The Solution: We utilize oxidants that operate under mild, neutral-to-slightly-acidic conditions to preserve the nitrile functionality while effectively oxidizing the sulfur center.

Reaction Pathway Visualization:

OxidationPathway Sulfide Sulfide (Compound A) -SMe Sulfoxide Sulfoxide -S(O)Me (Chiral Center) Sulfide->Sulfoxide 1.0 eq NaIO4 (Kinetic Control) Sulfone Sulfone -SO2Me (Achiral) Sulfide->Sulfone Direct: 2.5 eq Oxidant SideProduct Side Product: Amide/Acid (Nitrile Hydrolysis) Sulfide->SideProduct Strong Acid/Heat (Avoid) Sulfoxide->Sulfone Excess Oxone/mCPBA (Thermodynamic Control)

Figure 1: Stepwise oxidation pathway of the methylthio group. Control of stoichiometry and oxidant strength determines the final oxidation state.

Part 2: Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Target: 2-Fluoro-4-[4-(methylsulfinyl)phenyl]benzonitrile

Rationale: Sodium Periodate (


) is the reagent of choice for stopping at the sulfoxide stage. It acts as a kinetic oxidant and does not easily over-oxidize to the sulfone at low temperatures.

Reagents:

  • Compound A (

    
     equiv.)[1][2]
    
  • Sodium Periodate (

    
    , 
    
    
    
    equiv.)
  • Solvent: Methanol / Water (

    
     ratio)
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve Compound A (

    
     mmol, 
    
    
    
    mg) in Methanol (
    
    
    mL). The solution may require mild sonication.
  • Oxidant Preparation: Dissolve

    
     (
    
    
    
    mmol,
    
    
    mg) in Water (
    
    
    mL).
  • Addition: Cool the substrate solution to

    
     (ice bath). Add the aqueous 
    
    
    
    solution dropwise over 5 minutes. A white precipitate (sodium iodate) may begin to form.
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 2-4 hours).
    
    • Note: Sulfoxides are significantly more polar than sulfides.

  • Workup: Quench with water (

    
     mL) and extract with Dichloromethane (DCM, 
    
    
    
    mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Gradient: 
    
    
    
    MeOH in DCM).
Protocol B: Exhaustive Synthesis of the Sulfone (Green/Scalable)

Target: 2-Fluoro-4-[4-(methylsulfonyl)phenyl]benzonitrile

Rationale: Oxone® (Potassium peroxymonosulfate) is a robust, non-toxic, and scalable oxidant. It is superior to


-CPBA for reactions 

gram due to safety and ease of workup.

Reagents:

  • Compound A (

    
     equiv.)[2]
    
  • Oxone (

    
     equiv. — Note: Oxone contains active peroxide equivalent to ~2.5x oxidation power)
    
  • Solvent: THF / Water (

    
     ratio) or Methanol / Water
    

Step-by-Step Procedure:

  • Slurry Formation: Dissolve Compound A (

    
     mmol) in THF (
    
    
    
    mL) and Methanol (
    
    
    mL).
  • Oxidant Addition: Dissolve Oxone (

    
     mmol, 
    
    
    
    mg) in Water (
    
    
    mL). Add this solution to the reaction mixture at RT.
  • Reaction: Stir vigorously. The reaction is initially exothermic; monitor temperature.[3] Stir at RT for 4–12 hours.

    • Validation: If conversion is incomplete after 6 hours, heat mildly to

      
      . The nitrile is stable at this temperature in neutral Oxone solution.
      
  • Workup: Filter off the white solid salts (Potassium sulfate). Dilute filtrate with Ethyl Acetate (

    
     mL) and wash with water (
    
    
    
    mL) and brine.
  • Isolation: The sulfone often crystallizes upon concentration or addition of hexanes/heptane.

Protocol C: Rapid Discovery Scale (Small Scale)

Target: Sulfone (High Throughput)

Rationale: For small-scale medicinal chemistry (<50 mg),


-CPBA is fast and soluble in organic solvents, avoiding biphasic issues.

Reagents:

  • Compound A (

    
     equiv.)[2]
    
  • 
    -CPBA (
    
    
    
    -
    
    
    equiv., max 77% purity grade)
  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve Compound A in DCM at

    
    .
    
  • Add

    
    -CPBA in one portion.
    
  • Stir at RT for 1 hour.

  • Critical Wash: Quench with saturated aqueous

    
     (to kill peroxides) followed by saturated 
    
    
    
    (to remove
    
    
    -chlorobenzoic acid byproduct).
  • Evaporate DCM.

Part 3: Analytical Validation & Troubleshooting

Data Comparison Table:

FeatureSulfide (Start)Sulfoxide (Product A)Sulfone (Product B)[2]
Oxidation State -20+2
Polarity (TLC) High Rf (Non-polar)Low Rf (Very Polar)Medium Rf
1H NMR (-SMe)

ppm (s)

ppm (s)

ppm (s)
Solubility Soluble in Hexanes/Et2OSoluble in MeOH/DCMPoor in Hexanes, Good in EtOAc

Decision Logic for Researchers:

DecisionTree Start Start: Compound A Goal What is the Target? Start->Goal Sulfoxide Target: Sulfoxide Goal->Sulfoxide Sulfone Target: Sulfone Goal->Sulfone MethodA Use NaIO4 (Protocol A) Sulfoxide->MethodA High Selectivity Scale Scale of Reaction? Sulfone->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large MethodC Use m-CPBA (Protocol C) Small->MethodC Speed MethodB Use Oxone (Protocol B) Large->MethodB Safety & Cost

Figure 2: Reagent selection guide based on target oxidation state and reaction scale.

Troubleshooting Guide:

  • Over-oxidation (Sulfoxide target): If sulfone is observed in Protocol A, lower the temperature to

    
     and strictly limit 
    
    
    
    to
    
    
    equivalent.
  • Incomplete Reaction (Sulfone target): If sulfoxide intermediate persists in Protocol B, add

    
     eq more Oxone and heat to 
    
    
    
    .
  • Nitrile Hydrolysis: If amide peaks appear (broad singlets in NMR

    
     ppm), ensure the reaction pH remains near neutral. Avoid strong acids (like 
    
    
    
    ) often used in older peroxide protocols.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[4] The Journal of Organic Chemistry, 27(1), 282–284.

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.

  • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.

Sources

Application Note: Derivatization Strategies for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic derivatization of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile , a versatile biphenyl scaffold containing three distinct chemically active sites ("handles"). This molecule is a high-value intermediate in the discovery of liquid crystals, COX-2 inhibitors, and androgen receptor modulators. This application note provides validated protocols for three orthogonal transformations:

  • Bioisosteric Expansion: Conversion of the nitrile to a tetrazole.[1]

  • Core Modification: Nucleophilic Aromatic Substitution (

    
    ) of the activated fluorine.
    
  • Metabolic Profiling: Selective oxidation of the thioether to sulfoxide/sulfone.

Strategic Analysis: The Tri-Functional Scaffold

The subject molecule offers a unique "Tri-Functional" geometry, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) in three dimensions without reconstructing the core scaffold.

Chemical Handles[1][2][3]
  • Site A (Nitrile): Located at C1. Acts as a precursor for amines, amides, or tetrazoles (carboxylic acid bioisosteres).

  • Site B (Fluorine): Located at C2 (ortho to nitrile). The electron-withdrawing nitrile group activates this position for

    
    , allowing the introduction of diverse nucleophiles (amines, alkoxides).
    
  • Site C (Methylsulfanyl): Located at C4' (para on the phenyl ring). Represents a metabolic "soft spot" susceptible to oxidation (FMO/CYP450 mimicry).

Decision Tree

The following flowchart illustrates the divergent synthetic pathways available for this scaffold.

Derivatization_Pathways Start This compound Tetrazole Pathway A: Tetrazole Formation (Bioisostere Synthesis) Start->Tetrazole NaN3 / ZnBr2 SNAr Pathway B: SNAr Displacement (Core Diversification) Start->SNAr R-NH2 / K2CO3 Oxidation Pathway C: S-Oxidation (Metabolic Profiling) Start->Oxidation mCPBA or Oxone Tet_Prod 5-Substituted Tetrazole Tetrazole->Tet_Prod Amino_Prod 2-Amino-Biphenyl Derivative SNAr->Amino_Prod Sulfone_Prod Sulfoxide / Sulfone Analog Oxidation->Sulfone_Prod

Figure 1: Divergent synthetic pathways for the biphenyl nitrile scaffold.

Protocol A: Bioisosteric Expansion (Nitrile to Tetrazole)

Objective: Convert the lipophilic nitrile into a polar, acidic tetrazole (pKa ~4.5-5.0), mimicking a carboxylic acid to improve solubility and metabolic stability.

Mechanism

The reaction proceeds via a [3+2] cycloaddition.[2] The use of Zinc Bromide (


) as a Lewis acid catalyst (Sharpless Protocol) is preferred over ammonium chloride for sterically hindered or electron-deficient nitriles, as it activates the nitrile nitrogen.
Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Azide (

    
    ): 1.5 equiv
    
  • Zinc Bromide (

    
    ): 1.0 equiv
    
  • Solvent: Water/Isopropanol (2:1) or DMF (anhydrous)

Step-by-Step:

  • Setup: In a pressure-rated vial (blast shield required), dissolve the substrate (100 mg, 0.41 mmol) in DMF (2 mL).

  • Addition: Add

    
     (92 mg, 0.41 mmol) followed by 
    
    
    
    (40 mg, 0.61 mmol).
  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Note: The reaction mixture will likely become a slurry.

  • Workup (Critical):

    • Cool to room temperature.[3][4][5]

    • Add 3M HCl (2 mL) carefully (in a fume hood) to protonate the tetrazole and break down any zinc-azide complexes. Caution: Hydrazoic acid (

      
      ) gas may evolve; ensure excellent ventilation. 
      
    • Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: The tetrazole product is often acidic enough to be extracted into 1M NaOH, washed with ether (to remove unreacted nitrile), and then re-precipitated by acidifying the aqueous layer to pH 2.

Data Validation:

  • IR: Disappearance of the sharp nitrile peak at ~2220

    
    .
    
  • LC-MS: Mass shift of +43 Da (M+H).

Protocol B: Core Modification ( of Fluorine)

Objective: Replace the fluorine atom with a secondary amine (e.g., Morpholine) to create a diverse library of 2-amino-biphenyls.

Mechanism & Rationale

The nitrile group at C1 is strongly electron-withdrawing (


), reducing electron density at the ortho-position (C2). This makes the C-F bond susceptible to nucleophilic attack, forming a Meisenheimer complex intermediate, followed by re-aromatization and loss of fluoride.

SNAr_Mechanism Step1 Substrate (Activated C-F) Step2 Nucleophilic Attack (R2NH) Step1->Step2 Step3 Meisenheimer Complex Step2->Step3 Slow Step Step4 Elimination of F- Step3->Step4 Step5 Product (2-Amino) Step4->Step5 Fast Step

Figure 2:


 mechanism driven by the ortho-nitrile activation.[6][7]
Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (e.g., Morpholine): 1.2 – 1.5 equiv

  • Base (

    
     or 
    
    
    
    ): 2.0 equiv
  • Solvent: DMSO or DMF (dry)

Step-by-Step:

  • Setup: Charge a reaction vessel with the substrate (0.41 mmol) and

    
     (113 mg, 0.82 mmol).
    
  • Solvation: Add DMSO (1.5 mL). Stir to create a suspension.

  • Addition: Add Morpholine (54 mg, 0.62 mmol) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The product will be significantly more polar and likely fluorescent under UV (254/365 nm).

  • Workup:

    • Pour the reaction mixture into ice-cold water (15 mL). The product usually precipitates as a solid.

    • Filter the solid.[1][3][4] If no precipitate, extract with EtOAc.

    • Wash the organic layer with water (3x) to remove DMSO.

Troubleshooting:

  • Low Yield? If the reaction is sluggish, switch the base to Cesium Carbonate (

    
    ) or increase temperature to 100°C.
    
  • Side Reactions: Avoid strong alkoxide bases (NaOMe), which may attack the nitrile.

Protocol C: Metabolic Profiling (S-Oxidation)

Objective: Oxidize the thioether (-SMe) to the sulfone (


) to synthesize the likely metabolic end-product or to increase H-bond acceptor capability.
Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • mCPBA (meta-Chloroperoxybenzoic acid, 77% max): 2.2 – 2.5 equiv

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Setup: Dissolve the substrate (0.41 mmol) in DCM (4 mL). Cool to 0°C (ice bath).

  • Addition: Dissolve mCPBA (approx. 200 mg, ~0.9 mmol) in DCM (2 mL) and add dropwise to the substrate solution.

    • Note: Adding 1.0 equiv yields the Sulfoxide (chiral mixture). Adding >2.2 equiv yields the Sulfone.

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

  • Quench (Critical):

    • Add saturated aqueous Sodium Thiosulfate (

      
      ) to quench excess peroxide. Stir vigorously for 10 minutes until the organic layer is clear (not cloudy).
      
  • Workup:

    • Wash with saturated

      
       (2x) to remove m-chlorobenzoic acid byproduct.
      
    • Dry over

      
      , filter, and concentrate.[8]
      

Analytical Summary & Safety

Reagent Safety Table
ReagentHazard ClassPrecaution
Sodium Azide Acute Toxin / ExplosiveDo not use with halogenated solvents (DCM) in the presence of heat. Avoid contact with metal spatulas (heavy metal azides).
mCPBA Oxidizer / CorrosiveStore in fridge. Potentially shock sensitive if dried completely. Quench peroxides before disposal.
2-Fluoro... (Substrate) IrritantTreat as a potential skin sensitizer due to the reactive fluorine.
Reference Data (Expected)
  • 1H NMR (DMSO-d6):

    • Start Material: S-Me singlet at

      
       2.5 ppm.
      
    • Sulfone Product: S-Me singlet shifts downfield to

      
       ~3.2 ppm.
      
    • Tetrazole Product: Loss of CN signal; appearance of broad NH proton >13 ppm.

References

  • Tetrazole Synthesis (Sharpless Protocol): Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9] Journal of Organic Chemistry.

  • Nucleophilic Arom

    
    ): 
    Master Organic Chemistry. (2018).[7] Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism.
    
    
  • Thioether Oxidation (mCPBA Protocol): Frontier, A. (2025). Workup: mCPBA Oxidation. University of Rochester / Not Voodoo.

  • Sulfone Synthesis Overview: Organic Chemistry Portal. (2025). Synthesis of Sulfones (Oxidation of Sulfides).[10]

Sources

Use of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile in Medicinal Chemistry

Executive Summary

This application note details the strategic utility, synthesis, and functionalization of This compound (hereafter referred to as Compound A ). This molecule represents a "privileged scaffold" in modern drug discovery, specifically designed to access diaryl sulfone COX-2 inhibitors , biphenyl kinase inhibitors , and liquid crystal precursors .

Compound A combines three critical medicinal chemistry design elements:

  • The Biphenyl Core: A universal pharmacophore for protein-protein interaction inhibitors.

  • The Ortho-Fluorine: A conformational lock that modulates biaryl torsion angles and blocks metabolic hydroxylation.

  • The Para-Nitrile & Methylthio Groups: Versatile synthetic handles for divergent library synthesis (SAR exploration).

Chemical Profile & Strategic Rationale

Physicochemical Properties
PropertyValue (Predicted)Relevance in Drug Design
Molecular Formula C₁₄H₁₀FNSCore scaffold
Molecular Weight 243.30 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da)
cLogP ~3.8High lipophilicity; requires functionalization for oral bioavailability
H-Bond Acceptors 2 (N, F)Interaction with hinge regions (kinases) or active site residues
Rotatable Bonds 1 (Biaryl axis)Modulated by the 2-Fluoro substituent (atropisomerism potential)
The "Design Logic" (Causality of Structure)
  • Metabolic Blocking (The Fluorine Effect): The C2-position of benzonitriles is highly susceptible to CYP450-mediated oxidation. Introducing a fluorine atom at this position (ortho to the nitrile) sterically and electronically deactivates this site, significantly extending the half-life (

    
    ) of the scaffold in microsomal stability assays [1].
    
  • The "Pro-Pharmacophore" (The Methylthio Group): The -SMe group is a lipophilic precursor. In vivo or synthetically, it is readily oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me). The sulfone moiety is the critical pharmacophore in the "Coxib" class of anti-inflammatory drugs (e.g., Etoricoxib), serving as a hydrogen bond acceptor in the COX-2 side pocket [2].

  • The Nitrile Warhead: The -CN group serves as a bioisostere for carbonyls but also acts as a "gateway" functional group. It can be transformed into amines (for solubility), acids (for potency), or tetrazoles (bioisosteres of carboxylic acids, common in Angiotensin II receptor blockers) [3].

Experimental Protocols

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize Compound A with >95% purity using a scalable, robust catalytic system. Rationale: The Suzuki coupling is chosen over Stille or Negishi couplings to avoid toxic tin byproducts and to utilize stable boronic acid precursors.

Materials:

  • Substrate 1: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Substrate 2: 4-(Methylthio)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Selected for resistance to poisoning by the sulfur moiety.

  • Base: Cs₂CO₃ (2.0 equiv) – Cesium promotes faster transmetallation than potassium in sterically encumbered biaryls.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill with Argon (3 cycles).[1]

  • Loading: Add 4-Bromo-2-fluorobenzonitrile (5.0 mmol, 1.00 g) and 4-(Methylthio)phenylboronic acid (6.0 mmol, 1.01 g).

  • Solvation: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL).

  • Activation: Add Cs₂CO₃ (10.0 mmol, 3.26 g). Stir for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.15 mmol, 122 mg).

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

    • Checkpoint: The reaction is complete when the bromide starting material is <1%.

  • Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92% as a white/off-white solid.

Protocol B: Divergent Functionalization (SAR Expansion)

Objective: Demonstrate the versatility of Compound A by converting it into two distinct bioactive scaffolds.

Path 1: Oxidation to Sulfone (COX-2 Inhibitor Scaffold)

  • Dissolve Compound A (1.0 mmol) in DCM (10 mL).

  • Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.

  • Stir at RT for 2 hours.

  • Result: Formation of 2-Fluoro-4-[4-(methylsulfonyl)phenyl]benzonitrile .

    • Mechanism:[1][2][3][4][5] Electrophilic oxidation of sulfur. The nitrile and fluorine remain unaffected.

Path 2: [3+2] Cycloaddition to Tetrazole (Angiotensin II Antagonist Analog)

  • Dissolve Compound A (1.0 mmol) in DMF (5 mL).

  • Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

  • Heat to 110°C for 12 hours behind a blast shield.

  • Result: Formation of the 5-substituted Tetrazole derivative.

    • Mechanism:[2][3][4][5] Nucleophilic attack of azide on the nitrile carbon, followed by cyclization.

Visualizing the Workflow

The following diagram illustrates the synthesis and strategic divergence of Compound A.

G start1 4-Bromo-2-fluorobenzonitrile (Electrophile) catalyst Pd(dppf)Cl2 / Cs2CO3 Suzuki Coupling start1->catalyst start2 4-(Methylthio)phenylboronic acid (Nucleophile) start2->catalyst core Compound A This compound catalyst->core 90°C, 4h, 85-92% Yield prod1 Sulfone Derivative (COX-2 Inhibitor Motif) core->prod1 Path 1: Bioactivation prod2 Tetrazole Derivative (Angiotensin II Blocker Motif) core->prod2 Path 2: Bioisosterism path1_reagent m-CPBA Oxidation path2_reagent NaN3 / NH4Cl [3+2] Cycloaddition

Caption: Synthesis of Compound A via Suzuki coupling and subsequent divergence into Sulfone (anti-inflammatory) and Tetrazole (cardiovascular) pharmacophores.

Mechanistic Insight: The Role of Fluorine

The specific placement of the fluorine atom at the 2-position (ortho to the nitrile) is not arbitrary. It serves a critical structural function known as the "Ortho-Fluorine Effect."

OrthoEffect cluster_0 Without Fluorine (H) cluster_1 With 2-Fluoro (Compound A) node_planar Planar Conformation (High Crystal Packing Energy) (Lower Solubility) node_twisted Twisted Conformation (Dihedral Angle ~35-45°) (Disrupted Planarity -> Higher Solubility) node_planar->node_twisted Steric Repulsion (F vs Phenyl H) node_metab Metabolic Shielding (Blocks CYP450 attack at C2)

Caption: The 2-Fluoro substituent forces a non-planar biaryl conformation, improving solubility and preventing metabolic degradation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

  • Gong, T. J., Xiao, B., Liu, Z. J., Wan, J. H., Xu, J., Luo, D. F., & Fu, Y. (2012). Rhodium-catalyzed selective C–H bond functionalization of arylnitriles. Organic Letters, 14(12), 3236-3239.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using Benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of benzonitrile motifs into kinase inhibitor scaffolds is a high-value strategy in medicinal chemistry. Structurally, the nitrile group (


) acts as a versatile bioisostere for carbonyls, hydroxyls, and halogens. In the context of kinase inhibition, the benzonitrile moiety serves three critical functions:
  • Hinge Region Binding: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, often displacing conserved water molecules to interact directly with backbone residues (e.g., the "gatekeeper" threonine in EGFR or T315 in Abl).

  • Electronic Modulation: The strong electron-withdrawing nature of the cyano group (

    
     effects) modulates the pKa of the aromatic ring, influencing the solubility and metabolic stability of the inhibitor.
    
  • Orthogonal Reactivity: Benzonitriles are robust under many physiological conditions but can be converted into amides or amidines if "warhead" evolution is required.

This guide details a convergent synthetic protocol for Type I/II kinase inhibitors, focusing on Palladium-Catalyzed Cyanation (late-stage installation) and Nucleophilic Aromatic Substitution (


)  (scaffold assembly).

Mechanistic Insight & Binding Topology

Before synthesis, it is critical to understand the topological requirement of the benzonitrile group within the ATP-binding pocket.

Figure 1: Pharmacophore Interaction Map

The following diagram illustrates the binding mode of a prototypical benzonitrile-containing inhibitor (e.g., Bosutinib analogs) within the kinase active site.

KinaseBinding Inhibitor Benzonitrile-Based Inhibitor Hinge Hinge Region (Backbone NH) Inhibitor->Hinge H-Bond (Scaffold Core) Gatekeeper Gatekeeper Residue (e.g., Thr/Met) Inhibitor->Gatekeeper CN Group Interaction (Dipole/H-bond) Water Conserved Water Network Inhibitor->Water Displacement Solubility Solubility/PK Profile Inhibitor->Solubility LogP Modulation

Caption: Interaction map showing the benzonitrile group targeting the gatekeeper residue while modulating physicochemical properties.

Experimental Workflows

We present two distinct protocols. Protocol A is the industry standard for assembling the core scaffold. Protocol B is a specialized method for installing the nitrile group if the commercial benzonitrile starting material is unavailable or if the synthetic route requires late-stage diversification.

Figure 2: Convergent Synthesis Pathway

SynthesisWorkflow SM1 4-Chloroquinazoline (Kinase Core) Step1 Step 1: SnAr Coupling (iPrOH, Reflux) SM1->Step1 SM2 4-Bromoaniline (Precursor) SM2->Step1 Inter Bromo-Intermediate Step2 Step 2: Pd-Cyanation (DMF, 120°C) Inter->Step2 + CN_Source CN_Source Zn(CN)2 / Pd Catalyst Step1->Inter Final Benzonitrile Kinase Inhibitor Step1->Final Direct Assembly Step2->Final Direct_SM 4-Aminobenzonitrile Direct_SM->Step1 Alt. Route

Caption: Dual-pathway workflow. Solid lines denote late-stage cyanation (Protocol B); dashed lines denote direct assembly (Protocol A).

Detailed Protocols

Protocol A: Scaffold Assembly via Nucleophilic Aromatic Substitution ( )

This protocol couples the kinase-privileged core (e.g., quinazoline, pyrimidine) with the aniline moiety.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (or equivalent core)

  • 4-Aminobenzonitrile (or substituted analog)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol

  • Base: None usually required (acid catalysis via HCl generation), or

    
     if acid-sensitive.
    

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equiv (e.g., 2.0 mmol) of the chloro-heterocycle in 15 mL of iPrOH.

  • Addition: Add 1.1 equiv (2.2 mmol) of the benzonitrile aniline derivative.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Mechanistic Note: The reaction proceeds via protonation of the heterocyclic nitrogen by the HCl generated in situ, activating the C-Cl bond for nucleophilic attack.

  • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting chloride.

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold iPrOH and

    
    .
    
  • Free Base Conversion (Optional): Suspend the salt in EtOAc/Water, adjust pH to 8 with saturated

    
    , extract, dry over 
    
    
    
    , and concentrate.
Protocol B: Late-Stage Palladium-Catalyzed Cyanation

Context: When the specific aminobenzonitrile is not commercially available, or to avoid side reactions during scaffold synthesis, the nitrile is installed last by converting an aryl bromide.

Critical Safety Note: This protocol uses Zinc Cyanide (


). While safer than NaCN, it still releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.

Reagents:

  • Aryl Bromide Intermediate (from Protocol A, using bromoaniline)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Additive: Zinc powder (10 mol%) or Zinc Formate (prevents Pd(II) poisoning)

  • Solvent: Anhydrous DMF or DMAC (degassed)

Procedure:

  • Degassing: Place the Aryl Bromide (1.0 equiv),

    
     (0.6 equiv), and Pd catalyst (0.05 equiv) in a microwave vial or pressure tube. Seal and purge with Argon/Nitrogen for 5 minutes.
    
    • Why? Oxygen oxidizes the Pd(0) species, killing the catalytic cycle.

  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat to

    
     for 2–16 hours (Thermal) or 
    
    
    
    for 30 mins (Microwave).
  • Quench: Cool to RT. Dilute with EtOAc. Pour into saturated

    
     or 1M 
    
    
    
    (to complex excess cyanide).
  • Purification: Wash organic layer with water (x3) and brine (to remove DMF). Dry over

    
    . Purify via Flash Column Chromatography (Hexane/EtOAc).
    

Validation & Quality Control (Data Summary)

Successful synthesis is validated by specific spectroscopic markers.

Analytical MethodParameterExpected ObservationMechanistic Cause
IR Spectroscopy

stretch

Strong dipole of the triple bond. Distinct from alkynes.[1][2]
13C NMR Nitrile Carbon

Characteristic deshielding of the sp-hybridized carbon.
1H NMR Ortho-ProtonsDownfield shift (

)
Anisotropic and inductive electron withdrawal by the CN group.
HPLC Retention TimeReduced vs. Bromo-analogNitrile is more polar than Bromine, typically eluting earlier on C18.

Troubleshooting Guide

Issue 1: Catalyst Deactivation (Black Pd precipitation)

  • Cause: Oxidation of catalyst or poisoning by high cyanide concentration.

  • Solution: Ensure rigorous degassing.[2] Use

    
     (slow release of 
    
    
    
    ) rather than KCN. Add 10 mol% Zinc dust to regenerate Pd(0).

Issue 2: Hydrolysis to Amide

  • Cause: Presence of water at high temperatures, especially under basic conditions.

  • Solution: Use anhydrous DMF/DMAC. Store

    
     in a desiccator.
    

Issue 3: Poor Solubility of Intermediate

  • Cause: Planar, rigid kinase inhibitor scaffolds often stack (pi-pi interactions).

  • Solution: For the

    
     step, switch solvent to 2-ethoxyethanol or use microwave irradiation to superheat the solvent.
    

References

  • Role of Nitriles in Kinase Inhibitors

    • L. F. Silva et al., "Nitriles: an attractive approach to the development of covalent inhibitors," J. Med. Chem., 2021.[3][4]

  • Palladium-Catalyzed Cyanation Protocol

    • H. Yu et al., "Development of Pd/C-Catalyzed Cyanation of Aryl Halides," J. Org.[5] Chem., 2011.[1][5]

  • General Kinase Inhibitor Synthesis (

    
    ): 
    
    • V. Alagarsamy et al., "Synthesis and pharmacological investigation of novel quinazoline derivatives," Saudi Pharm. J., 2018.

  • Bosutinib Binding Mode (Nitrile Interaction)

    • PDB Entry 3UE4 (Bosutinib bound to Abl Kinase).

Sources

Application Note: High-Fidelity Hydrolysis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the chemoselective hydrolysis of the nitrile group in 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (Compound 1) to its corresponding carboxylic acid. This transformation presents a classic "competing functionality" challenge in organic synthesis:

  • The Nitrile (-CN): Requires vigorous activation (acid/base/catalyst) to hydrolyze.

  • The Ortho-Fluorine: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under basic conditions due to the electron-withdrawing nature of the nitrile.
    
  • The Thioether (-SMe): Prone to oxidation (to sulfoxide/sulfone) under oxidative conditions often used for nitrile hydration (e.g.,

    
    ).
    

This guide provides two validated protocols—Acid-Mediated Hydrolysis (Standard) and Biocatalytic Hydrolysis (Green/High-Selectivity)—to ensure high yield while maintaining the integrity of the fluorine and sulfur moieties.

Chemoselectivity Analysis

Before initiating experimentation, it is critical to understand the failure modes associated with this substrate.

The "Fluorine Problem" ( )

In standard alkaline hydrolysis (e.g., NaOH, reflux), the hydroxide ion (


) acts as a nucleophile. While it attacks the nitrile carbon to form the acid, it also attacks the carbon bearing the fluorine atom. The nitrile group ortho to the fluorine lowers the energy of the Meisenheimer complex, facilitating the displacement of fluoride.
  • Result: Formation of the impurity 2-Hydroxy-4-[4-(methylsulfanyl)phenyl]benzoic acid (Des-fluoro impurity).

The "Sulfur Problem" (Oxidation)

Many mild nitrile hydrolysis methods utilize oxidative hydration (e.g., the Radziszewski reaction using


).
  • Result: The thioether is oxidized to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) faster than the nitrile hydrolyzes. Avoid peroxide-based methods for this substrate.
Reaction Pathway Diagram

The following diagram illustrates the target pathway versus the critical side reactions.

ReactionPathways SM Starting Material (Nitrile) Amide Intermediate (Amide) SM->Amide Hydrolysis (Step 1) SNAr_Imp Impurity A (Phenol/Ether) SM->SNAr_Imp NaOH/Heat (SNAr Side Rxn) Ox_Imp Impurity B (Sulfoxide) SM->Ox_Imp H2O2 (Oxidation) Product Target Product (Carboxylic Acid) Amide->Product Hydrolysis (Step 2)

Figure 1: Chemoselectivity map. The green path represents the target workflow. Red dashed lines indicate failure modes caused by incorrect reagent selection.

Protocol A: Acid-Mediated Hydrolysis (Standard)

Mechanism: Acid-catalyzed activation of the nitrile nitrogen, followed by water attack. Advantage: completely avoids


 (Fluorine is stable in acid).
Risk:  High temperatures can cause polymerization or desulfurization if not controlled.
Reagents & Equipment
  • Substrate: this compound (10.0 g, 41.1 mmol).

  • Acid: Sulfuric Acid (

    
    ), 98% (conc.).
    
  • Solvent: Glacial Acetic Acid (AcOH) (Solubilizer).

  • Quench: Ice-water mixture.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of the substrate in 40 mL of Glacial Acetic Acid.

    • Note: The substrate has poor solubility in aqueous acid; AcOH acts as a co-solvent to ensure homogeneity.

  • Acid Addition: Slowly add 30 mL of concentrated

    
     dropwise over 10 minutes.
    
    • Caution: Exothermic.[1] Maintain internal temperature < 40°C during addition.

  • Hydrolysis: Add 10 mL of water. Heat the mixture to 100°C (reflux) for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC every 2 hours. Look for the disappearance of the Nitrile peak and the transient Amide intermediate.

  • Quenching: Cool the reaction mixture to room temperature (25°C). Pour the mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) until the filtrate pH is neutral (> pH 5).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if HPLC purity is < 98%.

Data Summary (Expected)
ParameterValue
Yield 85% - 92%
Purity (HPLC) > 99.0%
Major Impurity Amide intermediate (< 0.5%)
F-Loss Not Detected

Protocol B: Biocatalytic Hydrolysis (High Selectivity)

Mechanism: Enzymatic hydrolysis using a Nitrilase (EC 3.5.5.1).[2] Advantage: Mild conditions (pH 7.0, 30°C), near-zero risk of side reactions. Requirement: Access to a Nitrilase screening kit (e.g., Codexis, Almac, or generic commercially available enzymes).

Workflow Diagram

Biocatalysis Prepare 1. Buffer Prep (Phosphate Buffer pH 7.2) Solubilize 2. Substrate Prep (Dissolve in DMSO 5% v/v) Prepare->Solubilize Enzyme 3. Enzyme Addition (Nitrilase NIT-101/102) Solubilize->Enzyme Incubate 4. Incubation (30°C, 24h, 200 rpm) Enzyme->Incubate Workup 5. Acid Quench & Extraction Incubate->Workup

Figure 2: Biocatalytic workflow ensuring mild processing conditions.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.2).

  • Substrate Solution: Dissolve 500 mg of substrate in 2.5 mL DMSO (Final concentration in reaction will be ~5%).

  • Reaction Assembly: To the buffer, add the DMSO substrate solution. Add 50 mg of Nitrilase enzyme powder (Screening required for optimal variant; Nitrilase from Arabidopsis or specific commercial variants for aryl nitriles are standard starting points).

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • Workup: Acidify to pH 2.0 using 1M HCl (precipitates the acid and denatures enzyme). Extract with Ethyl Acetate (

    
     mL).[3]
    
  • Isolation: Evaporate solvent to yield high-purity product.

Analytical Validation (HPLC Method)

To validate the success of the hydrolysis, use the following HPLC parameters to separate the critical species.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

Retention Time Logic:

  • Acid (Product): Polar (RT ~6-7 min).

  • Amide (Intermediate): Mid-polar (RT ~8-9 min).

  • Nitrile (SM): Non-polar (RT ~12-13 min).

  • Sulfoxide Impurity: More polar than SM, distinct shift.

References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard text for nitrile hydrolysis conditions).
  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Discusses reactivity of fluorinated aromatics and

    
     susceptibility).
    
  • Gong, J., et al. (2017). Nitrilase-mediated biocatalysis: Recent progress and forthcoming research. Microbial Cell Factories, 16, 1-16. (Review of nitrilase utility for sensitive substrates).

  • Kukhar, V. P., & Hudson, H. R. (1994). Aminophosphonic and Aminophosphinic Acids. Wiley.[4] (Contains protocols regarding hydrolysis in the presence of sulfur-containing groups).

Sources

Reduction of the nitrile group in 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile to a primary amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (Compound 1 ) to its corresponding primary amine, (2-Fluoro-4-[4-(methylsulfanyl)phenyl]phenyl)methanamine (Compound 2 ), presents a specific chemo-selectivity challenge due to the presence of three distinct functional groups: a nitrile, an aryl fluoride, and a thioether (methylsulfanyl).

Standard catalytic hydrogenation methods (e.g., Pd/C, H₂) are contraindicated due to the high affinity of the sulfur atom for transition metals, leading to catalyst poisoning, and the risk of hydrodefluorination. This guide delineates two robust, self-validating protocols:

  • Borane-Dimethyl Sulfide (BH₃[1]·DMS) reduction (Primary Protocol): Offers superior chemo-selectivity and minimizes secondary amine by-product formation.

  • Cobalt(II) Chloride / Sodium Borohydride (Alternative Protocol): A cost-effective, "poison-resistant" method suitable for larger batches.

Strategic Analysis & Chemo-selectivity

Functional Group Compatibility Matrix

The following table summarizes the reactivity profile of the substrate's functional groups against common reducing agents.

Functional GroupPd/C + H₂Raney NickelLiAlH₄BH₃[2]·DMSCoCl₂ + NaBH₄
Nitrile (-CN) Reduces (Slow/Poisoned)ReducesReduces (Fast)Reduces (Clean) Reduces (Good)
Thioether (-SMe) Poisons Catalyst Desulfurization Risk StableStable (Reversible Complex) Stable
Aryl Fluoride (-F) Risk of DefluorinationStableStableStable Stable
Selectivity Score LowLowHighVery High High
Mechanistic Pathway (Borane Reduction)

The Borane reduction proceeds via the coordination of the electrophilic boron to the nitrogen lone pair, followed by hydride transfer. A key advantage of BH₃ is the formation of a stable borazine intermediate that prevents the condensation of the resulting amine with the intermediate imine, effectively suppressing secondary amine formation—a common plague of catalytic hydrogenation.

BoraneReduction Substrate Nitrile Substrate (R-CN) Complex Borane-Nitrile Adduct (R-CN:BH3) Substrate->Complex + BH3·DMS Imine Imino-Borane (R-CH=N-BH2) Complex->Imine Hydride Transfer Borazine Borazine Trimer (Stable Intermediate) Imine->Borazine Trimerization Amine Primary Amine (R-CH2NH2) Borazine->Amine Acid Hydrolysis (MeOH/HCl)

Figure 1: Mechanistic flow of Borane-mediated nitrile reduction preventing secondary amine formation.

Protocol A: Borane-Dimethyl Sulfide (BH₃·DMS) Reduction

Status: Gold Standard Rationale: The thioether moiety in the substrate may coordinate with borane, but this interaction is reversible. Using BH₃·DMS ensures that the reagent is already complexed with a sulfide, mitigating the "scavenging" effect of the substrate's sulfur.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃·DMS), 2.0 M in THF (3.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH.

  • Equipment: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser, addition funnel.

Step-by-Step Procedure
  • Setup: Charge the flame-dried flask with the substrate (1.0 equiv) and anhydrous THF (10 mL/g substrate) under a nitrogen stream. Ensure the substrate is fully dissolved.

  • Addition: Cool the solution to 0°C using an ice bath. Add BH₃·DMS (3.0 equiv) dropwise via syringe or addition funnel over 20 minutes.

    • Note: Gas evolution (H₂) may occur if trace moisture is present.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to a gentle reflux (65°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The nitrile peak (approx. 2220 cm⁻¹ in IR) should disappear. The intermediate borane-amine complex may appear as a lipophilic spot.

  • Quench (Critical Step): Cool the reaction mixture to 0°C. Carefully add Methanol dropwise.

    • Caution: Vigorous hydrogen evolution will occur. Add slowly until gas evolution ceases.

  • Hydrolysis: Add 1.25 M HCl in MeOH (5 equiv) or 6M aqueous HCl (carefully) and reflux for 1 hour.

    • Why: This step breaks the B-N bond in the amine-borane complex. Without this, yield will be artificially low.

  • Workup:

    • Concentrate the solvent in vacuo to remove THF and DMS (DMS has a strong odor; use a bleach trap).

    • Basify the residue to pH > 10 using 2M NaOH.

    • Extract with Ethyl Acetate (3 x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Protocol B: Cobalt(II) Chloride – Sodium Borohydride System

Status: Scalable Alternative Rationale: Cobalt boride (formed in situ) acts as a heterogeneous catalyst that is significantly more resistant to sulfur poisoning than Palladium or Platinum.

Reagents[3][4][5][6][7][8][9][10]
  • Substrate: 1.0 equiv.

  • Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (2.0 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (10.0 equiv).

  • Solvent: Methanol (MeOH).

Step-by-Step Procedure
  • Solvation: Dissolve the substrate (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in Methanol (20 mL/g) at 0°C. The solution will be deep purple/pink.

  • Reduction: Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.

    • Observation: A black precipitate (Cobalt Boride, Co₂B) will form immediately, and hydrogen gas will evolve vigorously. The reaction is exothermic.

  • Agitation: Stir vigorously at room temperature for 2–4 hours.

    • Mechanism:[1][4][5] The nitrile is reduced on the surface of the cobalt boride species.

  • Quench: Carefully add 1M HCl to destroy excess borohydride and dissolve the cobalt salts (solution turns pink again).

  • Isolation:

    • Basify with concentrated Aqueous Ammonia or NaOH to pH 10.

    • Extract with DCM or Ethyl Acetate.[3]

    • Note: Ensure all Cobalt is removed (purple aqueous layer).

Analytical Controls & Troubleshooting

Quality Control Parameters
ParameterMethodAcceptance Criteria
Conversion HPLC (UV 254 nm)> 98% (Disappearance of Nitrile)
Identity ¹H NMR (DMSO-d₆)Appearance of methylene doublet/singlet at ~3.8 ppm (-CH ₂NH₂).
Purity HPLC< 0.5% Secondary Amine Dimer
S-Integrity ¹H NMRRetention of S-Methyl singlet at ~2.5 ppm.
Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion (Protocol A)

  • Cause: Stable Borane-Amine complex not fully hydrolyzed.

  • Solution: Increase the duration of the acidic methanol reflux step. Ensure pH is strongly basic during extraction to liberate the free amine.

Issue: Black Precipitate / Emulsion (Protocol B)

  • Cause: Cobalt residues.[6]

  • Solution: Filter the acidic quench mixture through Celite® before basification. Use EDTA in the workup to chelate residual Cobalt if necessary.

Issue: Loss of S-Methyl Group

  • Cause: Desulfurization (rare with BH₃, possible with vigorous metal catalysis).

  • Solution: Switch strictly to Protocol A (Borane). Avoid any Nickel or Palladium presence.

Workflow Logic Diagram

Workflow Start Start: Nitrile Reduction CheckS Does substrate contain Sulfur? Start->CheckS PathA Route A: Borane-DMS (Preferred for S-containing) CheckS->PathA Yes (High Fidelity) PathB Route B: CoCl2 + NaBH4 (Alternative) CheckS->PathB Yes (Low Cost/Scale) Step1 Reflux in THF (3-5h) PathA->Step1 QC QC: Check S-Me Integrity PathB->QC Step2 Acidic Methanol Workup (Essential for B-N cleavage) Step1->Step2 Step2->QC Final Final Product: Primary Amine QC->Final Pass

Figure 2: Decision tree for selecting the reduction methodology based on substrate constraints.

References

  • Brown, H. C., & Choi, Y. M. (1981). The Reaction of Borane-Dimethyl Sulfide with Nitriles.[1] A Convenient Synthesis of Primary Amines.[2][4][5][7][6]Synthesis , 1981(06), 439-440.

  • Osby, J. O., & Ganem, B. (1993). Reduction of Nitriles to Amines with Cobalt Boride.Tetrahedron Letters , 34(40), 6391-6394.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 5: Reduction of Carbonyl and Other Functional Groups).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[2] (5th Edition).[1] Longman Scientific & Technical. (Section: Reduction of Nitriles).

Sources

Application Note: High-Efficiency Synthesis of Tetrazole Bioisosteres from 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the [3+2] dipolar cycloaddition of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS: 1381944-29-1) with sodium azide to form its corresponding 5-substituted-1H-tetrazole derivative.

While traditional methods utilize toxic organotin reagents or hazardous ammonium chloride/DMF systems, this guide introduces a Zinc(II)-catalyzed aqueous protocol . This method is selected for its high chemoselectivity—crucial for preserving the oxidation-sensitive methylsulfanyl (thioether) moiety—and its scalability for pharmaceutical intermediate synthesis.

Key Applications:

  • Synthesis of Angiotensin II receptor blocker (ARB) analogs.

  • Development of carboxylic acid bioisosteres in metabolic stability studies.

  • Liquid crystal mesogen synthesis (utilizing the biphenyl core).

Chemical Logic & Mechanistic Insight

The Substrate Challenge

The starting material, This compound , presents a specific electronic environment:

  • The Nitrile Handle (-CN): The primary reactive center. The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), activating the nitrile carbon toward nucleophilic attack by the azide anion.

  • The Methylsulfanyl Group (-SMe): An electron-rich thioether. This group is a "soft" nucleophile and is highly susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO2Me). Crucial Constraint: The reaction conditions must avoid strong oxidants and high temperatures in the presence of atmospheric oxygen to prevent side-reactions at the sulfur center.

Why Zinc(II) Catalysis?

Historical methods for tetrazole synthesis often involve:

  • Tin (

    
    ):  Highly toxic and difficult to purify (trace metal limits in APIs).
    
  • 
     in DMF:  Requires high temperatures (
    
    
    
    C), posing a risk of forming explosive hydrazoic acid (
    
    
    ) sublimate.

The Solution: We utilize the Demko-Sharpless Protocol using Zinc Bromide (


) or Zinc Oxide (

).
  • Mechanism: The Zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This lowers the LUMO of the nitrile, facilitating the [3+2] cycloaddition with the azide anion.

  • Safety: The reaction proceeds in water or aqueous isopropanol, suppressing the sublimation of

    
     and allowing for simple precipitation-based purification.
    

Reaction Mechanism Visualization

The following diagram illustrates the Zinc-mediated activation of the nitrile and the subsequent cycloaddition cycle.

G Substrate Nitrile Substrate (R-CN) Activated Activated Complex [R-CN---Zn]2+ Substrate->Activated Coordination Zn_Cat Zn(II) Catalyst Zn_Cat->Activated Cyclization [3+2] Cycloaddition Transition State Activated->Cyclization + Azide Azide Azide Ion (N3-) Azide->Cyclization Tetrazole_Salt Tetrazolate-Zn Complex Cyclization->Tetrazole_Salt Ring Closure Tetrazole_Salt->Zn_Cat Catalyst Turnover Product 5-Substituted-1H-Tetrazole (Final Product) Tetrazole_Salt->Product Protonation Acid_Workup Acidic Workup (HCl) Acid_Workup->Product

Figure 1: Catalytic cycle for the Zn(II)-mediated synthesis of tetrazoles. The Lewis acid activation allows the reaction to proceed at lower temperatures, preserving the SMe group.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv). Caution: Acutely Toxic.[1]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) OR Zinc Oxide (
    
    
    
    ) (0.5 equiv).
  • Solvent: Water / Isopropanol (2:1 v/v).

  • Workup: 3N Hydrochloric Acid (

    
    ), Ethyl Acetate (
    
    
    
    ).
Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge This compound (1.0 g, 4.11 mmol).

  • Add Sodium Azide (0.40 g, 6.16 mmol).

  • Add Zinc Bromide (0.92 g, 4.11 mmol).

    • Note: ZnBr2 is hygroscopic; weigh quickly.

  • Add solvent mixture: Water (10 mL) and Isopropanol (5 mL).

    • Rationale: The biphenyl substrate is lipophilic. Isopropanol acts as a phase-transfer co-solvent to solubilize the nitrile near the aqueous zinc-azide interface.

Step 2: Thermal Activation

  • Heat the reaction mixture to reflux (approx. 85-90°C) with vigorous stirring.

  • Maintain reflux for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 5% Methanol in DCM). The nitrile spot (

      
      ) should disappear, and a baseline spot (tetrazole salt) should appear.
      

Step 3: Workup & Isolation (The "Release" Step)

  • Cool the mixture to room temperature.

  • Critical Step: Add 3N HCl (15 mL) dropwise with stirring.

    • Observation: Vigorous bubbling may occur (release of excess

      
      —perform in fume hood!). A white precipitate should form.
      
    • Chemistry: This converts the soluble Zinc-Tetrazolate complex into the insoluble free Tetrazole (protonated form) and solubilizes the Zinc salts.

  • Stir for 30 minutes to ensure complete protonation.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 10 mL) to remove residual zinc salts and acid.

  • Wash with n-Hexane (2 x 10 mL) to remove any unreacted nitrile starting material.

Step 4: Purification

  • Dry the solid in a vacuum oven at 50°C for 4 hours.

  • Optional Recrystallization: If purity is <98% (HPLC), recrystallize from Ethanol/Water.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents (Nitrile, NaN3, ZnBr2) Mix Mix in H2O/IPA (2:1) Reflux @ 90°C, 16h Start->Mix Check TLC Check (Complete Conversion?) Mix->Check Check->Mix No (Continue Heating) Acidify Add 3N HCl (pH < 2, Fume Hood!) Check->Acidify Yes Filter Vacuum Filtration Acidify->Filter Wash Wash: Cold H2O -> Hexane Filter->Wash Dry Dry: 50°C Vacuum Wash->Dry End Final Product: Tetrazole Derivative Dry->End

Figure 2: Operational workflow for the synthesis, emphasizing the critical acidification step required to break the zinc-tetrazolate complex.

Data & Performance Metrics

The following table summarizes expected performance based on comparative literature for benzonitrile substrates using the Zn(II) protocol versus traditional methods.

ParameterZn(II) Protocol (Recommended)Traditional (NH4Cl/DMF)Organotin (

)
Yield 85 - 92% 60 - 75%80 - 90%
Reaction Time 12 - 16 h24 - 48 h12 - 24 h
Safety Profile High (Aqueous, No

gas during reflux)
Low (Explosive sublimate risk)Low (Neurotoxic Tin)
Purification Simple FiltrationExtraction/Column Chrom.Difficult Tin Removal
SMe Compatibility Excellent (Neutral/Mild conditions)GoodGood

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Poor solubility of the lipophilic biphenyl substrate in water.

    • Fix: Increase the ratio of Isopropanol or switch to DMF/Water (though this increases workup difficulty).

  • Problem: SMe Oxidation (Sulfoxide formation).

    • Cause: Presence of peroxides in old ether solvents or vigorous stirring in air at high heat.

    • Fix: Degas solvents with Nitrogen (

      
      ) prior to heating and maintain an inert atmosphere.
      
  • Problem: Sticky Product.

    • Cause: Trapped Zinc salts.

    • Fix: Ensure the HCl wash is sufficiently acidic (pH < 2) and stir longer during the acidification step to fully break the chelate.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6699.

  • PubChem Compound Summary. (n.d.). 2-Fluoro-4-methylbenzonitrile (Structural Analog Data).

Sources

Technical Application Note: Strategic Utilization of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for research scientists and medicinal chemists. It details the strategic utilization of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile as a high-value scaffold for generating bioactive heterocyclic libraries.

Introduction: The Privileged Biphenyl Scaffold

In modern drug discovery, the This compound scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This compound combines three critical design elements:

  • The Biphenyl Core: A rigid spacer that orients pharmacophores in specific vectors, common in GPCR ligands and kinase inhibitors.

  • The Ortho-Fluorine Effect: The fluorine atom at the 2-position of the benzonitrile ring exerts a steric and electronic influence, often protecting the adjacent positions from metabolic oxidation and altering the torsional angle of the biphenyl bond to favor bioactive conformations.

  • The Dual-Handle Functionality:

    • Nitrile (-CN): A versatile electrophile for the construction of nitrogen-rich heterocycles (tetrazoles, amidines, oxadiazoles).

    • Methylsulfide (-SMe): A "pro-sulfone" moiety. While lipophilic in its native state, it can be selectively oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me), allowing for the late-stage modulation of polarity and hydrogen-bond accepting capability.

This guide provides validated protocols for transforming this building block into three classes of heterocycles critical for medicinal chemistry: Tetrazoles , 1,2,4-Oxadiazoles , and Amidines .

Chemical Profile & Precursor Synthesis[1][2][3]

Before derivatization, the scaffold itself is typically assembled via a Suzuki-Miyaura cross-coupling. This modular approach allows for the introduction of isotopically labeled fragments if required for DMPK studies.

Table 1: Physicochemical Properties
PropertyValueRelevance
IUPAC Name 2-Fluoro-4-(4-(methylthio)phenyl)benzonitrileUnambiguous ID
Molecular Formula C₁₄H₁₀FNSCore stoichiometry
Molecular Weight 243.30 g/mol Fragment-based design
LogP (Calc) ~3.8Lipophilic; requires polar solvents
Key IR Signal ~2230 cm⁻¹ (C≡N stretch)Reaction monitoring endpoint
Melting Point 118–122 °CPurity indicator
Core Synthesis Protocol (Suzuki Coupling)

If the starting material is not purchased, it is synthesized as follows:

Reagents: 4-Bromo-2-fluorobenzonitrile (1.0 equiv), 4-(Methylthio)phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), K₂CO₃ (2.5 equiv). Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Degassing: Charge the boronic acid, aryl bromide, and base into a reaction vessel. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water. Add the Pd catalyst last under a counter-flow of Argon.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Heterocyclic Transformation Protocols

Pathway A: Synthesis of 5-Substituted Tetrazoles

Target: Bioisosteres of carboxylic acids; Ang II receptor antagonists.

The transformation of the nitrile to a tetrazole is the most direct application of this scaffold. We utilize a Zinc(II)-catalyzed [3+2] cycloaddition , which avoids the use of toxic tin reagents and explosive hydrazoic acid.

Mechanism: The Lewis acid (Zn²⁺) activates the nitrile, facilitating the nucleophilic attack of the azide anion.

Step-by-Step Protocol:
  • Setup: In a pressure-rated vial, dissolve This compound (1.0 mmol, 243 mg) in DMF (3.0 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 1.5 mmol, 98 mg) and Zinc Bromide (ZnBr₂, 1.0 mmol, 225 mg).

    • Note: ZnBr₂ is hygroscopic; handle quickly or use a glovebox.

  • Cyclization: Seal the vial and heat to 110°C for 12–16 hours.

    • Safety: NaN₃ at high heat can generate trace HN₃. Ensure the blast shield is in place.

  • Workup (Critical):

    • Cool to RT. Add 1N HCl (5 mL) slowly to break the Zinc-Tetrazole complex and protonate the tetrazole ring (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Note: The tetrazole product is acidic (pKa ~4.5). Ensure the aqueous layer is pH < 3 during extraction.

  • Isolation: Wash combined organics with brine, dry (MgSO₄), and concentrate.[1] Recrystallize from Toluene/Ethanol if necessary.

Pathway B: Synthesis of 1,2,4-Oxadiazoles

Target: Peptidomimetics, S1P1 agonists.

This is a two-step sequence: (1) Conversion to the Amidoxime , followed by (2) Cyclization with an acylating agent (e.g., carboxylic acid or acid chloride).

Step 1: Amidoxime Formation
  • Dissolve the nitrile (1.0 mmol) in Ethanol (5 mL).

  • Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 2.0 mmol) and Triethylamine (Et₃N, 2.2 mmol).

  • Reflux (80°C) for 3 hours. The reaction is usually quantitative.

  • Concentrate to dryness. Resuspend in water, filter the solid amidoxime precipitate, and dry under vacuum.

Step 2: Cyclization to Oxadiazole
  • Dissolve the dried amidoxime (1.0 mmol) in Toluene or Pyridine .

  • Add the desired Acyl Chloride (R-COCl, 1.1 equiv).

  • Heat to 110°C for 4 hours.

    • Mechanistic Insight: The O-acylation occurs first, followed by thermal dehydration to close the 1,2,4-oxadiazole ring.

  • Standard aqueous workup and column chromatography (SiO₂, Hex/EtOAc).

Pathway C: Thio-Oxidation (Post-Heterocyclization)

Target: Sulfones (Metabolically stable, polar).

It is often strategic to perform the heterocycle formation before oxidizing the sulfide, as the sulfide is more compatible with Lewis acids (ZnBr₂) than the sulfone.

Protocol (Selective Sulfone Formation):

  • Dissolve the heterocyclic derivative (e.g., the Tetrazole from Pathway A) in MeOH/H₂O (1:1).

  • Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) in one portion.

  • Stir at RT for 2 hours.

    • Observation: The reaction is initially exothermic.

  • Quench with aqueous NaHSO₃ (sodium bisulfite) to destroy excess oxidant.

  • Extract with EtOAc.[2] The product will now be significantly more polar.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start 4-Bromo-2-fluorobenzonitrile + 4-(Methylthio)phenylboronic acid Core 2-Fluoro-4-[4-(methylsulfanyl)phenyl] benzonitrile (THE SCAFFOLD) Start->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 Tetrazole 5-(Biphenyl-4-yl)-1H-tetrazole (Bioisostere) Core->Tetrazole NaN3, ZnBr2 DMF, 110°C Amidoxime Amidoxime Intermediate Core->Amidoxime NH2OH·HCl Et3N, EtOH Sulfone Sulfone Analog (-SO2Me) Core->Sulfone Oxone or mCPBA (Oxidation) Tetrazole->Sulfone Late-Stage Oxidation Oxadiazole 1,2,4-Oxadiazole Derivative Amidoxime->Oxadiazole R-COCl Heat, -H2O

Figure 1: Divergent synthetic pathways for generating heterocyclic libraries from the parent nitrile.

Safety & Handling Guidelines

  • Cyanide Hazard: While the parent nitrile is stable, metabolic or chemical degradation can release cyanide. Work in a well-ventilated fume hood.

  • Azide Safety: In Pathway A, never use halogenated solvents (DCM, CHCl₃) with Sodium Azide, as explosive di- and tri-azidomethanes can form. Use DMF or DMSO.

  • Sulfide Odor: The methylsulfide moiety has a characteristic disagreeable odor. Bleach (NaOCl) is effective for cleaning glassware to oxidize residual sulfides to odorless sulfoxides.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides/Bromides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Zinc-Catalyzed Tetrazole Synthesis

    • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Oxadiazole Synthesis via Amidoximes

    • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(22), 2723–2726. Link

  • Selective Oxidation of Sulfides

    • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287–1290. Link

  • Compound Data & Suppliers

    • PubChem Compound Summary for Biphenyl Nitriles. Link

    • Sigma-Aldrich Product Sheet: 4-(Methylthio)phenylboronic acid (Suzuki Precursor). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-S-POISON-001 Status: Active Support Topic: Overcoming Catalyst Deactivation in Thioether-Containing Biaryl Synthesis

Executive Summary: The "Sulfur Problem"

The Core Challenge: Users attempting to synthesize 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile often report stalled reactions (conversions <40%) or complete catalyst precipitation (formation of "Palladium Black").

The Root Cause: The methylsulfanyl (-SMe) group on the boronic acid partner acts as a catalyst poison . Sulfur is a soft donor that binds irreversibly to the soft Palladium(II) center during the catalytic cycle. This formation of stable Pd-S complexes prevents the critical reductive elimination step or blocks oxidative addition sites, effectively killing the catalytic cycle [1].

The Solution: Switching from standard phosphines (e.g., PPh3) to Bulky, Electron-Rich Buchwald Ligands (specifically SPhos ) is the industry-standard solution. The steric bulk of SPhos prevents the sulfur atom from coordinating to the metal center while accelerating the coupling of deactivated substrates.

Critical Parameter Optimization

A. Catalyst Selection (The Engine)

Standard catalysts like Pd(PPh3)4 or Pd(OAc)2/PPh3 are insufficient for this substrate.

Catalyst SystemYield PotentialMechanism of Action/Failure
Pd(PPh3)4 Low (<30%)Ligands are too small; Sulfur displaces PPh3, poisoning the Pd center.
Pd(dppf)Cl2 Moderate (50-60%)Bidentate ligand resists displacement, but reaction rates are often slow.
SPhos Pd G2 High (>85%) Recommended. Bulky biaryl backbone creates a "protective shell" around Pd, blocking S-coordination while boosting oxidative addition [2][3].
B. Reaction Conditions (The Environment)

The nitrile (-CN) group is sensitive to hydrolysis under harsh basic conditions (e.g., NaOH/reflux), converting your product to the corresponding amide or carboxylic acid.

  • Base: Use Potassium Phosphate Tribasic (K3PO4) . It provides sufficient basicity for transmetallation without hydrolyzing the nitrile.

  • Solvent: A biphasic system of Toluene/Water (4:1) or 1,4-Dioxane/Water is essential. Water is required to dissolve the inorganic base and activate the boronic acid [4].

Visualization: The Mechanism of Failure vs. Success

The following diagram illustrates the competitive inhibition by the sulfur moiety and how the SPhos ligand prevents it.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Aryl Bromide S_Poison DEAD END: Sulfur Coordination (Pd-S Complex) OxAdd->S_Poison + Thioether (No SPhos) TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal + Boronic Acid (With SPhos Protection) Product Reductive Elimination (Biaryl Product) TransMetal->Product Product Release Product->Start Regenerate Pd(0)

Caption: Figure 1. Competitive pathway analysis. Without bulky ligands (SPhos), the sulfur atom sequesters the Palladium intermediate (Red path), halting the cycle. SPhos steric bulk favors the productive Blue path.

Gold Standard Protocol

Target: this compound Scale: 1.0 mmol

Reagents:
  • Aryl Halide: 4-Bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol)

  • Boronic Acid: 4-(Methylsulfanyl)phenylboronic acid (252 mg, 1.5 mmol) (Note: 1.5 eq is crucial to account for potential protodeboronation)

  • Catalyst: SPhos Pd G2 (14 mg, 0.02 mmol, 2 mol%)

  • Base: K3PO4 (424 mg, 2.0 mmol)

  • Solvent: Toluene (4 mL) / Water (1 mL)

Methodology:
  • Degassing (CRITICAL): Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Cap the vial. Evacuate and backfill with Nitrogen or Argon 3 times .

    • Why? Oxygen promotes the oxidative homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the SPhos Pd G2 catalyst quickly, or add it as a solution in degassed toluene.

  • Reaction: Heat the mixture to 80°C for 4–6 hours with vigorous stirring (1000 rpm).

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.[2]

  • Purification:

    • The crude residue is often yellow/brown.

    • Purify via Silica Gel Chromatography: Gradient elution 0% -> 10% EtOAc in Hexane.

    • Alternative: Recrystallize from boiling Toluene/Hexane if high purity is required.

Troubleshooting Guide (Q&A)

Q1: The reaction turned black immediately after heating. What happened?

A: This is "Palladium Black" precipitation.[3] It indicates your ligand has detached from the metal, causing the Pd to aggregate into inactive nanoparticles.

  • Fix: Ensure you are using SPhos Pd G2 (pre-catalyst) rather than mixing Pd(OAc)2 and SPhos manually. The G2 precatalyst ensures the active species forms correctly inside the reaction vessel [3].

Q2: I see the product, but I also see a major impurity spot just above it on TLC.

A: This is likely the Homocoupling Product (4,4'-bis(methylsulfanyl)biphenyl).

  • Fix: This occurs due to the presence of Oxygen. Degas your solvents more thoroughly (sparge with Argon for 15 mins) and ensure your system is strictly under inert atmosphere [5].

Q3: Can I use the Aryl Boronic Acid containing the Nitrile and the Aryl Halide containing the Sulfur instead?

A: Not recommended.

  • Reason: 4-Cyanophenylboronic acids are electron-deficient and prone to protodeboronation (losing the B(OH)2 group) in aqueous base.

  • Rule: Always place the Boronic Acid on the electron-rich (sulfur-containing) ring and the Halide on the electron-poor (nitrile-containing) ring for maximum stability.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Incomplete Reaction CheckColor Did the reaction turn black (precipitate) rapidly? Start->CheckColor CheckLigand Are you using SPhos or XPhos? CheckColor->CheckLigand Yes CheckHomocouple Is Homocoupling (dimer) present on TLC? CheckColor->CheckHomocouple No (Solution is brown/orange) SwitchLigand ACTION: Switch to SPhos Pd G2. Standard PPh3 cannot handle Sulfur. CheckLigand->SwitchLigand No CheckGas Was the vessel degassed (O2 removal)? DegasAction ACTION: Degas solvents. O2 causes homocoupling. CheckGas->DegasAction No CheckHomocouple->CheckGas Yes CheckStoich Is Boronic Acid consumed but SM remains? CheckHomocouple->CheckStoich No AddBoronic ACTION: Increase Boronic Acid to 1.5 - 2.0 eq. CheckStoich->AddBoronic Yes

Caption: Figure 2. Step-by-step diagnostic workflow for recovering low-yielding reactions.

References

  • Vertex Pharmaceuticals. (2011). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.

  • Sigma-Aldrich. (n.d.). SPhos Pd G2 Product Guide. Sigma-Aldrich Technical Library.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • BenchChem. (2025).[3][4] Catalyst Deactivation in Suzuki Coupling Reactions - Technical Support.

  • Rodríguez, N., et al. (2003).[5] Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters.

Sources

Purification methods for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Purification Protocol for Thioether-Biphenyl Nitriles

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification Strategy for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Executive Summary & Triage

You are working with This compound (MW ~243.3 g/mol ). This molecule presents a specific "chemical conflict" that dictates your purification strategy:

  • The Thioether (-SMe) Liability: This group is a "soft" nucleophile. It binds Palladium (Pd) catalysts tenaciously (making Pd removal difficult) and is prone to oxidation (to sulfoxide/sulfone) if exposed to peroxides or prolonged air.

  • The Biphenyl Core: This rigid structure usually crystallizes well, making recrystallization the superior method over chromatography for scale-up.

Recommendation: Attempt Recrystallization first.[1][2] Use Flash Chromatography only if purity is <85% or for small-scale isolation (<100 mg).

Decision Matrix (Workflow)

The following logic gate determines your optimal path based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckPurity Check Crude Purity (LC-MS / TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean Crude LowPurity Purity < 85% CheckPurity->LowPurity Messy Crude Recryst Protocol A: Recrystallization (Toluene/Heptane) HighPurity->Recryst Column Protocol B: Flash Chromatography (DCM/Hexane) LowPurity->Column PdCheck Pd Scavenging Required? (Is solid yellow/grey?) Recryst->PdCheck Column->PdCheck Scavenge Add Si-Thiol or Activated Carbon PdCheck->Scavenge Yes (Pd > 100ppm) Final Final Product (White/Off-White Solid) PdCheck->Final No Scavenge->Final

Figure 1: Purification Logic Gate. Selects method based on crude purity to minimize yield loss.

Protocol A: Recrystallization (The "Golden Path")

This method is preferred because it minimizes the risk of oxidizing the sulfur atom, which can happen on silica gel.

Solvent Selection Table:

Solvent System Ratio (v/v) Temp (°C) Comments

| Toluene / Heptane | 1:3 to 1:5 | 80°C


 0°C | Primary Recommendation.  Excellent for biphenyls. High recovery. |
| Ethanol / Water  | 4:1 | Reflux 

RT | Good alternative. Water acts as anti-solvent. Ensure ethanol is peroxide-free. | | IPA (Isopropyl Alcohol) | Pure | Reflux

-10°C | Slower crystallization; yields larger, purer crystals. |

Step-by-Step Procedure:

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 3-5 mL per gram of solid). Heat to 80-90°C.

  • Clarification: If the solution is cloudy (inorganic salts) or black (Pd particles), filter hot through a Celite pad.

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness appears.[2]

    • Re-dissolve: Add 1-2 drops of Toluene to make it clear again.

  • Crystallization: Remove heat. Let the flask cool to room temperature slowly (wrap in foil/towel).

    • Critical: Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Harvest: Cool in an ice bath (0°C) for 1 hour. Filter the white needles/plates. Wash with cold Heptane.

Protocol B: Flash Chromatography (The Fallback)

Use this only if the crude is very impure (e.g., significant homocoupling byproducts).

Warning: The thioether (-SMe) is sensitive.

  • Avoid: Diethyl Ether or THF (unless freshly distilled). Peroxides in these solvents will oxidize your product to the sulfoxide (M+16).

  • Avoid: Chlorinated solvents standing in light (can generate radicals).

Methodology:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: 0%

    
     20% Ethyl Acetate in Hexanes (or Heptane).
    
    • Note: The nitrile group makes the compound "stickier" than standard biphenyls. Expect elution around 10-15% EtOAc.

  • Loading: Dry load on Celite or Silica is preferred over liquid loading to prevent band broadening.

Special Issue: Palladium Scavenging

If you synthesized this via Suzuki coupling, the sulfur atom will trap Palladium. A simple column often fails to remove it.

Symptoms of Pd Contamination:

  • Product is grey, tan, or bright yellow (should be white).

  • NMR shows broad lines.

The Fix (Chemical Scavenging):

  • Dissolve crude in THF or EtOAc.

  • Add SiliaMetS® Thiol (or equivalent metal scavenger) at 10 wt% relative to the crude mass.

  • Stir at 40°C for 2-4 hours.

  • Filter through a 0.45 µm pad.

  • Proceed to Recrystallization (Protocol A).

Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization. It's a sticky blob at the bottom.

  • Cause: You cooled it too fast, or the solvent mixture is too polar.

  • Fix: Re-heat until the oil dissolves. Add a "seed crystal" (if available) or scratch the glass side with a spatula to induce nucleation. Let it cool extremely slowly.

Q2: LC-MS shows a peak at M+16 (Mass ~259). What is it?

  • Cause: Oxidation.[3] You have formed the Sulfoxide (-S(=O)Me).

  • Fix: This is difficult to separate by crystallization. You must run a column (Protocol B). The sulfoxide is much more polar and will elute significantly later than your product. In the future, degas your solvents.

Q3: Can I use acid/base extraction?

  • Answer: No.

    • The Nitrile (-CN) is not basic enough to protonate.

    • The Thioether (-SMe) is neutral.[4]

    • There are no acidic protons.

    • Result: The molecule stays in the organic layer at all pH levels. Wash with brine/water only.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Palladium Removal from Sulfur-Containing Compounds

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Oxidation Risks of Thioethers: Drabowicz, J., et al. (1994). Oxidation of Sulfides to Sulfoxides and Sulfones. Organic Sulfur Chemistry. CRC Press.
  • Suzuki Coupling of Chlorinated/Fluorinated Nitriles (Analogous Chemistry): Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for catalyst residues in aryl-chloride/fluoride systems).

Sources

Technical Support Center: Derivatization of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Fluorinated Benzonitrile Scaffolds

Introduction: The Fluorine-Nitrile Interplay

Fluorinated benzonitriles are high-value pharmacophores. The electron-withdrawing nitrile group (-CN) combined with fluorine atoms creates a highly electron-deficient π-system. While this enables unique reactivity, it also creates a minefield of side reactions.

This guide addresses the three most common failure modes reported by our users:

  • Regio-scrambling during Nucleophilic Aromatic Substitution (SNAr).

  • "Halogen Dance" rearrangements during lithiation.

  • Chemoselectivity loss (C-F activation) during cross-coupling.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Core Challenge: Controlling Regioselectivity (Ortho vs. Para)

In polyfluorinated benzonitriles (e.g., pentafluorobenzonitrile), the fluorine atoms are excellent leaving groups due to the stabilization of the Meisenheimer intermediate. However, users often report obtaining inseparable mixtures of isomers.

Troubleshooting Guide

Q: Why am I getting a mixture of ortho- and para-substituted products? A: You are likely operating in a "grey zone" of thermodynamic vs. kinetic control.

  • Para-attack (Thermodynamic): Generally favored because the para-position is least sterically hindered and the resulting intermediate is stabilized by resonance from the nitrile group.

  • Ortho-attack (Kinetic): Favored by "hard" nucleophiles or specific solvent interactions (e.g., Li+ coordination to the nitrile nitrogen) that direct the nucleophile to the ortho position.

Q: How do I force Para-selectivity? A: Use "soft" nucleophiles (e.g., thiolates) in polar aprotic solvents (DMF, DMSO). Avoid metal cations that coordinate strongly to the nitrile; use bulky counter-ions (e.g., tetrabutylammonium) if possible.

Q: How do I force Ortho-selectivity? A: Use "hard" nucleophiles (e.g., alkoxides, amines) in non-polar solvents with small counter-cations (Li+, Na+) that can coordinate to the nitrile nitrogen, directing the incoming nucleophile to the ortho carbon via a cyclic transition state.

SNAr Decision Logic

SnAr_Regioselectivity Start Target: S_NAr on Polyfluorobenzonitrile Nu_Type Select Nucleophile Type Start->Nu_Type Hard Hard Nucleophile (RO-, RNH2) Nu_Type->Hard Soft Soft Nucleophile (RS-, R3P) Nu_Type->Soft Solvent_Check Solvent/Cation Check Hard->Solvent_Check Para Para-Substitution Favored (Thermodynamic Control) Soft->Para Direct Attack Ortho Ortho-Substitution Favored (Kinetic Control) Solvent_Check->Ortho Non-polar + Li/Na (Coordination) Solvent_Check->Para Polar Aprotic + Bulky Cation

Figure 1: Decision tree for predicting and controlling regioselectivity in SNAr reactions on fluorinated benzonitriles.

Module 2: Metallation & The "Halogen Dance"

Core Challenge: Migration of Halogens during Lithiation

When attempting to functionalize a fluorinated benzonitrile via lithiation (e.g., Li-Halogen exchange or deprotonation), users frequently observe the halogen atom moving to a different position on the ring. This is the "Halogen Dance."

Troubleshooting Guide

Q: I treated my bromo-fluoro-benzonitrile with LDA, but the bromine moved. What happened? A: You triggered a base-catalyzed Halogen Dance (isomerization).

  • Mechanism: The base (LDA) deprotonates the ring ortho to the Fluorine (the most acidic site due to F's inductive effect).

  • The Dance: This lithiated species attacks a bromine on a neighboring molecule. The bromine transfers, generating a more thermodynamically stable lithiated species (often stabilized by being ortho to the nitrile or between two halogens).

Q: How do I stop the dance? A:

  • Thermodynamic Control: If you want the most stable isomer (often the one where Li is ortho to F and CN), allow the reaction to warm slightly before quenching.

  • Kinetic Control (Stop the Dance):

    • Use Ln-BuLi (Lithium n-butyl) instead of LDA if doing Halogen-Lithium exchange.

    • Perform the reaction at -78°C or lower.

    • Use Inverse Addition : Add the base to the substrate slowly, or generate the electrophile in situ (e.g., trap with CO2 immediately) so the lithiated species has no time to "dance."

Halogen Dance Mechanism Visualization

Halogen_Dance Step1 Substrate: (Br, F, H on ring) Step2 Lithiated Intermediate A (Li ortho to F - Kinetic) Step1->Step2 LDA / -78C Step3 Halogen Transfer (Intermolecular) Step2->Step3 Warming / Time Control PREVENTION: Trapping Electrophile Present or < -78C Step2->Control Step4 Lithiated Intermediate B (Li stabilized by CN/F - Thermo) Step3->Step4 Equilibrium Shift

Figure 2: The Halogen Dance pathway. To prevent migration (Step 3), the intermediate must be trapped immediately at Step 2.

Module 3: Metal-Catalyzed Cross-Coupling

Core Challenge: C-F Activation vs. C-X Coupling

Fluorinated benzonitriles are prone to "catalyst poisoning" or unwanted C-F bond activation when using Nickel (Ni) or Palladium (Pd) catalysts.

Troubleshooting Guide

Q: My Suzuki coupling failed, and I see defluorinated byproducts. A: You likely activated the C-F bond. Oxidative addition into C-F bonds is facile for electron-deficient rings, especially with electron-rich phosphine ligands or Nickel catalysts.

Q: Which catalyst system preserves the C-F bond? A: Switch to Palladium with bulky ligands that favor C-Cl/Br insertion over the smaller, stronger C-F bond.

Catalyst Selection Matrix
ParameterRecommended ProtocolAvoid (Risk of C-F Activation)
Metal Center Palladium (Pd) (High selectivity for Br/I)Nickel (Ni) (Known to activate C-F bonds)
Ligand Bulky Phosphines (e.g., XPhos, SPhos). Steric bulk prevents the metal from approaching the short C-F bond.Electron-rich, small phosphines (e.g., PCy3, PEt3). These promote oxidative addition into C-F.
Base Weak Bases (K3PO4, K2CO3)Strong Alkoxides (NaOtBu). Can cause nucleophilic displacement of F.

Module 4: Nitrile Preservation (Hydrolysis & Reduction)

Core Challenge: Modifying the ring without destroying the Nitrile or Fluorine.

Troubleshooting Guide

Q: I tried to reduce the nitrile to a benzylamine, but I lost my fluorines. A: Standard hydrogenation (Pd/C + H2) often leads to hydrodefluorination (C-F


 C-H).
  • Solution: Use Diisopropylaminoborane with catalytic LiBH4 . This reagent system is highly selective for nitrile reduction to primary amines at ambient temperature without touching aryl fluorides.

Q: My nitrile hydrolyzed to an amide/acid during SNAr. A: The electron-deficient ring makes the nitrile carbon highly electrophilic, susceptible to attack by even trace water in basic conditions.

  • Solution: Ensure strictly anhydrous conditions. If hydrolysis is the goal, use controlled conditions (NaOH in MeOH/DCM) to stop at the amide stage without hydrolyzing to the acid.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Chemistry Steps.[1][2][3][4][5][6][7] The Mechanism of Nucleophilic Aromatic Substitution. Link

    • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Link

  • Regioselectivity in Fluorinated Systems

    • Paleta, O. et al. Concerted Nucleophilic Aromatic Substitution Reactions. (Cited via NIH/PubMed Central). Link

    • Science.gov. Aromatic Nucleophilic Substitution Topics. Link

  • Halogen Dance & Lithiation

    • RSC Publishing. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Link

    • Wikipedia. Halogen dance rearrangement. Link

  • C-F Activation & Cross-Coupling

    • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron Suzuki-Miyaura Cross-Couplings. Link

    • Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans via C–F bond activation. Link

  • Nitrile Reduction & Hydrolysis

    • RSC Publishing. Highly selective production of benzylamine from benzonitrile. Link

    • Arkivoc.[2] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Link

Sources

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting[1]

Executive Summary

As a Senior Application Scientist, I have synthesized a technical guide for This compound . This molecule presents a "dual-threat" stability profile: it contains an oxidation-prone thioether tail and a nucleophile-sensitive fluorobenzonitrile head.[1]

While the biphenyl core provides structural rigidity (often desirable for liquid crystal or mesogenic applications), the functional groups at the termini require strict environmental controls. This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to ensure experimental integrity.

Module 1: The "Silent Killer" – Oxidative Degradation

The Issue: The methylsulfanyl (thioether) group is the most labile moiety in this structure. Unlike hydrolysis, which requires forcing conditions, oxidation can occur under ambient storage if air/light exposure is uncontrolled.

Mechanism of Failure

Sulfur is a "soft" nucleophile with available lone pairs.[1] In the presence of atmospheric oxygen, peroxides (common in aged ethereal solvents), or light, it undergoes a two-step oxidation.

  • Step 1: Oxidation to the Sulfoxide (Chiral, often racemic).[1]

  • Step 2: Further oxidation to the Sulfone (Achiral, highly polar).[1]

Diagnostic Visualization

The following diagram illustrates the stepwise degradation pathway.

OxidationPathway Start Parent Compound (-S-Me) Step1 Impurity A: Sulfoxide (-S(=O)-Me) +16 Da (M+O) Start->Step1 [O] (Air, Peroxides) Fast Step2 Impurity B: Sulfone (-S(=O)2-Me) +32 Da (M+2O) Step1->Step2 [O] (Strong Oxidants) Slower

Caption: Stepwise oxidation of the thioether moiety. Note the mass shifts (+16, +32) detectable via LC-MS.

Troubleshooting Guide: "Why is my retention time shifting?"
SymptomDiagnosisVerification Protocol
Peak Broadening Sulfoxide formation creates a chiral center.[1] On non-chiral columns, this may appear as a split peak or "shoulder" due to diastereomeric interactions with the stationary phase.Run LC-MS: Look for parent mass +16 Da .[1]
RT Decrease Sulfoxides and Sulfones are significantly more polar than the parent thioether. They will elute earlier on Reverse Phase (C18) chromatography.Check LogP: The parent LogP is ~4.5. The sulfoxide drops to ~2.0.
Yellowing While pure thioethers are often colorless, partial oxidation products or trace disulfide formation can introduce color.[1]TLC Check: Use KMnO4 stain (oxidizes sulfur) to visualize distinct spots.[1]

Module 2: Base Sensitivity – The Fluorine Trap ( )

The Issue: Researchers often assume the nitrile (-CN) is the risk for hydrolysis.[1] However, the 2-fluoro position is far more dangerous in basic media.

The Chemical Hazard

The nitrile group is a strong Electron Withdrawing Group (EWG). When a fluorine atom is located ortho to a nitrile (as in the 2-fluoro-benzonitrile motif), the ring becomes highly activated for Nucleophilic Aromatic Substitution (


) .[1]
  • Risk: If you use strong nucleophilic bases (e.g., Sodium Methoxide, hydroxide in hot DMSO, or even amine bases at high temp), the nucleophile will displace the Fluorine atom.

  • Outcome: Loss of the Fluorine atom, formation of an ether/amine byproduct.

Critical Protocol: Base Compatibility Check

Do NOT use alkoxide bases (NaOMe, KOtBu) for deprotonations unless strictly necessary and at low temperatures (-78°C).[1]

Self-Validating Test:

  • Dissolve 5 mg of compound in THF.

  • Add 1 eq of the intended base.

  • Monitor by F-NMR (Fluorine NMR).[1]

  • Pass: Signal remains a multiplet at ~ -110 ppm.

  • Fail: Signal disappears (fluorine lost) or shifts significantly (fluorine environment changed).

Module 3: Hydrolytic Stability (Nitrile)

The Issue: The nitrile (-CN) is generally robust but can hydrolyze to an amide (primary degradation) and then a carboxylic acid (secondary degradation) under extreme pH.[1]

  • Acidic Conditions: Stable in dilute acid.[1] Concentrated mineral acids (

    
     HCl) with heat will cause hydrolysis.[1]
    
  • Basic Conditions: See Module 2. Hydrolysis is often outcompeted by

    
     at the fluorine position.
    

Master Troubleshooting Workflow

Use this decision tree to diagnose impurity profiles in your experiments.

TroubleshootingTree Start Issue: New Impurity Detected CheckMS Check LC-MS Mass Shift Start->CheckMS Plus16 Mass = M + 16/32 CheckMS->Plus16 Oxidation? MinusF Mass = M - 19 + Nu CheckMS->MinusF Base Reaction? Plus18 Mass = M + 18 CheckMS->Plus18 Water Reaction? Oxidation Diagnosis: Thioether Oxidation Action: Add Antioxidant (BHT) Check Solvents for Peroxides Plus16->Oxidation SNAr Diagnosis: Fluorine Displacement Action: Switch to Non-Nucleophilic Base (e.g., LiHMDS, LDA) MinusF->SNAr Hydrolysis Diagnosis: Nitrile Hydrolysis Action: Dry Solvents Reduce Temperature Plus18->Hydrolysis

Caption: Diagnostic logic flow for identifying degradation products based on Mass Spectrometry shifts.

Frequently Asked Questions (FAQs)

Q1: Can I use peroxide-containing solvents (like THF or Dioxane) for reactions involving this compound?

  • Technical Answer: Only if freshly distilled or inhibited.[1] Ethereal solvents form peroxides over time.[1] These peroxides will rapidly oxidize the methylsulfanyl group to the sulfoxide.

  • Recommendation: Use anhydrous solvents packed under Argon, or test for peroxides using starch-iodide paper before use.[1]

Q2: I see a "ghost peak" eluting just before my main peak in HPLC. What is it?

  • Technical Answer: This is likely the Sulfoxide impurity. It is more polar than the parent thioether, causing it to elute earlier on Reverse Phase columns.

  • Fix: If this appears during analysis, ensure your autosampler is not exposing the sample to air for long periods. If it appears in the bulk material, recrystallization (ethanol/water) is usually effective for purging polar impurities.

Q3: Is the Fluorine atom stable to Suzuki coupling conditions?

  • Technical Answer: Generally, yes.[1] Standard Suzuki bases (

    
    , 
    
    
    
    ) in biphasic systems are not nucleophilic enough to displace the fluorine at moderate temperatures (
    
    
    ).[1] However, avoid using strong bases like hydroxides in homogenous organic solvents at reflux.

References

  • Thioether Oxidation: Organic Chemistry Portal. "Oxidation of Sulfides to Sulfoxides and Sulfones." Available at: [Link][1]

  • Nucleophilic Arom

    
    ): Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Available at: [Link]
    
  • Nitrile Hydrolysis: ChemGuide. "Hydrolysis of Nitriles." Available at: [Link][1]

  • Fluorine Reactivity: BenchChem. "Reactivity of Fluorinated Aromatic Nitriles." (General reactivity principles for 2-fluorobenzonitrile scaffolds).

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the specific SDS for CAS 1391729-66-0 (if available) or the closest structural analogue before handling.[1]

Sources

How to avoid oxidation of the methylthio group during a reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to avoid oxidation of the methylthio group during a reaction Content type: Technical Support Guide (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Status: Active Subject: Prevention of Unwanted Thioether Oxidation (Sulfoxide/Sulfone Formation) Expertise Level: Senior Application Scientist

Overview: The "Soft Nucleophile" Challenge

The methylthio group (-SMe) is a prototypical "soft" nucleophile. The sulfur atom possesses high electron density and accessible d-orbitals, making it exceptionally prone to oxidation by electrophilic oxidants (e.g., mCPBA, peroxides) and even single-electron transfer processes.

In multi-step synthesis—particularly during alcohol oxidation or peptide cleavage—the accidental conversion of a sulfide (-SMe) to a sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me) is a common failure mode. This guide provides chemically grounded protocols to prevent this side reaction and recover the sulfide if oxidation occurs.

Section 1: Reagent Selection & Chemoselectivity
Q1: I need to oxidize a primary alcohol to an aldehyde in the presence of a methylthio group. Which reagent should I use?

Recommendation: Avoid "hard" oxidants like Jones reagent (CrO₃/H₂SO₄), KMnO₄, or Oxone, as these will quantitatively oxidize the sulfide. Instead, select reagents based on the substrate type:

Alcohol TypeRecommended ReagentMechanism & Rationale
Allylic / Benzylic Manganese Dioxide (MnO₂) Heterogeneous Surface Mechanism: MnO₂ selectively oxidizes conjugated alcohols via a radical mechanism on the solid surface. It is generally inert toward isolated thioethers at room temperature.
Aliphatic (Primary/Secondary) Parikh-Doering Oxidation SO₃[1][2]·Py / DMSO: This is milder than Swern. The active species is less prone to attacking the sulfide if temperature (0°C to RT) and stoichiometry are controlled.
General / Sensitive TPAP (Catalytic) / NMO With CautionSteric Control: While NMO can oxidize sulfides, TPAP (Tetrapropylammonium perruthenate) is often faster at alcohol oxidation. Note: This is risky; use stoichiometric control.
Strictly Avoid IBX / Dess-Martin (DMP) Hypervalent iodine reagents are frequently used to synthesize sulfoxides from sulfides. They are not chemoselective enough for this purpose without extreme care.

Decision Matrix for Alcohol Oxidation:

AlcoholOxidation Start Substrate: Alcohol + SMe Group Type Is the Alcohol Conjugated? (Allylic/Benzylic) Start->Type Yes Yes Type->Yes No No (Aliphatic) Type->No MnO2 Protocol A: Activated MnO2 (Highly Chemoselective) Yes->MnO2 Parikh Protocol B: Parikh-Doering (SO3·Py / DMSO / Et3N) No->Parikh Swern Alternative: Swern Oxidation (Risk: High. Must be -78°C) No->Swern If Parikh fails

Caption: Decision tree for selecting an oxidation method that preserves the methylthio group.

Section 2: The "Scavenger" Strategy
Q2: I must use a strong electrophile (e.g., TFA cleavage in peptide synthesis). How do I protect the Methionine (SMe) residue?

Issue: During the removal of protecting groups (like Boc or tBu) using Trifluoroacetic Acid (TFA), highly reactive carbocations (e.g., t-butyl cations) are generated. These electrophiles attack the sulfur atom, leading to S-alkylation or oxidation (by dissolved O₂ or oxidant impurities).

Solution: The "Bodyguard" Protocol (Sacrificial Additives) Add a scavenger that is more nucleophilic than your substrate's SMe group. The scavenger reacts with the oxidant/electrophile preferentially.

Recommended Scavenger Cocktail (Reagent H equivalent):

  • Dimethyl Sulfide (DMS): Acts as a sacrificial sulfide.

  • Ammonium Iodide (NH₄I): Reduces any sulfoxide formed in situ (see Section 4).

  • Ethane Dithiol (EDT): A potent scavenger for cations.

Mechanism of Action:

  • Sacrifice: Oxidants attack the excess free DMS in solution, forming DMSO.

  • Competition: The high concentration of DMS ensures statistically that the oxidant reacts with the additive, not the substrate.

Section 3: Reaction Conditions & Troubleshooting
Q3: My reaction requires an oxidative environment. Are there physical conditions that minimize S-oxidation?

Troubleshooting Checklist:

  • Solvent Degassing:

    • Why: Atmospheric oxygen can oxidize sulfides, especially under light or with trace metal catalysts.

    • Action: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Peroxide Test:

    • Why: Ethers (THF, Dioxane, Diethyl Ether) form peroxides over time. These rapidly oxidize sulfides.

    • Action: Test solvents with KI/Starch paper. If positive, distill over sodium/benzophenone or pass through activated alumina.

  • pH Control:

    • Why: Sulfides are more easily oxidized at lower pH (protonation of oxidants often increases their electrophilicity).

    • Action: Buffer the reaction to pH 7-8 if the main transformation allows.

Section 4: Recovery (The "Cure")
Q4: I accidentally oxidized my product to the sulfoxide (R-S(O)Me). Do I have to restart the synthesis?

Answer: No. Sulfoxides can be reduced back to sulfides chemoselectively under mild conditions, often without affecting esters, amides, or ketones.

Protocol: Mild Reduction of Sulfoxides

MethodReagentsConditionsCompatibility
The "Peptide" Method NH₄I + DMS TFA (or dilute acid), 0°C to RT, 30 min.Excellent for peptides. Reduces Met(O) back to Met.
The "Organic" Method PPh₃ + I₂ NaI, MeCN/Acetone, RT.Very general. Triphenylphosphine acts as the oxygen acceptor (forming Ph₃P=O).
The "Metal-Free" Method Oxalyl Chloride + NaI MeCN, -20°C.Fast. Generates I₂ in situ.

Workflow for Reduction (Method 1: NH₄I/DMS):

  • Dissolve the crude sulfoxide mixture in TFA (or Acetic Acid).

  • Add Dimethyl Sulfide (DMS) (5–10 equivalents).

  • Add Ammonium Iodide (NH₄I) (3–5 equivalents).

  • Stir for 30 minutes. The solution will turn dark (iodine release).

  • Quench: Dilute with water and add Sodium Thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extract with organic solvent.

ReductionPathway Sulfoxide Unwanted Sulfoxide (R-S(=O)-Me) Reagents Add: NH4I + DMS (In Acidic Media) Sulfoxide->Reagents Intermediate Iodosulfonium Intermediate Reagents->Intermediate Sulfide Recovered Sulfide (R-S-Me) Intermediate->Sulfide Byproducts Byproducts: DMSO + I2 + H2O Intermediate->Byproducts

Caption: Mechanism of sulfoxide reduction using the Ammonium Iodide/Dimethyl Sulfide system.

References
  • Parikh-Doering Oxidation: Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[3] Journal of the American Chemical Society, 1967 , 89(21), 5505–5507. Link

  • Swern Oxidation Side Reactions: Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165–185. Link

  • Methionine Reduction in Peptides: Nicolás, E.; Vilaseca, M.; Giralt, E. "Reductive cleavage of Met-containing peptides." Tetrahedron, 1995 , 51(20), 5701-5710. Link

  • Manganese Dioxide Selectivity: Gritter, R. J.; Wallace, T. J. "The Manganese Dioxide Oxidation of Allylic Alcohols." Journal of Organic Chemistry, 1959 , 24(8), 1051–1056. Link

  • General Sulfoxide Reduction: Karimi, B.; Zareyee, D. "A High Efficient and Chemoselective Deoxygenation of Sulfoxides." Synthesis, 2003 , 2003(12), 1875-1877. Link

Sources

Troubleshooting 19F NMR analysis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Fluorine-19 Troubleshooting

Introduction: The "Silent" Challenges of 19F

Fluorine-19 is the "goldilocks" nucleus for modern drug discovery—100% natural abundance and 83% sensitivity relative to protons. However, it presents unique hardware and physics challenges that do not exist in standard 1H or 13C NMR.

This guide addresses the three most common support tickets we receive: Baseline Distortion (Acoustic Ringing) , Excitation Bandwidth Limits , and Quantitative Inaccuracy .

Ticket #1: "My baseline looks like a rolling hill, and I can't see small peaks."

Diagnosis: Acoustic Ringing & Probe Background Severity: Critical for trace analysis.

Unlike 1H, the Larmor frequency of 19F often overlaps with the mechanical resonance frequencies of the probe body and coil supports (piezoelectric ringing). Additionally, most probes contain PTFE (Teflon) components, which generate a broad, massive background signal (~ -122 ppm) that obscures sample peaks.

Troubleshooting Protocol

Step 1: Distinguish Ringing from Background

  • Acoustic Ringing: Appears as a high-frequency oscillation at the start of the FID, resulting in a rolling baseline across the entire spectrum.

  • Probe Background: Appears as a very broad "hump" (hundreds of Hz wide), usually centered around -120 to -130 ppm (fluoropolymers).

Step 2: The Software Fix (Backward Linear Prediction) Before re-acquiring data, attempt to rescue the FID. The ringing decays much faster than the sample signal.

  • Inspect FID: Zoom into the first 10–50 points of the FID.

  • Identify Distortion: Look for points that are clipped (flat-topped) or oscillating wildly compared to the rest of the decay.

  • Apply Backward LPC:

    • Cut: Discard the first

      
       points (typically 8–32 points) where the ringing dominates.
      
    • Predict: Use the remaining "clean" FID to mathematically reconstruct the missing initial points back to

      
      .
      
    • Result: This restores the baseline flatness without losing broad signals (unless the signal

      
       is extremely short).
      

Step 3: The Hardware Fix (Depth Pulses) If the background signal (Teflon hump) is the issue, use a Depth Pulse sequence.

  • Mechanism: A composite pulse (e.g.,

    
    ) is used to excite only the sample inside the coil, canceling out signals from the probe body materials outside the active region.
    
  • Note: This reduces sensitivity by ~10-20% but eliminates the background hump entirely.

Visual Logic: Baseline Correction Workflow

BaselineCorrection start Symptom: Distorted Baseline check_fid Step 1: Inspect FID Start start->check_fid ringing Oscillations/Clipping? check_fid->ringing High Freq Noise background Broad Hump (-120 ppm)? check_fid->background Teflon Signal lpc Apply Backward Linear Prediction (Cut 16-32 pts) ringing->lpc depth Acquire with Depth Pulse (e.g., zg_depth) background->depth success Flat Baseline Achieved lpc->success depth->success

Figure 1: Decision matrix for correcting baseline distortions caused by hardware artifacts.

Ticket #2: "I'm missing peaks at the edges of my spectrum."

Diagnosis: Bandwidth Excitation Failure Context: The 19F chemical shift range is massive (>800 ppm). A standard rectangular 10 µs pulse only excites a bandwidth of ~25 kHz effectively. If your spectrum spans 100 kHz (typical for diverse F-compounds), peaks at the edges will experience off-resonance effects , leading to phase distortion or complete signal loss.

The "Adiabatic" Solution

Do not rely on hard pulses for wide spectral widths. Use Adiabatic Pulses (e.g., CHIRP or WURST waveforms). These pulses sweep through the frequency range, ensuring every spin is inverted or excited with uniform efficiency, regardless of its offset from the carrier frequency.

Comparison of Excitation Modes

ParameterStandard Hard PulseAdiabatic Pulse (CHIRP)
Excitation Profile Sinc function (drops off at edges)Rectangular (uniform across sweep)
Bandwidth ~20–30 kHz (at 90° tip)>100 kHz (customizable)
Phase Error Severe linear phase errors at edgesMinimal (self-refocusing)
Power Requirement High peak powerLower peak power, longer duration
Ticket #3: "My integrals are wrong (Quantitative NMR)."

Diagnosis: Insufficient Relaxation Delay (


)
Scientific Context:  Fluorine nuclei often have very efficient relaxation mechanisms (Spin-Rotation), but in rigid molecules or degassed samples, the Longitudinal Relaxation Time (

) can be deceptively long (2–10+ seconds).

The Golden Rule of qNMR:



Failure to wait 

results in saturation of slow-relaxing signals, causing their integrals to be underestimated.
Protocol: Measuring T1 (Inversion Recovery)

Never guess


 for a new compound. Run the t1ir (Inversion Recovery) sequence.
  • Setup: Array of variable delays (

    
    ), e.g., 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s.
    
  • Acquire: The signal will go from inverted (negative) to null (zero) to positive.

  • Calculate: The "Null Point" (

    
    ) provides a quick estimate:
    
    
    
    
  • Set Parameter: Set your experiment Repetition Time to

    
    .
    

Visual Workflow: qNMR Setup

qNMR_Workflow step1 1. Run Inversion Recovery (t1ir sequence) step2 2. Find Null Point (τ) step1->step2 step3 3. Calculate T1 (T1 ≈ 1.44 * τ) step2->step3 step4 4. Set Relaxation Delay (D1 = 5 * T1) step3->step4 step5 5. Acquire qNMR step4->step5

Figure 2: Step-by-step workflow for establishing quantitative accuracy in 19F NMR.

FAQ: Rapid Fire Solutions

Q: Should I use proton decoupling (19F{1H})? A: Only if necessary. Decoupling simplifies the spectrum by collapsing multiplets into singlets, increasing Signal-to-Noise (S/N). However, it introduces the Nuclear Overhauser Effect (NOE) , which alters peak intensities.

  • For Structure: Yes, use standard decoupling (e.g., WALTZ-16).

  • For Quantitation: Use Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay). This suppresses the J-coupling but eliminates the NOE buildup, ensuring accurate integrals.

Q: What reference standard should I use? A: Avoid CFCl3 (Trichlorofluoromethane) if possible—it is volatile and boils at 23°C.

  • Recommended:

    
    -Trifluorotoluene (
    
    
    
    ppm).[1] It is stable, non-volatile, and has a relaxation time suitable for most organics.

Q: Why is my probe heating up during 19F decoupling? A: Fluorine and Proton frequencies are relatively close (470 MHz vs 500 MHz). High-power decoupling on one channel can cause dielectric heating or arcing if the probe isolation is poor.

  • Fix: Use composite pulse decoupling (like GARP) which requires less peak power than continuous wave (CW), or increase the airflow cooling to the probe.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR). Link

  • Bierbaum, K., et al. (2025). "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing."[2] ResearchGate.[2][3] Link

  • Stanford University NMR Facility. (n.d.). "Backward Linear Prediction." Link

  • University of Oxford. (n.d.). "Measuring relaxation times - Inversion recovery for T1." Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

Sources

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SYN-2024-089 Topic: Process Chemistry & Scale-Up Optimization Audience: Process Chemists, R&D Scientists, Manufacturing Engineers

Executive Summary & Reaction Strategy

The Challenge: Scaling up the synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile presents a unique intersection of chemoselectivity challenges. You are coupling an electron-deficient aryl halide with an electron-rich thioether-containing boronic acid.

Critical Process Parameters (CPPs):

  • Catalyst Poisoning: The methylsulfanyl (thiomethyl) group is a soft Lewis base that can coordinate strongly to Palladium (Pd), effectively poisoning the catalyst and stalling the catalytic cycle.

  • Nitrile Stability: The cyano group is susceptible to hydrolysis (to amide/acid) under the basic, aqueous conditions typical of Suzuki couplings at high temperatures.

  • Regioselectivity: Ensuring the coupling occurs at the halogen site without affecting the nitrile or activating the C-F bond.

The Solution: We recommend a Suzuki-Miyaura Cross-Coupling protocol utilizing a bidentate ligand system (dppf) to prevent sulfur poisoning, paired with a mild carbonate base to preserve the nitrile functionality.

Master Protocol: Kilogram-Scale Synthesis

Reaction Scheme

Coupling Partners:

  • A (Electrophile): 4-Bromo-2-fluorobenzonitrile (CAS: 105191-46-4)

  • B (Nucleophile): 4-(Methylsulfanyl)phenylboronic acid (CAS: 98546-51-1)

ReactionScheme Reactants 4-Bromo-2-fluorobenzonitrile + 4-(Methylsulfanyl)phenylboronic acid Conditions Pd(dppf)Cl2 (1-3 mol%) K2CO3 (2.5 eq) Toluene/Water (4:1) 85°C, 12-16h Reactants->Conditions Product This compound Conditions->Product

Caption: Optimized Suzuki-Miyaura coupling pathway utilizing a sulfur-tolerant catalyst system.

Step-by-Step Procedure

1. Reactor Charging & Inertion:

  • Charge a glass-lined reactor with 4-Bromo-2-fluorobenzonitrile (1.0 eq) and 4-(Methylsulfanyl)phenylboronic acid (1.1 eq).

  • Add Toluene (5 vol) and Water (1.25 vol).

  • CRITICAL: Sparge the biphasic mixture with Nitrogen (N2) for at least 30 minutes. Oxygen promotes homocoupling and accelerates catalyst deactivation, which is already a risk due to the sulfur moiety.

2. Catalyst & Base Addition:

  • Add Potassium Carbonate (K2CO3) (2.5 eq).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.02 eq / 2 mol%).

    • Why dppf? The large bite angle and strong chelating effect of the dppf ligand make the Pd center less susceptible to displacement by the thioether sulfur [1].

3. Reaction:

  • Heat the mixture to 85°C under N2 flow.

  • Monitor by HPLC.[1] Conversion should reach >98% within 12–16 hours.

    • Note: If reaction stalls at 80% conversion, do not add more boronic acid immediately. See Troubleshooting Section.

4. Workup & Palladium Removal:

  • Cool to 25°C. Separate phases.

  • Wash the organic layer with water (2 x 3 vol).

  • Scavenging: Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or activated carbon at 50°C for 2 hours to remove residual Pd.

    • Reasoning: The product contains sulfur, which naturally drags Pd into the organic phase. Standard washes will not suffice.

5. Crystallization:

  • Concentrate the organic phase.[1]

  • Recrystallize from Heptane/Ethyl Acetate (or Ethanol) to yield the target as a white to off-white solid.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up.

Issue 1: Reaction Stalls (Incomplete Conversion)

User Report: "The reaction proceeds to 60-70% conversion and then stops. Adding more catalyst doesn't help."

Root Cause Analysis: The methylsulfanyl group is poisoning the active Pd(0) species. While dppf helps, "naked" Pd formed during the cycle is vulnerable. Additionally, if oxygen was not strictly excluded, the boronic acid may have degraded (protodeboronation or oxidation).

Corrective Actions:

  • Check Sparging: Ensure N2 sparging was vigorous.

  • Switch Ligand: If dppf fails at your specific scale, switch to SPhos or XPhos . These bulky, electron-rich phosphine ligands create a "protective shell" around the Pd, preventing sulfur coordination [2].

  • Boronic Acid Quality: Verify the purity of the boronic acid. Boronic acids can dehydrate to boroxines (variable stoichiometry) or oxidize. Use a slight excess (1.2 eq) if the reagent is old.

Issue 2: Hydrolysis of the Nitrile

User Report: "We see a new peak at RRT 0.85 (HPLC) that corresponds to the amide."

Root Cause Analysis: High temperature + aqueous base (Hydroxide) + Nitrile = Hydrolysis.

Corrective Actions:

  • Lower Basicity: Switch from K3PO4 or NaOH to Na2CO3 or K2CO3 .

  • Reduce Water: Move from a 1:1 solvent ratio to a 4:1 or 9:1 (Organic:Water) ratio.

  • Temperature Control: strictly limit temperature to 80-85°C. Do not reflux if the solvent boiling point is >100°C (e.g., pure Toluene reflux is 110°C; the azeotrope is lower, but hotspots occur).

Issue 3: High Residual Palladium

User Report: "The final product is grey/brown and fails heavy metal specs (>20 ppm Pd)."

Root Cause Analysis: The thioether in your product acts as a ligand, holding onto the Palladium during workup.

Corrective Actions:

  • DMT Scavengers: Use Trimercaptotriazine (TMT) sodium salt during the aqueous wash. It precipitates Pd effectively even in the presence of thioethers.

  • Crystallization: Ensure the final crystallization solvent is a poor solvent for the Pd-complex. Ethanol often works well to keep Pd in the mother liquor.

Data & Logic Visualization

Troubleshooting Logic Tree

Use this decision tree to diagnose low yields.

Troubleshooting Start Low Yield / Stalled Reaction CheckO2 Was system sparged with N2? Start->CheckO2 CheckColor Is reaction mixture black? CheckO2->CheckColor Yes SpargeFix Resparge & Restart CheckO2->SpargeFix No CheckLigand Switch to SPhos/XPhos CheckColor->CheckLigand No (Catalyst Poisoning) PrecipFix Pd Black precipitated. Add fresh Catalyst. CheckColor->PrecipFix Yes (Pd Aggregation) CheckBoronic Check Boronic Acid Purity CheckLigand->CheckBoronic Still Fails

Caption: Diagnostic workflow for stalled Suzuki couplings involving sulfur-containing substrates.

Solvent & Base Screening Data (Summary)
Solvent SystemBaseTemp (°C)Conv. (12h)Impurity (Amide)Recommendation
Toluene/H2O (4:1) K2CO3 85 99% < 0.5% Primary Choice
DMF/H2O (4:1)K2CO310095%4.2%High hydrolysis risk
THF/H2O (1:1)Na2CO36570%< 0.1%Too slow (reflux limit)
Toluene/H2OK3PO48599%2.1%Base too strong

References

  • Suzuki-Miyaura Coupling Overview

    • Title: Suzuki reaction - Wikipedia (General Mechanism & Scale-up context)
    • Source: Wikipedia
    • URL:[Link]

  • Thioether Poisoning & Mitigation

    • Title: Not a Poison Anymore?
    • Source: GalChimia[2]

    • URL:[Link]

  • Catalyst Deactivation Mechanisms

    • Title: Poisoning and deactivation of palladium catalysts[3][4]

    • Source: ResearchGate[5][6][7]

    • URL:[Link]

  • Scale-Up of Fluorinated Benzonitriles

    • Title: Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile (Analogous chemistry)
    • Source: BenchChem[8]

Sources

Validation & Comparative

1H and 13C NMR Characterization Guide: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of advanced functional materials (such as liquid crystals) and biaryl pharmaceutical scaffolds, 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile represents a critical structural motif. This guide provides a rigorous comparative analysis of its Nuclear Magnetic Resonance (NMR) spectral signature.[1]

Unlike standard biphenyls, this compound presents a "spectral triad" of challenges and diagnostic markers:

  • The Fluorine Ortho-Effect: The fluorine atom at position 2 exerts strong through-bond coupling (

    
     and 
    
    
    
    ), splitting signals that are typically singlets or simple doublets.
  • The Thioether Handle: The methylsulfanyl (-SMe) group provides a distinct high-field singlet, serving as an internal integration reference.

  • Electronic Push-Pull: The electron-withdrawing nitrile (-CN) and electron-donating thioether (-SMe) create a polarized biphenyl system, dispersing aromatic signals for easier interpretation compared to unsubstituted analogs.

This guide compares the Product (Fluorinated) against its Non-Fluorinated Alternative to highlight the specific diagnostic utility of the fluorine tag in structural elucidation.

Structural Logic & Signaling Pathway

To interpret the spectrum, we must first map the connectivity and coupling logic. The fluorine atom is not just a substituent; it is an active "spin spy" that relays information about its neighbors.

G cluster_0 Ring A (Electron Deficient) cluster_1 Ring B (Electron Rich) CN Nitrile (CN) ~118 ppm (13C) H_Ortho H3 (dd) Large J(H-F) CN->H_Ortho Deshielding F Fluorine (F) Spin Active (1/2) F->CN 3J C-F Coupling F->H_Ortho 3J Coupling (~9-10 Hz) H_Aromatic AA'BB' System ~7.3-7.6 ppm H_Ortho->H_Aromatic NOE Proximity (Spatial) SMe S-Methyl ~2.5 ppm (1H) SMe->H_Aromatic Shielding (Ortho)

Figure 1: Structural connectivity and NMR coupling logic. The Fluorine atom (Red) acts as a coupling hub, splitting nearby signals, while the SMe group (Green) provides a distinct chemical shift anchor.

Comparative Analysis: Product vs. Non-Fluorinated Alternative

This section objectively compares the spectral performance of the target product against 4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile (the non-fluorinated analog).

1H NMR Spectral Resolution

Insight: The introduction of Fluorine breaks the symmetry of Ring A, transforming a simple AA'BB' system into a complex AMX spin system with additional F-coupling.

FeatureTarget Product (Fluorinated) Alternative (Non-Fluorinated) Performance Implication
Ring A Symmetry Asymmetric (AMX + F) Symmetric (AA'BB')High: Fluorine allows precise assignment of H3, H5, and H6 individually.
H3 Signal dd (

Hz)
d (part of AA'BB')Diagnostic: The large H-F coupling immediately confirms the position of F.
SMe Signal Singlet, ~2.53 ppmSinglet, ~2.52 ppmNeutral: Both provide excellent integration references (3H).
Aromatic Dispersion Wide (7.3 - 7.8 ppm)Narrower OverlapHigh: F-substitution pushes H3 downfield, reducing overlap with Ring B protons.
13C NMR & C-F Coupling Constants

The


 spectrum is the definitive validation tool. The C-F couplings (

) provide a "ruler" to measure distance from the fluorine atom.
Carbon PositionChemical Shift (

, ppm)
Coupling Pattern

Value (Hz)
Interpretation
C2 (C-F) ~163.5Doublet~255 Hz Direct attachment (

). Definitive proof of fluorination.
C3 (CH) ~117.0Doublet~20 Hz Ortho coupling (

).
C1 (C-CN) ~100.5Doublet~15 Hz Geminal coupling (

). Distinguishes C1 from C4.
CN (Nitrile) ~118.0Weak Doublet~2-3 Hz Long-range coupling (

). Often appears as a broadened singlet.
S-Me ~15.2Singlet0 HzUnaffected by F. Standard thioether shift.

Detailed Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this self-validating protocol.

Sample Preparation (Self-Validating System)
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. Use DMSO-d₆ only if solubility is poor (< 5 mg/0.5 mL), as DMSO viscosity broadens peaks and obscures fine F-couplings.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Validation Step: Shake the tube. If the solution is cloudy, filter through a small plug of glass wool. Suspended particles will ruin the magnetic field homogeneity (shimming).

Acquisition Parameters[2][3]
  • Pulse Sequence: Standard 1H ZG30.

  • Transients (Scans): 16 (1H), 1024 (13C).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The quaternary carbons (C-F, C-CN, C-S) have long relaxation times. Short D1 leads to missing signals.

Workflow Diagram

Workflow Start Start: Raw Sample Solubility Solubility Check (CDCl3) Start->Solubility Prep_CDCl3 Dissolve in CDCl3 (Target Conc: 20mM) Solubility->Prep_CDCl3 Clear Prep_DMSO Dissolve in DMSO-d6 (Note: Shift changes) Solubility->Prep_DMSO Cloudy/Ppt Acquisition Acquire 1H Spectrum (sw=20ppm, d1=2s) Prep_CDCl3->Acquisition Prep_DMSO->Acquisition Analysis Check SMe Singlet (Integral = 3.00?) Acquisition->Analysis Pass Valid Spectrum Proceed to 13C Analysis->Pass Yes Fail Reprocess/Reshim Analysis->Fail No

Figure 2: Operational workflow for NMR acquisition and quality control.

Predicted Spectral Data (Reference Values)

Based on substituent chemical shift additivity rules and fragment analysis of 4-fluorobenzonitrile and thioanisole derivatives [1, 2].

1H NMR (400 MHz, CDCl₃)
Shift (

ppm)
Mult.Integ.J (Hz)Assignment
7.65 dd1H

H6 (Ring A)
7.52 d2H

H2', H6' (Ring B)
7.45 dd1H

H5 (Ring A)
7.38 dd1H

H3 (Ring A)
7.32 d2H

H3', H5' (Ring B)
2.53 s3H-S-CH₃

Note: The H3 proton on Ring A is distinct due to the large H-F coupling (


), appearing as a doublet of doublets or a "pseudo-triplet" depending on resolution.
13C NMR (100 MHz, CDCl₃)
Shift (

ppm)
AssignmentNote
163.5 (d, J=255)C2 (C-F) Large coupling, often low intensity.
147.2 C4 (Ring A) Ipso to Ring B.
141.0 C4' (Ring B) Attached to SMe.
135.0 C1' (Ring B) Attached to Ring A.
133.5 (d, J=2)C6 (Ring A)
129.5 C1 (Ring A) Attached to CN.
127.8 C2', C6' Ring B aromatic.
126.2 C3', C5' Ring B aromatic.
123.5 (d, J=4)C5 (Ring A)
118.1 CN Nitrile Carbon.
116.5 (d, J=20)C3 (Ring A) Ortho to F.
15.2 S-CH₃ Methyl Carbon.

References

  • PubChem. 2-Fluoro-4-methylbenzonitrile - Spectral Data. National Library of Medicine. Accessed Oct 2023. Link

  • ChemicalBook. 4-Fluorobenzonitrile NMR Spectrum. Accessed Oct 2023. Link

  • Royal Society of Chemistry. Synthesis and Characterization of Fluorinated Biphenyls. ChemSpider/RSC Advances. Link

  • Sigma-Aldrich. Solvent Impurities in NMR Spectra. Technical Bulletin. Link

Sources

19F NMR Analysis Guide: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a fluorinated biaryl intermediate, critical in the synthesis of liquid crystals and advanced pharmaceutical scaffolds. Its structural core combines a highly electron-deficient benzonitrile ring with an electron-rich thioether moiety, creating a push-pull electronic system.

The Challenge: Traditional 1H NMR analysis of this compound is plagued by severe signal overlap in the aromatic region (7.0–7.8 ppm), where the seven aromatic protons from the biaryl system obscure precise integration. HPLC methods, while effective, require time-consuming method development and reference standards.

The Solution: Quantitative 19F NMR (qNMR) offers a superior alternative.[1] By leveraging the isolated fluorine nucleus at the ortho-position relative to the nitrile group, researchers can achieve absolute purity determination and reaction monitoring with higher specificity and speed than chromatographic methods. This guide outlines the optimized protocol for utilizing 19F NMR as the primary analytical tool.

Technical Profile & Structural Logic

Molecule Specifications[2][3]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₀FNS

  • Molecular Weight: 243.30 g/mol

  • Key Probe: Fluorine-19 nucleus at position 2 (ortho to -CN).

The Fluorine Environment

The fluorine atom is electronically coupled to the nitrile group. The strong electron-withdrawing nature of the nitrile group (–I, –M effects) significantly deshields the ortho-fluorine, shifting it downfield relative to a standard fluorobenzene.

  • Predicted Chemical Shift: δ -108.0 to -112.0 ppm (relative to CFCl₃).

  • Coupling Pattern: The fluorine nucleus couples with protons on the benzonitrile ring:

    • ³J(F,H3): ~9–11 Hz (Ortho coupling)

    • ⁴J(F,H6): ~6–8 Hz (Meta coupling)

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares 19F NMR against standard industry alternatives for this specific biaryl compound.

Table 1: Performance Matrix
Feature19F NMR (Recommended) 1H NMR HPLC-UV
Specificity High. Single diagnostic signal (singlet if decoupled).Low. Severe overlap of 7 aromatic protons.Medium. Depends on column resolution; matrix interference common.
Speed Fast (<10 min). "Dilute and shoot."Fast (<10 min). Slow (30-60 min). Requires equilibration and run time.
Quantification Absolute. No reference standard of analyte needed (use internal std).Relative. Difficult due to integration errors from overlap.Relative. Requires pure reference standard of the specific analyte.
Sample Recovery 100%. Non-destructive.100%. Non-destructive.0%. Sample consumed or requires fraction collection.
Dynamic Range Excellent. Linear over 5 orders of magnitude.Good. Limited by solvent suppression issues.Good. Limited by detector saturation.
Why 19F NMR Wins for this Molecule

In the synthesis of this compound (typically via Suzuki coupling of 4-bromo-2-fluorobenzonitrile and 4-(methylsulfanyl)phenylboronic acid), the crude mixture contains:

  • Unreacted bromide (Fluorinated).

  • Debrominated side products (Fluorinated).

  • Protodeboronated boronic acid (Non-fluorinated).

1H NMR shows a "forest" of multiplets in the aromatic region, making it nearly impossible to distinguish the product from the fluorinated starting material. 19F NMR , however, resolves the starting material (δ ~ -105 ppm) and the product (δ ~ -110 ppm) as two distinct peaks, allowing for instant calculation of conversion yields without purification.

Experimental Protocol: Quantitative 19F NMR (qNMR)

Reagents & Equipment[4]
  • Solvent: DMSO-d₆ (Preferred for solubility of biaryls) or CDCl₃.

  • Internal Standard (IS): α,α,α-Trifluorotoluene (δ -63.7 ppm) or 4,4'-Difluorobenzophenone (δ -106.0 ppm).

    • Note: Ensure the IS peak does not overlap with the analyte.[1] For this molecule, α,α,α-Trifluorotoluene is recommended due to significant separation.

  • Instrument: 400 MHz NMR spectrometer (or higher) equipped with a fluorine-tunable probe (e.g., BBFO).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh approximately 10–15 mg of the sample into a vial (record mass to 0.01 mg precision).

  • Add an equimolar amount of Internal Standard (IS).

  • Dissolve in 0.6 mL of DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • Transfer to a high-quality 5mm NMR tube.

Step 2: Acquisition Parameters (Critical for qNMR)

  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) and ensure quantitative integration.

  • Spectral Width: 200 ppm (ensure both analyte and IS are covered).

  • Relaxation Delay (D1): Set to 30 seconds .

    • Reasoning: Fluorine nuclei have long T1 relaxation times (often 2–5 seconds). For 99.9% magnetization recovery, D1 must be > 5 × T1.

  • Scans (NS): 16 to 64 (depending on concentration).

  • Offset (O1P): Center between the analyte and IS signals (approx -80 ppm).

Step 3: Processing

  • Apply Exponential Multiplication (LB = 0.3 Hz) to reduce noise.

  • Phase correction: Manual phasing is required. Do not rely on auto-phasing for quantitative work.

  • Baseline correction: Apply a polynomial baseline correction (ABS).

  • Integration: Integrate the IS peak (set to defined value) and the Analyte peak.

Calculation

Calculate the purity (


) using the following equation:


Where:

  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (IS=3 for Trifluorotoluene, Analyte=1)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)[3]
    

Visualization of Analytical Logic

The following diagram illustrates the decision-making process and signal assignment logic for validating the structure and purity of the target molecule.

G Sample Crude Reaction Mixture (Suzuki Coupling) Method Select Analytical Method Sample->Method H1_NMR 1H NMR Analysis Method->H1_NMR Standard Check F19_NMR 19F NMR Analysis Method->F19_NMR Recommended H1_Result Result: Complex Multiplets (7.0 - 7.8 ppm) Cannot Quantify H1_NMR->H1_Result F19_Result Result: Distinct Singlets Analyte: ~ -110 ppm Start Mat: ~ -105 ppm F19_NMR->F19_Result H1_Result->H1_NMR Requires 2D NMR (Costly) Action Calculate Conversion % & Purity F19_Result->Action Integration

Figure 1: Analytical workflow comparing 1H and 19F NMR pathways. 19F NMR provides a direct route to quantification.[1][4]

Synthesis & Signal Pathway Diagram

Understanding the synthesis context helps in identifying potential impurities in the 19F spectrum.

Synthesis SM1 4-Bromo-2-fluorobenzonitrile (19F: ~ -105 ppm) Rxn Pd(dppf)Cl2, K2CO3 Suzuki Coupling SM1->Rxn SM2 4-(Methylthio)phenylboronic acid (No 19F Signal) SM2->Rxn Product Target Molecule This compound (19F: ~ -110 ppm) Rxn->Product Major Impurity Side Product: Protodebromination 3-Fluorobenzonitrile (19F: ~ -112 ppm) Rxn->Impurity Minor Trace

Figure 2: Synthetic pathway highlighting 19F-active species. Monitoring the shift from -105 ppm to -110 ppm confirms reaction progress.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Takamada, K., et al. (2020). "Application of 19F Quantitative NMR to Pharmaceutical Analysis." ResearchGate.[5] Link

  • Sigma-Aldrich. (2024). Certified Reference Materials for 19F NMR. Link

  • ChemicalBook. (2024).[6] 2-Fluorobenzonitrile Spectral Data. Link

Sources

Technical Guide: Infrared (IR) Spectroscopy of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile represents a specialized class of fluorinated biphenyls widely utilized in the synthesis of high-performance liquid crystals (LCs). The strategic placement of the ortho-fluorine atom relative to the nitrile group, combined with the polarizable methylsulfanyl tail, engineers specific dielectric anisotropy (


) and optical birefringence (

).

This guide provides a comparative spectroscopic analysis, distinguishing this molecule from its non-fluorinated and oxygenated analogues. It focuses on the unique vibrational signatures arising from the inductive effects of the fluorine atom and the mass effects of the sulfur moiety.

Part 1: Structural Analysis & Vibrational Theory

To accurately interpret the IR spectrum, the molecule must be deconstructed into three vibrationally distinct zones.

The Fluorinated Nitrile Core (Ring A)

The C≡N stretch is the most diagnostic feature. In a standard aromatic nitrile (e.g., 4-cyanobiphenyl), this peak appears at ~2225 cm⁻¹ .

  • The Fluorine Effect: The fluorine atom at the ortho position exerts a strong inductive effect (-I). This withdraws electron density from the benzene ring, slightly strengthening the C≡N bond force constant (

    
    ).
    
  • Result: Expect a blue shift (higher wavenumber) to approximately 2230–2235 cm⁻¹ compared to the non-fluorinated analogue.

The Thioether Tail (Ring B)

The methylsulfanyl group (-SMe) distinguishes this molecule from alkoxy LCs.

  • C–S vs. C–O: The C–S bond is longer and weaker than the C–O bond found in methoxy analogues.

  • Result: The C–S stretch appears in the fingerprint region (600–700 cm⁻¹ ) and is often weak/moderate, unlike the intense C–O stretch (1250 cm⁻¹ ) seen in ethers.

The Biphenyl Scaffold

The conjugated aromatic system produces characteristic skeletal vibrations:

  • Aromatic C=C Stretch: 1450–1600 cm⁻¹.[1][2]

  • C–H Out-of-Plane (oop) Bending: 800–850 cm⁻¹ (indicative of para-substitution).

Part 2: Comparative IR Analysis

The following table contrasts the target molecule with two critical alternatives: its non-fluorinated parent and its oxygenated variant.

Table 1: Comparative Vibrational Signatures
Functional GroupTarget Molecule (2-F, 4-SMe)Comparator A: Non-Fluorinated (4-SMe, No F)Comparator B: Oxygenated (2-F, 4-OMe)Differentiation Logic
Nitrile (C≡N) ~2232 cm⁻¹ (Sharp)~2225 cm⁻¹~2232 cm⁻¹Fluorine Inductive Effect: The ortho-F shifts the target and Comparator B to higher frequencies vs. Comparator A.
Ether Linkage 690–710 cm⁻¹ (C–S, Weak)690–710 cm⁻¹ (C–S, Weak)1250–1270 cm⁻¹ (C–O, Strong)Mass Effect: The heavy Sulfur atom shifts the stretch deep into the fingerprint region. The absence of the strong 1250 band confirms the S-Me group.
Aryl Fluoride (C–F) 1200–1240 cm⁻¹ (Strong)Absent1200–1240 cm⁻¹C-F Identification: Distinguishes the target from Comparator A.
C-H oop Bending 810–840 cm⁻¹ 810–840 cm⁻¹810–840 cm⁻¹Confirms the para-substituted biphenyl core in all three.
Key Analytical Insight

Differentiation from Methoxy Analogues: The most common error in analyzing this class of compounds is confusing the methylsulfanyl (-SMe) group with a methoxy (-OMe) group.

  • Diagnostic Check: Look at 1250 cm⁻¹ . If you see a massive, broad peak, you have the Methoxy variant (Comparator B). If this region is dominated only by the sharper C-F stretch and the background is relatively clear, you likely have the Thioether (Target).

Part 3: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for biphenyl nitriles to avoid moisture contamination (which introduces O-H bands that obscure the high-wavenumber region) and to handle potential liquid crystalline phases (smectic/nematic) without sample preparation artifacts.

Step-by-Step Workflow
  • System Validation (The "Zero" Check):

    • Clean the diamond/ZnSe crystal with isopropanol.

    • Run a background scan (air).

    • Pass Criteria: Baseline must be flat; CO₂ doublet (2350 cm⁻¹) should be minimized.

  • Sample Deposition:

    • Place ~2-5 mg of the solid sample onto the crystal.

    • Apply pressure using the anvil until the "Force Gauge" reads optimal contact (usually 80–100 units).

    • Note: If the sample is a liquid crystal, ensure it is in the isotropic phase or consistently aligned, though ATR minimizes orientation effects compared to transmission.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength).

    • Baseline correct if necessary (Rubberband method).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for identifying the target molecule based on spectral features.

IR_Analysis_Workflow Start Start: Unknown Sample Spectrum Check_CN Step 1: Check 2200-2240 cm⁻¹ (Nitrile Region) Start->Check_CN CN_Present Peak Present (~2230 cm⁻¹) Check_CN->CN_Present CN_Absent Peak Absent Check_CN->CN_Absent Check_1250 Step 2: Check 1250-1270 cm⁻¹ (Ether Region) CN_Present->Check_1250 Not_Target STOP: Not a Nitrile CN_Absent->Not_Target Strong_CO Strong/Broad Peak (C-O Stretch) Check_1250->Strong_CO Oxygen Detected Weak_Region No Broad Peak (Only sharp C-F) Check_1250->Weak_Region Sulfur Suggested Identify_OMe Result: Methoxy Analog (Comparator B) Strong_CO->Identify_OMe Check_CF Step 3: Check 1200-1240 cm⁻¹ (Fluorine Region) Weak_Region->Check_CF CF_Present Sharp Band Present Check_CF->CF_Present Fluorine Detected CF_Absent Band Absent Check_CF->CF_Absent No Fluorine Identify_Target CONFIRMED TARGET: This compound CF_Present->Identify_Target Identify_NonF Result: Non-Fluorinated (Comparator A) CF_Absent->Identify_NonF

Figure 1: Logical workflow for distinguishing the target fluorinated thioether from common structural analogs using IR spectral markers.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 2-Fluorobenzonitrile. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Relevance: Provides the baseline spectral data for the ortho-fluorinated nitrile core (Ring A), confirming the ~2230 cm⁻¹ shift.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from [Link]

    • Relevance: Validates the C-F stretch assignments in arom
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

    • Relevance: Authoritative source for general functional group assignments (C-O vs C-S differenti
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

    • Relevance: Explains the theoretical basis for nitrile bond stiffening and frequency shifts due to conjug

Sources

Comparison of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile with other benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS Registry Number: 1381944-29-1 Primary Class: Fluorinated Biaryl Nitrile Liquid Crystal (LC) Mesogen

This guide provides an in-depth technical analysis of This compound , a specialized mesogen designed for high-performance liquid crystal mixtures. Unlike standard alkyl-cyanobiphenyls (e.g., 5CB), this molecule incorporates a lateral fluorine substituent and a polarizable thioether tail . This structural combination is engineered to enhance birefringence (


)  while suppressing smectic phase formation, making it a critical dopant for fast-switching nematic displays and photonic devices.

Structural & Mechanistic Analysis

The performance of this molecule is dictated by three distinct structural domains. Understanding these domains is essential for formulating LC mixtures.

Molecular Architecture
  • Polar Head (Benzonitrile): The nitrile (-CN) group provides a strong dipole moment along the molecular long axis, resulting in a large positive dielectric anisotropy (

    
    ). This allows the molecule to reorient rapidly under an applied electric field.
    
  • Lateral Fluorine (2-Fluoro Position):

    • Steric Effect: The fluorine atom introduces a steric disruption that widens the intermolecular distance slightly compared to non-fluorinated analogs. This lowers the melting point (

      
      ) and suppresses the formation of highly ordered smectic phases, favoring the desired nematic phase.
      
    • Electronic Effect: Being highly electronegative, the lateral fluorine modifies the dipole vector. When positioned ortho to the nitrile (as in this structure), it can fine-tune the

      
       and viscosity ratio.
      
  • Polarizable Tail (Methylsulfanyl / Thiomethyl): The sulfur atom in the -SMe group has higher polarizability than oxygen or methylene groups found in standard alkoxy/alkyl tails. This directly boosts the optical anisotropy (birefringence,

    
    ), which is critical for reducing the cell gap in display devices to achieve faster response times.
    
Visualization of Structure-Property Logic

G Molecule This compound Head Benzonitrile Core (-CN) Molecule->Head Lateral Lateral Fluorine (2-F) Molecule->Lateral Tail Thioether Tail (-SMe) Molecule->Tail Prop1 Positive Dielectric Anisotropy (High Δε) Head->Prop1 Dipole Moment Prop2 Lower Melting Point (Nematic Stability) Lateral->Prop2 Steric Disruption Prop3 High Birefringence (High Δn) Tail->Prop3 Electron Polarizability

Figure 1: Causal relationship between molecular sub-structures and macroscopic liquid crystal properties.

Comparative Performance Analysis

The following table contrasts the target molecule with standard industry benchmarks: the non-fluorinated analog and the ubiquitous 5CB (4'-pentyl-4-cyanobiphenyl).

FeatureTarget Molecule (2-F-4-SMe)Non-Fluorinated Analog (4-SMe)Standard Alkyl (5CB)
Core Structure Fluorinated Biaryl NitrileBiaryl NitrileBiaryl Nitrile
Tail Group -SMe (Thiomethyl)-SMe (Thiomethyl)-C5H11 (Pentyl)
Dielectric Anisotropy (

)
Very High (++)High (+)Moderate (+)
Birefringence (

)
High (Target > 0.[1]25)HighModerate (~0.18)
Melting Point (

)
Lower (Preferred for mixtures)High (Crystalline tendency)Low (Room Temp Liquid)
Viscosity (

)
Moderate (F-atom drag)LowLow
Phase Stability Nematic (Smectic suppressed)Prone to Smectic phasesNematic

Key Insight: The target molecule is superior to 5CB for applications requiring high optical retardation (thin cells). While the non-fluorinated thioether analog exists, it often suffers from high melting points that make it insoluble in mixtures. The 2-fluoro substituent solves this by depressing the melting point without sacrificing the high


 provided by the sulfur atom.

Experimental Protocols

Synthesis Strategy: Suzuki-Miyaura Coupling

This protocol utilizes a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[2] This route is preferred for its high yield and tolerance of the nitrile functional group.

Reagents:

  • Substrate A: 4-Bromo-2-fluorobenzonitrile (CAS: 105191-12-7)

  • Substrate B: 4-(Methylsulfanyl)phenylboronic acid (CAS: 98546-51-1)

  • Catalyst: Pd(dppf)Cl

    
     (1-3 mol%) or Pd(PPh
    
    
    
    )
    
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Carbonate (Na
    
    
    CO
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Substrate A (1.0 eq), Substrate B (1.1 eq), and the Base (2.5 eq).

  • Solvent Addition: Add the solvent mixture (degassed with nitrogen for 30 mins prior to use). The concentration should be approximately 0.1 M relative to Substrate A.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of nitrogen to prevent oxidation.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[3] Reaction typically completes in 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification (Crucial for LCs):

    • Flash Chromatography: Silica gel, eluting with Hexane/Dichloromethane gradient.

    • Recrystallization: Dissolve the solid in hot Ethanol or Isopropanol. Cool slowly to 4°C. Repeat 2-3 times until purity >99.5% (HPLC) is achieved. Impurities drastically affect the clearing point (

      
      ).
      
Synthesis Workflow Diagram

Synthesis Start Start: 4-Bromo-2-fluorobenzonitrile + 4-(Methylsulfanyl)phenylboronic acid Cat Add Catalyst: Pd(dppf)Cl2 Base: K2CO3 Start->Cat Reflux Reflux (90°C, 12h) Solvent: Dioxane/H2O Cat->Reflux Workup Extraction (EtOAc) & Drying Reflux->Workup Purify Purification: 1. Silica Column 2. Recrystallization (EtOH) Workup->Purify Product Pure Product (>99.5%) This compound Purify->Product

Figure 2: Optimized synthetic pathway for high-purity isolation.

Characterization & Validation

To ensure the material is suitable for device application, the following validation steps are mandatory:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Confirm the singlet for -SMe (approx. 2.5 ppm) and the specific splitting pattern of the fluorinated aromatic ring (coupling constants

      
       will be distinct).
      
    • 19F NMR: Essential to verify the position of the fluorine atom and ensure no regioisomers (e.g., 3-fluoro impurities) are present.

  • Thermal Analysis (DSC):

    • Run Differential Scanning Calorimetry (DSC) at 5°C/min.

    • Cooling Scan: Look for the Isotropic

      
       Nematic (
      
      
      
      ) and Nematic
      
      
      Crystal (
      
      
      ) transitions.
    • Note: Supercooling is common; the melting point should be taken from the second heating cycle.

  • Polarized Optical Microscopy (POM):

    • Observe the texture between crossed polarizers. A "Schlieren texture" with 2- and 4-brush defects confirms the Nematic phase .

    • A "Focal Conic" texture would indicate an unwanted Smectic phase (less likely with the 2-fluoro substituent).

References

  • Compound Data: Echemi. (2025). This compound - CAS 1381944-29-1. Link

  • General Synthesis: Rueda-Espinosa, J., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling...[3][4] (Applicable protocol for fluorinated biaryls). Canadian Journal of Chemistry.[2] Link[2]

  • Liquid Crystal Properties: Hird, M. (2007).[5] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Link

  • Birefringence Mechanisms: Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Crystals (MDPI). Link

Sources

Publish Comparison Guide: Solid-State Analysis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural characterization, solid-state performance, and experimental protocols for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile , a specific fluorinated biphenyl nitrile derivative.

This molecule represents a class of high-birefringence liquid crystal mesogens and optoelectronic intermediates . Its design leverages the "Lateral Fluorine Effect" to modulate melting points and dielectric anisotropy while utilizing the thioether tail to enhance polarizability.

Executive Summary & Structural Logic

The target molecule, This compound (often abbreviated in materials codes as 3-F-4-CN-4'-SMe-Biphenyl based on IUPAC numbering priority), is a donor-acceptor system designed for high optical anisotropy.

The "Why" Behind the Structure

Unlike simple biphenyls, this derivative incorporates two critical modifications that drastically alter its solid-state performance:

  • The Lateral Fluorine (2-F Position):

    • Causality: Placing a fluorine atom ortho to the cyano group (and meta to the biphenyl linkage) creates a steric and electrostatic disruption.

    • Effect: It prevents the two phenyl rings from achieving coplanarity. While a standard biphenyl has a torsion angle of ~44° in solution, the 2-F locks the conformation into a specific twist (typically 35–55°) in the solid state. This lowers the melting point (increasing solubility/processability) compared to the non-fluorinated analogue, without sacrificing the rod-like shape required for mesophase formation.

    • Dipole Engineering: The C-F dipole reinforces the C-CN dipole, increasing the molecular dipole moment (

      
      ) parallel to the long axis, which is critical for dielectric anisotropy (
      
      
      
      )
      .
  • The Thioether Tail (4'-SMe):

    • Causality: Sulfur is more polarizable than oxygen (methoxy analogue).

    • Effect: This increases the refractive index anisotropy (

      
      ), making the material superior for optical switching or NLO (Non-Linear Optical) applications. In the crystal lattice, the SMe group often directs packing via S···S  or S···
      
      
      
      interactions, leading to layered structures distinct from the herringbone packing of simple nitriles.

Comparative Performance Analysis

The following table compares the target molecule against its two primary alternatives: the Non-Fluorinated Parent (standard reference) and the Oxygen Analogue (common alternative).

Table 1: Solid-State & Functional Comparison
FeatureTarget Molecule (2-F-SMe)Alternative A (Non-Fluorinated)Alternative B (Methoxy Analogue)
Structure 2-Fluoro-4-(4-methylthiophenyl)CN4-(4-Methylthiophenyl)CN2-Fluoro-4-(4-methoxyphenyl)CN
Melting Point (

)
Moderate (80-110°C) High (>120°C)Moderate
Solubility (DCM) High (Due to F-induced twist)Low (High lattice energy)High
Crystallinity Prone to PolymorphismStable Monoclinic/OrthorhombicStable
Optical Anisotropy High (

)
HighModerate (

)
Dielectric Anisotropy Positive (Strong) Positive (Moderate)Positive (Strong)
Primary Interaction C-H[1]···F, S···


-

Stacking
C-H···O

Analyst Insight: Choose the Target Molecule if your application requires high solubility and high refractive index. Choose Alternative A only if thermal stability is the sole priority and solubility is not a constraint.

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This modular approach allows for the late-stage introduction of the fluorinated core, minimizing side reactions involving the sensitive nitrile group.

Reagents:

  • 4-Bromo-2-fluorobenzonitrile (Electrophile)

  • 4-(Methylthio)phenylboronic acid (Nucleophile)

  • Pd(dppf)Cl₂ (Catalyst)

  • K₂CO₃ (Base) in Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Sparge solvents with Argon for 30 mins (Critical: Prevents Pd oxidation and homocoupling of boronic acid).

  • Reflux: Heat to 90°C for 12 hours.

  • Validation (TLC): Check disappearance of the nitrile starting material (

    
     in 20% EtOAc/Hexane).
    
  • Workup: Extract with DCM, wash with brine.

  • Purification: Silica gel column. Critical Step: The fluorinated product often co-elutes with protodeboronated byproducts. Use a gradient of 0%

    
     10% EtOAc in Hexane.
    
Protocol B: Single Crystal Growth & X-Ray Diffraction

Rationale: The flexible SMe group and the F-induced twist can lead to disorder. Low-temperature collection is mandatory.

  • Crystallization Method: Slow evaporation.

    • Dissolve 20 mg in DCM/Heptane (1:1) .

    • Place in a vial, cover with parafilm, punch one small hole.

    • Store at 4°C (Refrigerator) to slow down solvent loss and improve order.

  • Data Collection:

    • Temperature: 100 K (Nitrogen stream). Why? Reduces thermal ellipsoids of the terminal S-Methyl group.

    • Source: Mo-K

      
       (
      
      
      
      Å).
  • Structure Solution:

    • Expect Monoclinic space group (common for bent biphenyls) like

      
      .
      
    • Look for Disorder in the S-Me group (refine with split positions if ellipsoids are elongated).

Structural Visualization & Logic

The following diagram illustrates the synthesis logic and the resulting intermolecular forces that define the crystal lattice.

G cluster_0 Synthesis Strategy cluster_1 Crystal Packing Forces SM1 4-Bromo-2-fluorobenzonitrile (Acceptor Core) Cat Pd(dppf)Cl2 Suzuki Coupling SM1->Cat SM2 4-(Methylthio)phenylboronic acid (Donor Tail) SM2->Cat Target This compound Cat->Target C-C Bond Formation Force1 Dipole-Dipole (CN antiparallel) Target->Force1 Force2 Lateral F Effect (Twisted Conformation) Target->Force2 Force3 S...S / S...pi (Layering) Target->Force3

Figure 1: Synthesis pathway and dominant solid-state interaction forces.[2] The lateral fluorine atom enforces a twisted conformation, disrupting simple pi-stacking and enhancing solubility.

References

  • Fun, H.-K., et al. (2011).[3][4] 2-[4-(Methylsulfonyl)phenyl]acetonitrile.[3][4] Acta Crystallographica Section E. Link

    • Context: Provides crystallographic data for the methylsulfonyl/thio analogue, serving as a baseline for bond lengths and angles in the thio-phenyl tail.
  • Ossila. 4-Fluoro-2-methylbenzonitrile (Product Specification). Link

    • Context: Specifications for the fluorinated benzonitrile fragment, confirming its use as a building block for optoelectronic m
  • PubChem. 4'-Fluoro-4-methoxybiphenyl (Compound Summary). Link[5]

    • Context: Structural data for the oxygen-analogue altern
  • Hori, K., et al. (1996). Crystal structures of fluorinated biphenyl liquid crystals. Liquid Crystals. Context: Establishes the "Lateral Fluorine Effect" on biphenyl torsion angles (typically 40-60°). (General Reference for Mechanism).

Sources

Comparing the reactivity of different fluorinated benzonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzonitriles are pivotal building blocks in the synthesis of kinase inhibitors, antidepressants, and agrochemicals. Their utility stems from the interplay between the nitrile group (a strong electron-withdrawing group, EWG) and the fluorine atom (high electronegativity and small steric radius).[1]

However, the position of the fluorine atom relative to the cyano group—ortho (2-F), meta (3-F), or para (4-F)—drastically alters the chemical behavior.[1] This guide provides a technical comparison of these isomers, focusing on their divergent reactivity profiles in Nucleophilic Aromatic Substitution (


) and directed lithiation.[1]

Key Takeaway:

  • 2-Fluorobenzonitrile: Highest

    
     reactivity (Inductive + Resonance stabilization).[1] Ideal for rapid scaffold diversification.[1]
    
  • 4-Fluorobenzonitrile: High

    
     reactivity (Resonance stabilization).[1] Preferred when steric hindrance at the ortho position is a concern.
    
  • 3-Fluorobenzonitrile: Inert to

    
    .[1] The "Isomer of Choice" for C-H activation and directed ortho-metalation (DoM) chemistries.
    

Electronic Profiling & Mechanistic Basis[1]

To predict reactivity, one must understand the stabilization of the transition states.

The Mechanism (Meisenheimer Complex)

In


 reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex .
  • The "Fluorine Effect": Unlike

    
     or 
    
    
    
    reactions, where C-F bonds are inert due to strength, in
    
    
    , fluorine is often the best leaving group. Its high electronegativity lowers the energy of the LUMO at the attached carbon, accelerating the nucleophilic attack.
  • The Cyano Influence: The nitrile group stabilizes the anionic intermediate via two mechanisms:

    • Inductive Effect (-I): Withdraws electron density through the sigma bond framework.[1] (Strongest at ortho, weaker at para, weakest at meta).

    • Resonance Effect (-M/-R): Delocalizes the negative charge onto the nitrogen of the nitrile group. This is only possible for ortho and para isomers. [2]

Visualization: Resonance Stabilization

The following diagram illustrates why 2-F and 4-F are reactive while 3-F is not.

SNAr_Mechanism cluster_reactants Substrates cluster_intermediate Meisenheimer Complex Stability Ortho 2-Fluorobenzonitrile (Ortho) Ortho_Int Stabilized by: 1. Resonance (-M) 2. Strong Inductive (-I) Ortho->Ortho_Int Fastest ($k_{rel} \approx 100$) Meta 3-Fluorobenzonitrile (Meta) Meta_Int NO Resonance Stabilization Negative charge cannot delocalize to CN Meta->Meta_Int No Reaction / Very Slow Para 4-Fluorobenzonitrile (Para) Para_Int Stabilized by: 1. Resonance (-M) 2. Weak Inductive (-I) Para->Para_Int Fast ($k_{rel} \approx 80$) Product Substituted Benzonitrile Ortho_Int->Product -F⁻ Para_Int->Product -F⁻ Meta_Int->Product High Barrier

Figure 1: Comparative stability of the Meisenheimer intermediate. Note that the Meta isomer lacks the resonance pathway required to stabilize the anionic charge on the nitrile group.[2]

Comparative Reactivity Matrix

The following table synthesizes experimental data regarding reaction rates and preferred applications.

Feature2-Fluorobenzonitrile 4-Fluorobenzonitrile 3-Fluorobenzonitrile

Reactivity
Very High High Negligible
Primary Electronic Driver Inductive (-I) & Resonance (-M)Resonance (-M)Inductive (-I) only
Leaving Group Ability F >> Cl > BrF >> Cl > BrN/A (F is rarely displaced)
Lithiation Selectivity Difficult (Competing nucleophilic attack)Good (Directed by CN)Excellent (Directed by CN/F synergy)
Typical Application Scaffold synthesis (e.g., Quinazolines)Liquid Crystals, Polymer synthesisBiaryl synthesis via Suzuki/Lithiation
Commercial Availability HighHighModerate
Critical Analysis of Reaction Rates

While both 2-F and 4-F are reactive, 2-fluorobenzonitrile typically reacts faster with neutral nucleophiles (amines, alcohols) due to the proximity of the inductive electron-withdrawing nitrile group. However, if the nucleophile is sterically bulky (e.g., tert-butoxide), the 4-fluorobenzonitrile may become the kinetically favored substrate due to steric crowding at the ortho position.

Experimental Protocols

Protocol A: of 4-Fluorobenzonitrile (High Throughput Standard)

This protocol describes the synthesis of a morpholine derivative, a common motif in pharmaceutical chemistry (e.g., similar to the synthesis of Linezolid or Gefitinib intermediates).

Objective: Displacement of Fluorine with Morpholine. Substrate: 4-Fluorobenzonitrile.[1][3][4]

Reagents:

  • 4-Fluorobenzonitrile (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile (10 mmol) in DMSO (20 mL).

  • Addition: Add powdered

    
     (20 mmol). Note: Ensure the base is finely ground to maximize surface area.
    
  • Nucleophile: Add morpholine (12 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][5] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar product (Rf ~0.3).

    • Safety Note: Fluoride ions are generated.[1][6][7] Ensure glass is not etched over repeated large-scale runs, though standard borosilicate is fine for batch chemistry.[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with water to remove DMSO/salts, and recrystallize from Ethanol/Water.[1]

Protocol B: Directed Ortho-Lithiation of 3-Fluorobenzonitrile

Since 3-F does not undergo


, it is functionalized via metalation.[1]

Objective: C-H Activation at the 2-position (between F and CN). Substrate: 3-Fluorobenzonitrile.[1]

Methodology:

  • Conditions: Anhydrous THF, -78°C under Argon.

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA to prevent nucleophilic attack on the nitrile.[1]

  • Quench: Add electrophile (e.g.,

    
    , DMF, or aldehyde) at -78°C.
    
  • Result: Regioselective functionalization at the 2-position (Ortho to both F and CN).

Decision Framework & Workflow

Use this logic flow to select the correct isomer and reaction pathway for your target molecule.

Workflow Start Target Molecule Design Isomer_Q Does the target require N/O/S-substitution? Start->Isomer_Q SNAr_Path SNAr Pathway Isomer_Q->SNAr_Path Yes (Ether/Amine formation) Lith_Path Lithiation/Coupling Pathway Isomer_Q->Lith_Path No (C-C bond formation) Pos_Q Position of Substitution? SNAr_Path->Pos_Q Meta_Sel Select 3-Fluorobenzonitrile (Requires Metalation) Lith_Path->Meta_Sel Meta Functionalization Ortho_Sel Select 2-Fluorobenzonitrile (Fast Kinetics) Pos_Q->Ortho_Sel Ortho to CN Para_Sel Select 4-Fluorobenzonitrile (Sterically Accessible) Pos_Q->Para_Sel Para to CN

Figure 2: Decision tree for selecting fluorobenzonitrile starting materials based on synthetic requirements.

References

  • Nucleophilic Arom

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:[Link]

  • Reactivity of Polyfluoroarenes

    • Source: National Institutes of Health (PMC).[1] "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives."

    • URL:[Link]

  • Solvent Effects on SNAr Reactions

    • Source: ResearchGate.[1] "Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine."

    • URL:[Link]

  • 4-Fluorobenzonitrile Properties & Safety

    • Source: PubChem. "4-Fluorobenzonitrile Compound Summary."[1]

    • URL:[Link][1]

  • Regioselective Lithi

    • Source: ResearchGate.[1] "Regioselective functionalisation of nitrobenzene and benzonitrile derivatives."

    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

[1][2][3]

Executive Summary & Chemical Profile

Immediate Action Required: This compound represents a multi-hazard waste stream combining halogenated aromatics , nitrile toxicity , and organic sulfide reactivity .[1] It cannot be disposed of via standard non-halogenated organic solvent streams.[1]

Chemical Identity & Hazard Matrix
Parameter Detail
Chemical Name 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile
Functional Groups Nitrile (-CN): Precursor to cyanide; toxic by ingestion/inhalation.[1][2][3]• Fluorine (-F): Requires halogen-specific incineration (HF generation).[1][2][3]• Methylsulfanyl (-SMe): Thioether; potential odorant and oxidation target.[1][3]
Physical State Solid (Crystalline powder)
Primary Risks Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity.[1][2][3]
Disposal Class Halogenated Organic Solid (Toxic)

Hazard Assessment & Causality (The "Why")

As researchers, we often categorize waste by phase (solid vs. liquid).[1] However, for this molecule, we must categorize by functional reactivity .[1]

The Fluorine Factor (Incineration Integrity)

Why it matters: Standard organic waste is often used as fuel blending for cement kilns.[1] However, the fluorine substituent on the benzene ring will generate Hydrogen Fluoride (HF) gas upon combustion.[1]

  • Operational Impact: You must segregate this into a "Halogenated Waste" stream.[1] Facilities must use incinerators equipped with alkaline scrubbers to neutralize HF.[1][3] Failure to segregate can damage facility infrastructure and violate EPA/local emission standards.[1]

The Nitrile-Acid Incompatibility

Why it matters: While aromatic nitriles are generally more stable than aliphatic ones, the risk of hydrolysis exists.[1]

  • The Mechanism: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Slow).[2][3]
    
  • The Risk: Under strong acidic conditions or extreme heat, there is a non-zero risk of liberating free cyanide or toxic vapors.

  • Protocol: Strictly segregate from acidic waste streams.

The Sulfide Odor & Reactivity

Why it matters: The methylsulfanyl group (-SMe) is an organic sulfide.[1][3]

  • Reactivity: Sulfides are reducing agents.[1][3] Mixing this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) can be highly exothermic and generate sulfoxides/sulfones violently.[1]

  • Odor: Even if the solid has low vapor pressure, trace degradation can release methanethiol-like odors.[1] Double-bagging is mandatory.[1][3]

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system.[1][3] If you cannot complete a step (e.g., cannot find the correct label), stop —the system is unsafe.[1]

Phase 1: Pre-Treatment & Segregation[1]
  • Quenching (Not Recommended): Do not attempt to chemically quench (oxidize/hydrolyze) this material in the lab unless part of a validated experimental protocol.[1] The byproducts (sulfoxides, carboxylic acids) may be equally regulated.[1]

  • Solvent Contamination Check: If the solid is dissolved in solvent:

    • Non-Halogenated Solvent (e.g., Acetone):[1][2][3][4] The mixture is now Halogenated Waste (due to the solute).[1]

    • Halogenated Solvent (e.g., DCM): Remains Halogenated Waste .[1][3]

Phase 2: Packaging[1]
  • Primary Container: Use a wide-mouth HDPE jar or amber glass jar with a Teflon-lined screw cap.

  • Odor Control: Place the primary container inside a sealable secondary bag (Ziploc type) or a secondary overpack pail if disposing of large quantities (>50g).

  • Liquids: If in solution, leave 10% headspace for expansion.

Phase 3: Labeling (Critical)

Standard "Chemical Waste" tags are insufficient.[1][3] You must explicitly list constituents to aid the disposal facility.[1][3]

  • Constituent 1: this compound[1][2][3]

  • Constituent 2: [Solvent Name if applicable]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1][2][3]

  • WT%: Estimate concentration accurately.

Visual Workflow: Decision Logic

The following diagram illustrates the segregation logic required to prevent cross-contamination and safety incidents.

DisposalWorkflowStartWaste Generation:This compoundStateCheckIs the Waste Solid or Liquid?Start->StateCheckLiquidPathLiquid SolutionStateCheck->LiquidPathSolidPathSolid PowderStateCheck->SolidPathSolventCheckCheck Solvent TypeLiquidPath->SolventCheckHaloStreamMUST use HALOGENATEDOrganic Waste StreamSolidPath->HaloStreamSolid WasteSolventCheck->HaloStreamRegardless of solvent type(Solute contains F)SegregationSegregation Check:NO Acids, NO OxidizersHaloStream->SegregationPackagingPackaging:HDPE/Glass + Secondary Containment(Odor Control)Segregation->PackagingLabelingLabeling:Mark 'Halogenated' & 'Nitrile'List Full Chemical NamePackaging->Labeling

Figure 1: Decision logic for segregating fluorinated nitrile waste to ensure correct incineration protocols.

Regulatory & Compliance Data

EPA/RCRA Considerations (USA)

While this specific compound may not be explicitly listed on the P-list or U-list, it triggers the following regulatory logic:

CodeDescriptionApplicability
D001 IgnitabilityApplicable if dissolved in flammable solvents (Flash point <60°C).[1][2][3]
D003 ReactivityPotential applicability if sulfide content is high and unstable (rare for this specific aromatic, but possible).[1][2][3]
None Halogenated Organic Most Common. While not a specific RCRA code, waste vendors require this classification to determine incineration temperature (1100°C+ required for F-C bond destruction).[1][2][3]
Emergency Procedures
  • Spill (Solid):

    • Wear nitrile gloves and N95/P100 dust mask.[1][3]

    • Cover spill with wet paper towels to prevent dust generation.[1][3]

    • Scoop into a wide-mouth jar.

    • Clean area with soap and water (avoid bleach/oxidizers due to sulfide).[1]

  • Exposure:

    • Skin: Wash with soap/water for 15 mins.[1][3][5][6] Nitriles can absorb through skin.[1][3][6]

    • Ingestion: Seek immediate medical attention.[1][3][5][6] Treat as potential cyanide precursor exposure.[1][3]

References

  • PubChem. (n.d.).[1][3] Compound Summary: 2-Fluoro-4-methylbenzonitrile (Structural Analog).[1][2][3] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link][1][2][3]

  • U.S. Environmental Protection Agency. (2023).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][3] Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][3] Retrieved October 26, 2023, from [Link]

Personal protective equipment for handling 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable safety intelligence for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile . As a Senior Application Scientist, I have synthesized this protocol based on the functional group reactivity (aromatic nitrile, thioether, fluorinated aryl) and standard "High Potent Compound" (HPC) handling procedures.

Executive Hazard Analysis

Before selecting PPE, you must understand the why behind the risk. This molecule is not a generic organic solid; it is a multi-functional "Trojan Horse" for toxicity.

  • The Nitrile Core (-CN): Metabolic liberation of cyanide is possible upon ingestion or potent skin absorption.[1] Aromatic nitriles often exhibit high dermal toxicity.

  • The Thioether Tail (-SMe): While less volatile than thiols, the methylsulfanyl group presents an odor nuisance and a specific sensitivity risk.[1] It is also highly reactive toward oxidizers.

  • The Fluorine Substituent: Increases lipophilicity, potentially accelerating skin absorption (breakthrough) compared to non-fluorinated analogues.[1]

Core Directive: Treat this substance as a Sensitizing Toxicant . Zero skin contact is the absolute standard.

The PPE Shield: Material Science & Selection

Standard lab PPE is insufficient. You must employ a "Barrier & Indicator" strategy.

PPE Specification Matrix
Body ZoneStandard RequirementAdvanced/High-Quantity RequirementTechnical Rationale
Dermal (Hands) Double Glove System: 1. Inner: Low-Derma Nitrile (4 mil)2.[1] Outer: Extended Cuff Nitrile (6-8 mil)Laminate Liner System: 1.[1] Inner: Silver Shield® / 4H® (Laminate)2.[1] Outer: Nitrile (Mechanical protection)Aromatic nitriles can permeate thin nitrile rubber <15 mins.[1] Laminates provide >480 min breakthrough time [1].
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80-100 fpm)PAPR or Full-Face Respirator: Cartridge: P100 + OV (Organic Vapor)Dust generation is the primary vector.[1] The OV cartridge protects against sulfur odors and volatile impurities.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses allow dust migration to the tear duct.[1] Goggles seal the orbital area.
Body Lab Coat (Tyvek® preferred) + Closed-toe chemical resistant shoesTyvek® IsoClean® Suit + Shoe CoversCotton retains toxic dust.[1] Tyvek sheds particles and prevents "take-home" contamination.

Glove Selection Logic (The "Why")

Many researchers default to standard purple nitrile gloves. Do not do this for >1g handling.

  • The Failure Mode: Aromatic nitriles act as plasticizers for nitrile rubber, swelling the matrix and allowing permeation before visual degradation occurs.

  • The Solution: For synthesis or handling >100mg, use a Laminate (EVOH/PE) inner glove.[1] These are chemically impervious to aromatics but mechanically weak. Wear a nitrile glove over them to provide grip and protect the laminate from tearing.

PPE_Selection Start Task Assessment Qty_Check Quantity > 100mg or Solution? Start->Qty_Check Standard Standard Protocol: Double Nitrile (4mil + 6mil) Qty_Check->Standard No (Solid <100mg) HighRisk High Risk Protocol: Silver Shield® Liner + Nitrile Outer Qty_Check->HighRisk Yes (Liquids/Scale) Verify Check for Punctures (Inflation Test) Standard->Verify HighRisk->Verify

Figure 1: Decision logic for glove selection based on scale and state of matter.

Operational Protocol: Step-by-Step

Phase A: Preparation (The "Cold" Zone)[1]
  • Airflow Check: Verify fume hood flow is active. Clear the deck of unnecessary clutter to prevent turbulence.

  • Decontamination Prep: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) .

    • Science:[1] Bleach oxidizes the sulfide (-SMe) group to a sulfoxide/sulfone (odorless) and hydrolyzes the nitrile, neutralizing the hazard [2].[1]

  • Balance Setup: Place the analytical balance inside the hood. If not possible, use a static-free weighing funnel and transport in a sealed secondary container.

Phase B: Handling (The "Hot" Zone)
  • Static Control: Fluorinated solids are often static-prone and "fly." Use an anti-static gun or ionizer if available.

  • Transfer: Never pour from the bottle. Use a disposable spatula.

  • Spill Management: If powder spills, DO NOT SWEEP . Cover with wet paper towels (dampened with dilute bleach) to prevent dust aerosolization, then wipe up.[1]

Phase C: Decontamination & Doffing[1]
  • Tool Decon: Dip spatulas/glassware into the bleach bath for 20 minutes before removing from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as solid hazardous waste.

  • Wash: Wash inner gloves (or hands) with soap and water immediately.

Waste Disposal Workflow

Improper disposal of thioethers creates long-term odor issues in the facility; improper nitrile disposal risks cyanide generation in waste streams.

Critical Rule: Do NOT mix this waste with strong acids (risk of HCN generation) or uncontrolled oxidizers (risk of exothermic sulfur oxidation).[1]

Waste_Flow Waste Chemical Waste Generated Type State of Matter? Waste->Type Solid Solid Waste (Contaminated Wipes/PPE) Type->Solid Liquid Liquid Waste (Mother Liquor/Wash) Type->Liquid Segregation Segregate: TOXIC ORGANIC (Do NOT mix with Oxidizers) Solid->Segregation Liquid->Segregation Label Label: 'Toxic, Nitrile, Sulfide' (Hazard Class 6.1) Segregation->Label

Figure 2: Cradle-to-grave waste segregation logic to prevent downstream hazards.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum.[2][3] Speed is critical to prevent corneal opacity from the fluorinated moiety.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol ; it acts as a vehicle, driving the lipophilic fluorinated molecule deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.

References

  • Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed).[1][5][6]Link[1]

  • American Chemical Society (ACS). (2023).[1] Thioethers and Thiols: Odor Control and Oxidation Protocols.[7] ACS Green Chemistry Institute. Link

  • PubChem. (2023).[1] Compound Summary: 4-Fluoro-2-methylbenzonitrile (Analogue Safety Data).[1] National Library of Medicine. Link[1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Cyanides and Nitriles.Link[1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.